molecular formula C10H15N3O2S B1271453 4-(Piperazin-1-ylsulfonyl)aniline CAS No. 69249-13-4

4-(Piperazin-1-ylsulfonyl)aniline

Cat. No.: B1271453
CAS No.: 69249-13-4
M. Wt: 241.31 g/mol
InChI Key: GFDCXCIQDDYTEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperazin-1-ylsulfonyl)aniline is a useful research compound. Its molecular formula is C10H15N3O2S and its molecular weight is 241.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-piperazin-1-ylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c11-9-1-3-10(4-2-9)16(14,15)13-7-5-12-6-8-13/h1-4,12H,5-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDCXCIQDDYTEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69249-13-4
Record name 69249-13-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-(Piperazin-1-ylsulfonyl)aniline chemical properties and stability

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Stability, and Synthetic Utility [1][2]

Executive Summary

4-(Piperazin-1-ylsulfonyl)aniline (CAS: 69249-13-4) is a bifunctional pharmacophore intermediate characterized by a central sulfonamide core linking an electron-rich aniline moiety and a semi-rigid piperazine ring.[1][3] Its utility in drug discovery stems from its orthogonal reactivity: the secondary amine of the piperazine and the primary amine of the aniline possess distinct pKa values and nucleophilicities, allowing for selective functionalization without the need for extensive protecting group strategies. This guide details the physicochemical profile, stability mechanisms, and handling protocols required for high-precision medicinal chemistry applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]

The molecule consists of a p-aminophenyl group attached via a sulfonyl bridge to the N1-position of a piperazine ring. The sulfonyl group acts as a strong electron-withdrawing group (EWG), significantly altering the electronic properties of the attached piperazine nitrogen (N1) compared to the distal secondary amine (N4).

Table 1: Physicochemical Constants
PropertyValueSource/Note
CAS Number 69249-13-4ChemicalBook [1]
Molecular Formula C₁₀H₁₅N₃O₂S
Molecular Weight 241.31 g/mol
Appearance White to off-white solid
Melting Point 211–213 °CExperimental [1]
Predicted Boiling Point 442.6 ± 55.0 °C760 mmHg [1]
Density 1.317 ± 0.06 g/cm³Predicted [1]
Solubility DMSO, DMF, MeOH (Moderate)Poor in water at neutral pH
pKa (Piperazine N4) ~8.5 – 9.0 (Estimated)Distal amine (Basic)
pKa (Aniline NH₂) ~4.0 – 4.5 (Estimated)Weakly basic

Structural Insight: The sulfonyl group renders the N1-piperazine nitrogen non-basic and non-nucleophilic due to resonance delocalization of the lone pair into the sulfonyl oxygens. Consequently, the molecule possesses two distinct basic sites:

  • Piperazine N4 (Distal): The most basic and nucleophilic site.

  • Aniline NH₂: Significantly less basic due to the electron-withdrawing effect of the para-sulfonyl group (Hammett σ constant ~0.72).

Reactivity Profile & Mechanistic Insights[2][4]

Orthogonal Nucleophilicity

The core value of this intermediate lies in the reactivity gap between the two amine centers. Under controlled conditions, electrophiles will preferentially react with the piperazine N4 position.

  • Kinetic Control: At low temperatures (0°C) and stoichiometric control, acyl chlorides or alkyl halides react exclusively at the piperazine N4.

  • Thermodynamic Control/Forcing Conditions: The aniline nitrogen requires elevated temperatures or activation (e.g., pyridine catalysis) to participate in nucleophilic attack.

Sulfonamide Bond Stability

The sulfonamide linkage (-SO₂-N<) is chemically robust.

  • Acid Stability: Resistant to hydrolysis in aqueous acid (e.g., 1M HCl) at room temperature. Hydrolysis requires refluxing in concentrated mineral acids (6M HCl, >100°C).

  • Base Stability: Stable to aqueous bases (NaOH) due to the lack of an acidic proton on the tertiary sulfonamide nitrogen.

Oxidation Risks

The aniline moiety is the primary stability liability. Like all electron-rich aromatic amines, it is susceptible to oxidation by atmospheric oxygen, leading to the formation of azo-dimers or quinone imines, which manifest as a color change from white to brown/pink.

Stability & Degradation Pathways

The following diagram illustrates the logical flow of degradation risks and the requisite storage strategy.

StabilityLogic Compound This compound Oxidation Oxidative Stress (Air/Light) Compound->Oxidation High Susceptibility Hydrolysis Hydrolytic Stress (Extreme pH) Compound->Hydrolysis Low Susceptibility (Stable at neutral pH) Product_Ox Colored Impurities (Azo/Quinone species) Oxidation->Product_Ox Product_Hyd Sulfanilic Acid + Piperazine Hydrolysis->Product_Hyd Storage Storage Protocol: Argon flush, Desiccant, Amber Vial, 4°C Storage->Oxidation Prevents Storage->Hydrolysis Prevents

Figure 1: Stability logic and degradation pathways. The primary vector for degradation is oxidative discoloration of the aniline group.

Experimental Protocols

Storage & Handling

Objective: Prevent oxidative degradation (browning).

  • Container: Use amber glass vials to minimize UV-induced photo-oxidation.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if storing for >1 month.

  • Temperature: Refrigerate at 2–8°C.

  • Hygroscopicity: Store with desiccant packs; moisture can accelerate oxidation rates.

Analytical Method (HPLC)

Objective: Quantify purity and detect oxidative impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm.

  • Retention Logic: The piperazine amine is protonated at low pH (TFA), making the compound polar. It will elute early compared to neutral sulfonamides.

Selective Functionalization Workflow

Objective: Selectively acylate the piperazine ring while leaving the aniline free.

  • Dissolution: Dissolve 1.0 eq of this compound in DCM (0.1 M concentration).

  • Base Addition: Add 1.1 eq of Triethylamine (TEA). Note: TEA acts as an HCl scavenger but is not strong enough to deprotonate the aniline to a significant degree.

  • Cooling: Cool reaction mixture to 0°C.

  • Electrophile Addition: Dropwise add 1.0 eq of Acid Chloride (R-COCl).

  • Monitoring: Monitor via TLC (MeOH/DCM 1:9). The starting material (highly polar/streaking) will convert to a less polar amide.

  • Validation: The aniline NH₂ remains unreacted due to lower nucleophilicity at 0°C.

Synthetic Pathway Visualization

The following diagram details the synthesis of the core scaffold and its subsequent divergent functionalization.

SynthesisPath Start 4-Nitrobenzenesulfonyl chloride Inter1 Intermediate: 1-((4-nitrophenyl)sulfonyl)piperazine Start->Inter1 Nucleophilic Substitution (DCM, 0°C) Pip Piperazine (Excess) or N-Boc-Piperazine Pip->Inter1 Red Reduction Step (H2/Pd-C or Fe/NH4Cl) Inter1->Red Final Target: This compound Red->Final Func1 Path A: N-Acylation (0°C) (Piperazine selective) Final->Func1 Mild Electrophile Func2 Path B: Diazotization (Aniline selective) Final->Func2 NaNO2 / HCl

Figure 2: Synthetic route from commercial precursors and divergent downstream derivatization.

References

  • ChemicalBook. (2025).[4] this compound Properties and CAS Data. Retrieved from

  • PubChem. (2025).[5][6] Compound Summary: Sulfonamide Derivatives. National Library of Medicine. Retrieved from

  • GuideChem. (2025). Safety and Handling of Piperazine Sulfonamides. Retrieved from

Sources

Physicochemical characterization of 4-aminophenyl piperazinyl sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 4-Aminophenyl Piperazinyl Sulfonamide

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of 4-aminophenyl piperazinyl sulfonamide, a molecular scaffold of significant interest in medicinal chemistry. The successful progression of any potential drug candidate is fundamentally reliant on a thorough understanding of its intrinsic physicochemical properties. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility and stability. This document details the core experimental protocols and the underlying scientific rationale for determining critical parameters, including solubility, pKa, lipophilicity, solid-state properties, and spectral identity. It is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies.

Introduction and Molecular Overview

The title compound, 4-aminophenyl piperazinyl sulfonamide, belongs to the sulfonamide class of compounds, which are foundational in pharmaceutical development.[1][2] The general structure consists of a 4-aminophenylsulfonyl moiety linked to a piperazine ring. For the purpose of this guide, we will focus on the parent structure: 1-((4-aminophenyl)sulfonyl)piperazine .

  • Molecular Formula: C₁₀H₁₅N₃O₂S

  • Molecular Weight: 241.31 g/mol [3]

  • Key Functional Groups:

    • Primary Aromatic Amine (-NH₂): A basic center that can be protonated. Its position on the phenyl ring influences the electronic properties of the sulfonamide group.

    • Sulfonamide (-SO₂N-): An acidic functional group, with the acidity of the N-H proton influenced by the electron-withdrawing sulfonyl group.[1][2]

    • Piperazine Ring: A saturated heterocycle containing two nitrogen atoms. The secondary amine within the ring is a basic center.

The interplay between these acidic and basic centers makes the molecule's behavior highly dependent on pH, which is a central theme in its characterization.

cluster_mol 1-((4-aminophenyl)sulfonyl)piperazine cluster_groups Key Functional Groups mol amine Aromatic Amine (Basic) mol->amine pKb sulfonamide Sulfonamide (Acidic) mol->sulfonamide pKa piperazine Piperazine Amine (Basic) mol->piperazine pKb

Caption: Molecular structure and key ionizable functional groups.

Core Physicochemical Characterization Workflow

A systematic approach is crucial for building a comprehensive physicochemical profile. The following workflow outlines the logical progression of experiments, from fundamental identity confirmation to detailed property analysis.

G start Synthesis & Purification of Compound struct_id Structural Identity Confirmation (NMR, MS, FT-IR) start->struct_id purity Purity Assessment (HPLC, UPLC) struct_id->purity solid_state Solid-State Analysis (MP, DSC, TGA, XRPD) purity->solid_state If pure & solid solution_props Solution Property Analysis (Solubility, pKa, LogD) purity->solution_props If pure report Comprehensive Characterization Report solid_state->report solution_props->report G cluster_low_ph Low pH (pH < pKa_base) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (pH > pKa_acid) cation Predominantly Cationic (Piperazine Protonated) Higher Solubility zwitterion Zwitterionic/Neutral Lowest Solubility cation->zwitterion Increasing pH anion Predominantly Anionic (Sulfonamide Deprotonated) Higher Solubility zwitterion->anion Increasing pH

Caption: Relationship between pH, ionization state, and aqueous solubility.

Protocol: Equilibrium Shake-Flask Solubility

  • Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Execution: Add an excess amount of the solid compound to each buffer in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the solid from the solution by centrifugation or filtration.

  • Quantification: Dilute the resulting saturated supernatant and determine the concentration of the dissolved compound using a validated analytical method, typically UV-Vis spectroscopy or HPLC. [4]

Dissociation Constant (pKa)

The pKa value quantifies the strength of an acid or base and dictates the ionization state of a molecule at a given pH. [5]

  • Expertise & Causality: For this molecule, we expect at least two measurable pKa values: an acidic pKa for the sulfonamide N-H and a basic pKa for the most basic nitrogen (likely the secondary amine in the piperazine ring). Potentiometric titration is a robust method where the change in pH is monitored as a titrant is added, allowing for the direct determination of the pKa values from the titration curve.

Protocol: Potentiometric Titration

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration: Titrate the solution with a standardized acid (e.g., 0.1 M HCl) and then with a standardized base (e.g., 0.1 M NaOH), monitoring the pH with a calibrated electrode after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the buffer region). Specialized software is used to calculate the precise pKa values from the titration curve.

Lipophilicity (LogP / LogD)

Lipophilicity is a critical parameter that influences a drug's ability to cross biological membranes. It is expressed as the partition coefficient (LogP) for the neutral form or the distribution coefficient (LogD) at a specific pH.

  • Expertise & Causality: The LogD is more physiologically relevant than LogP for ionizable compounds. Since this molecule's ionization state changes with pH, its distribution between an organic and aqueous phase will also change. LogD at pH 7.4 is a key parameter for predicting oral absorption. The classic shake-flask method provides a direct measure of this partitioning behavior.

Protocol: Shake-Flask LogD at pH 7.4

  • Phase Preparation: Prepare a pH 7.4 phosphate buffer and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the pH 7.4 buffer. This step is crucial to prevent volume changes during the experiment.

  • Execution: Add a known amount of the compound to a vial containing known volumes of the pre-saturated buffer and n-octanol.

  • Equilibration: Shake the vial vigorously for a set period and then allow the two phases to separate completely by centrifugation.

  • Quantification: Carefully remove an aliquot from the aqueous phase and determine the concentration of the compound via HPLC or UV-Vis spectroscopy. The concentration in the n-octanol phase is determined by mass balance.

  • Calculation: Calculate LogD using the formula: LogD = log₁₀ ( [Compound]octanol / [Compound]aqueous )

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the definitive method for assessing the purity of the compound and quantifying it in various assays.

  • Expertise & Causality: Reversed-phase HPLC (RP-HPLC) is the standard choice for molecules of this polarity. A C18 column provides a nonpolar stationary phase that retains the compound based on its lipophilicity. The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is adjusted to achieve optimal retention and peak shape. UV detection is suitable as the aromatic ring provides a strong chromophore.

Protocol: RP-HPLC Purity Method

  • Chromatographic System: An HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of B, then ramp up to a high percentage to elute the compound and any more lipophilic impurities. A typical gradient might be 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm or the λmax of the compound).

  • Analysis: Inject a solution of the compound. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Summary of Key Physicochemical Data

All experimental data should be consolidated into a clear, summary table for easy reference and comparison.

ParameterMethodResultSignificance
Identity
¹H NMR400 MHz, DMSO-d₆Conforms to structureConfirms molecular structure
MS (ESI+)HRMS[M+H]⁺ matches formulaConfirms molecular weight & formula
FT-IRKBr PelletKey bands presentConfirms functional groups
Purity
HPLCRP-HPLC, UV 254 nm>99.5%Ensures quality of material
Solid-State
Melting PointCapillarye.g., 175-177 °CPurity indicator, stability
DSC10 °C/min, N₂Onset: e.g., 174.8 °CThermal behavior, crystallinity
TGA10 °C/min, N₂Onset: e.g., >220 °CDefines thermal stability limit
XRPDCu KαCrystalline Pattern AIdentifies solid form
Solution
Aqueous SolubilityShake-Flask, 25°CpH-dependent curveGoverns dissolution & absorption
pKa (Acidic)Potentiometric Titratione.g., ~9.5Ionization state, solubility
pKa (Basic)Potentiometric Titratione.g., ~7.8Ionization state, solubility
LogD (pH 7.4)Shake-Flaske.g., 1.2Predicts membrane permeability

References

  • Al-Suwaidan, I. A., et al. (2016). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research, 4(3), 319-340. [Link: Available through academic search engines]
  • Wikipedia. (2023). Sulfonamide. [Link: https://en.wikipedia.org/wiki/Sulfonamide]
  • ResearchGate. (n.d.). Lipophilicity Parameters of Analyzed Compounds with the log P Values. [Link: https://www.researchgate.net/figure/Lipophilicity-parameters-of-analyzed-compounds-with-the-log-P-values_tbl1_283594953]
  • Kim, G., & Lee, S. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Applied Sciences, 9(3), 488. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6384611/]
  • ResearchGate. (n.d.). The pK a values of the sulfonamides studied. [Link: https://www.researchgate.net/figure/The-pK-a-values-of-the-sulfonamides-studied_tbl1_234032943]
  • Scott, W. L., et al. (2010). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules, 15(4), 2447-2466. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2861879/]
  • PubChem. (n.d.). 1-(4-Aminophenyl)piperazine. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/422925]
  • Horwitz, W. (1980). Review of analytical methods for sulfonamides. Journal - Association of Official Analytical Chemists, 63(5), 949-983. [Link: Available through academic search engines]
  • Perlovich, G. L., et al. (2013). Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design, 13(10), 4474-4490. [Link: https://pubs.acs.org/doi/10.1021/cg400977s]
  • ResearchGate. (n.d.). Spectroscopic [FTIR, FT-Raman, NMR and UV-Vis] investigation on sulphanilamide using computational [HF and DFT] analysis. [Link: https://www.researchgate.
  • ResearchGate. (n.d.). DSC thermogram of sulfonamide 4. [Link: https://www.researchgate.
  • ResearchGate. (2010). Crystal Structure of 4-Phenyl-piperazine-1-sulfonamide. [Link: https://www.researchgate.net/publication/228495945_Crystal_Structure_of_4-Phenyl-piperazine-1-sulfonamide]
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link: https://www.unodc.
  • Mary, Y. S., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). Journal of Molecular Structure, 1244, 130948. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8349141/]
  • Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link: https://www.agilent.
  • Remko, M., & von der Lieth, C. W. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Bioorganic & Medicinal Chemistry, 12(20), 5395-5403. [Link: https://pubmed.ncbi.nlm.nih.gov/15388151/]
  • BenchChem. (n.d.). An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methanesulfonamide. [Link: https://www.benchchem.com/product/b2729/technical-guide]
  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. [Link: https://ymerdigital.com/uploads/YMER22A201.pdf]
  • ResearchGate. (n.d.). synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds. [Link: https://www.researchgate.
  • ResearchGate. (2013). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. [Link: https://www.researchgate.net/publication/257850818_Sulfonamide_Molecular_Crystals_Structure_Sublimation_Thermodynamic_Characteristics_Molecular_Packing_Hydrogen_Bonds_Networks]
  • IJPSR. (2020). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. [Link: https://ijpsr.com/bft-article/synthesis-characterization-and-pharmacological-evaluation-of-some-aryl-piperazine-compounds/]
  • Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 1011-1018. [Link: https://pubmed.ncbi.nlm.nih.gov/23122156/]
  • Taylor & Francis Online. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. [Link: https://www.tandfonline.com/doi/full/10.1080/14756366.2023.2292419]
  • SciSpace. (2019). 1-(4-Chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link: https://typeset.io/papers/1-4-chlorophenyl-piperazine-ft-ir-raman-nmr-and-theoretical-2k5t01v8l1]
  • Mitrowska, K., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(19), 6264. [Link: https://www.mdpi.com/1420-3049/27/19/6264]
  • The BMJ. (1943). SOLUBILITY OF SULPHONAMIDES. BMJ, 2(4325), 683. [Link: https://www.bmj.com/content/2/4325/683.2]
  • ResearchGate. (n.d.). Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. [Link: https://www.researchgate.net/publication/250058864_Synthesis_and_Characterization_of_a_Series_of_1-Aryl-4-Aryldiazenyl-piperazines_Part_II_1-Aryl-4-2-Aryl-1-Diazenyl-piperazines_with_Fluoro-_chloro-_Methyl-_Cyano-_and_Acetyl_Substituents_in_The_1-Ar]
  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link: https://www.researchgate.net/publication/289524022_Accurate_HPLC_Determination_of_Piperazine_Residues_in_the_Presence_of_other_Secondary_and_Primary_Amines]
  • Eskişehir Technical University Journal of Science and Technology. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. [Link: https://dergipark.org.tr/en/pub/estubtda/issue/44585/553310]
  • SciELO. (2007). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. [Link: http://www.scielo.br/scielo.php?script=sci_arttext&pid=S0103-50532007000500021]
  • ResearchGate. (2024). Sulfonamide derivatives: Synthesis and applications. [Link: https://www.researchgate.
  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. [Link: https://www.tainstruments.
  • Medical Notes. (2023). Sulfonamide Crystals: Introduction, Identification Features. [Link: https://medicinenotes.com/sulfonamide-crystals-introduction-identification-features-clinical-significance-prevention-and-management/]
  • ResearchGate. (n.d.). A Review on Analytical Methods for Piperazine Determination. [Link: https://www.researchgate.
  • PubMed. (2010). Synthesis and SAR of (piperazin-1-yl-phenyl)-arylsulfonamides: a novel series of atypical antipsychotic agents. [Link: https://pubmed.ncbi.nlm.nih.gov/20692795/]
  • Letters in Applied NanoBioScience. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. [Link: https://nanobioletters.com/wp-content/uploads/2022/11/2067-2069_Ghafil_12_2.pdf]
  • PubChem. (n.d.). 4-((4-Aminophenyl)sulfonyl)phenol. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/117686]
  • MDPI. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. [Link: https://www.mdpi.com/2073-4352/12/3/360]
  • ResearchGate. (n.d.). Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. [Link: https://www.researchgate.
  • IPR. (2023). Comparative Analytic Study by UV Spectrophotometric, Structural Characterization through Fourier Transformed Infrared Spectroscopy (FTIR) Method and. [Link: https://www.iprpress.com/journal/index.php/IJPMR/article/view/2157]
  • PubMed Central. (2021). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8539077/]
  • Journal of Chromatographic Science. (1998). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. [Link: Available through academic search engines]
  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link: https://www.mdpi.com/1422-8599/2024/2/m1879]2/m1879]

Sources

A Technical Guide to the Spectral Analysis of 4-(Piperazin-1-ylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth technical analysis of the spectral data for the compound 4-(Piperazin-1-ylsulfonyl)aniline. As a key intermediate in pharmaceutical research, a thorough understanding of its structural and electronic properties through spectral analysis is paramount for its application in drug discovery and development. This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the interpretation of these spectra and providing standardized protocols for their acquisition.

Introduction: The Significance of this compound

This compound, with the molecular formula C₁₀H₁₅N₃O₂S, is a versatile scaffold in medicinal chemistry. Its structure combines a flexible piperazine ring, a key pharmacophore in many approved drugs, with an arylsulfonamide linkage to an aniline moiety. This unique combination of functional groups imparts specific physicochemical properties that are of great interest in the design of novel therapeutic agents. Accurate spectral characterization is the cornerstone of confirming the identity, purity, and structure of this molecule, ensuring the reliability and reproducibility of subsequent biological and pharmacological studies.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is essential for interpreting its spectral data. The following diagram illustrates the structure and numbering of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6). transfer Transfer the solution to a clean, dry 5 mm NMR tube. dissolve->transfer insert Insert the NMR tube into the spectrometer. lock Lock on the deuterium signal of the solvent. insert->lock shim Shim the magnetic field to achieve homogeneity. lock->shim tune Tune and match the probe for the desired nucleus (¹H or ¹³C). shim->tune acquire Acquire the spectrum using standard pulse sequences. tune->acquire ft Fourier transform the raw data (FID). phase Phase correct the spectrum. ft->phase baseline Apply baseline correction. phase->baseline integrate Integrate the signals and reference the spectrum (e.g., to TMS). baseline->integrate cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Standardized workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, S=O, and aromatic C-H bonds. [1][2][3][4][5]

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode
N-H (Aniline) 3400 - 3300 Medium-Strong Asymmetric and Symmetric Stretching
N-H (Piperazine) 3300 - 3200 Medium Stretching
C-H (Aromatic) 3100 - 3000 Medium Stretching
C-H (Aliphatic) 2950 - 2850 Medium Stretching
S=O (Sulfonamide) 1350 - 1300 and 1170 - 1150 Strong Asymmetric and Symmetric Stretching
C=C (Aromatic) 1600 - 1450 Medium-Strong Ring Stretching

| S-N (Sulfonamide) | 950 - 900 | Medium | Stretching |

Experimental Protocol for FT-IR Spectroscopy

For solid samples, the KBr pellet method is a common and reliable technique.

  • Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

Predicted Mass Spectrum and Fragmentation

In positive ion ESI-MS, this compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 258.1. The fragmentation pattern upon collision-induced dissociation (CID) is predicted to involve key cleavages around the sulfonyl and piperazine groups. [6][7][8][9][10] Predicted Major Fragment Ions:

m/z Proposed Fragment Neutral Loss
258.1[C₁₀H₁₅N₃O₂S + H]⁺-
172.1[C₆H₈NO₂S]⁺C₄H₉N₂
156.0[C₆H₆NO₂S]⁺C₄H₁₁N₂
92.1[C₆H₆N]⁺C₄H₉N₂O₂S
85.1[C₄H₉N₂]⁺C₆H₆NO₂S

The fragmentation is likely initiated by cleavage of the S-N bond of the piperazine or the C-S bond of the aromatic ring. A characteristic loss of SO₂ (64 Da) from the arylsulfonamide moiety is also a possible fragmentation pathway. [6][7][8]

fragmentation M [M+H]⁺ m/z 258.1 frag1 [C₆H₈NO₂S]⁺ m/z 172.1 M->frag1 - C₄H₉N₂ frag2 [C₄H₉N₂]⁺ m/z 85.1 M->frag2 - C₆H₆NO₂S frag3 [C₆H₆N]⁺ m/z 92.1 frag1->frag3 - SO₂

Sources

The Piperazine Sulfonamide Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal Chemists

Abstract

The piperazine sulfonamide scaffold represents a masterful convergence of two of medicinal chemistry's most prolific pharmacophores. The piperazine ring, a "privileged" structure, offers a unique combination of conformational flexibility, tunable basicity, and synthetically accessible vectors for structural diversification.[1][2] When coupled with the sulfonamide moiety—a potent hydrogen-bond donor/acceptor and a classic bioisostere for amides and esters—the resulting scaffold becomes a powerful platform for developing high-affinity ligands against a multitude of biological targets. This guide provides an in-depth analysis of the piperazine sulfonamide core, moving beyond a simple recitation of facts to explore the underlying principles of its design, synthesis, and application. We will dissect the causal relationships in structure-activity relationship (SAR) studies, provide field-proven synthetic protocols, and illustrate key concepts with data-driven examples and mechanistic diagrams, offering researchers and drug development professionals a comprehensive resource for leveraging this remarkable scaffold.

The Architectural Logic of the Piperazine Sulfonamide Scaffold

The Piperazine Ring: A Privileged Foundation

The prevalence of the piperazine ring in approved drugs is not coincidental; it is a direct result of its advantageous physicochemical and structural properties.[3] As a saturated six-membered heterocycle with two nitrogens at the 1 and 4 positions, it offers several key benefits:

  • Tunable Basicity and Solubility: The two nitrogen atoms provide basic centers (typical pKa values are ~9.8 and ~5.7) that can be protonated at physiological pH. This property is frequently exploited to enhance aqueous solubility, a critical parameter for oral bioavailability. The pKa can be finely tuned through substitution at the nitrogen atoms, allowing chemists to optimize absorption and distribution profiles.[1]

  • Conformational Flexibility: The ring can adopt both chair and boat conformations, enabling it to adapt its shape to fit optimally within the binding pockets of enzymes and receptors.[1] This conformational adaptability often translates to higher binding affinity.

  • Synthetic Versatility: The secondary amine nitrogens serve as versatile synthetic handles.[2] One nitrogen is typically acylated to form the sulfonamide linkage, while the other remains available for substitution, providing a clear vector for modulating potency, selectivity, and pharmacokinetic (ADME) properties.[4]

The Sulfonamide Moiety: More Than a Linker

The sulfonamide group (-SO₂NR₂) is a cornerstone pharmacophore in its own right, most famously associated with the sulfa class of antibiotics. Its utility, however, extends far beyond anti-infectives.

  • Strong Hydrogen Bonding: The sulfonamide nitrogen is a hydrogen-bond donor, while the two sulfonyl oxygens are strong hydrogen-bond acceptors. This arrangement allows for robust, multi-point interactions with protein targets, significantly contributing to binding affinity.

  • Chemical Stability: The sulfur atom is in its highest oxidation state (S(VI)), rendering the sulfonamide group highly resistant to metabolic oxidation. This stability is a desirable feature for developing drugs with favorable half-lives.

  • Bioisosteric Mimicry: The sulfonamide group is a well-established non-classical bioisostere of the carboxylic acid and amide functional groups.[5] Its tetrahedral geometry and hydrogen-bonding capabilities allow it to mimic the interactions of these groups while offering distinct electronic and metabolic profiles.

When combined, the piperazine and sulfonamide moieties create a synergistic scaffold where the piperazine core acts as a central hub for positioning key pharmacophoric elements, while the sulfonamide group provides a stable, high-affinity anchor to the biological target.

Synthesis and Chemical Diversification

The construction of piperazine sulfonamide libraries is typically straightforward, relying on robust and well-established chemical transformations. The primary goal is to create the core sulfonamide linkage and then introduce diversity at the free piperazine nitrogen and on the aromatic ring of the sulfonyl chloride.

Core Scaffold Synthesis: A Self-Validating Workflow

The most common and reliable method for forming the piperazine sulfonamide bond is the reaction of a mono-protected or mono-substituted piperazine with a sulfonyl chloride. The causality behind this choice is clear: the high nucleophilicity of the secondary amine of the piperazine readily attacks the electrophilic sulfur atom of the sulfonyl chloride.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products Piperazine Substituted Piperazine (Nucleophile) Reaction Reaction (e.g., DCM, TEA) Piperazine->Reaction Attacks SulfonylChloride Aryl Sulfonyl Chloride (Electrophile) SulfonylChloride->Reaction Product Piperazine Sulfonamide Reaction->Product Forms Byproduct HCl (quenched by base) Reaction->Byproduct

Caption: Core synthesis of the piperazine sulfonamide scaffold.

A base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. Its role is not catalytic; it is a stoichiometric requirement to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. Without the base, the HCl would protonate the starting piperazine, rendering it non-nucleophilic and halting the reaction.

Representative Experimental Protocol: Synthesis of 1-(phenylsulfonyl)-4-methylpiperazine

This protocol describes a standard, self-validating procedure for synthesizing a model piperazine sulfonamide. Each step is designed for reproducibility and includes characterization checkpoints to ensure trustworthiness.

Materials:

  • 1-methylpiperazine (1.0 g, 10.0 mmol)

  • Benzenesulfonyl chloride (1.77 g, 10.0 mmol)

  • Triethylamine (TEA) (1.52 g, 2.1 mL, 15.0 mmol)

  • Dichloromethane (DCM) (50 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 1-methylpiperazine (1.0 g, 10.0 mmol) and dichloromethane (30 mL). Cool the solution to 0 °C in an ice bath. Causality: Cooling the reaction controls the initial exotherm and minimizes potential side reactions.

  • Reagent Addition: Slowly add triethylamine (2.1 mL, 15.0 mmol), followed by the dropwise addition of a solution of benzenesulfonyl chloride (1.77 g, 10.0 mmol) in dichloromethane (20 mL) over 15 minutes. Rationale: Slow addition of the electrophile prevents localized heating and ensures a controlled reaction rate.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (1-methylpiperazine) is consumed. Trustworthiness: TLC provides a simple, visual confirmation that the reaction has gone to completion.

  • Workup and Extraction: Quench the reaction by adding 30 mL of water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL). Purpose: The NaHCO₃ wash removes any residual HCl or unreacted sulfonyl chloride (via hydrolysis), while the brine wash removes residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 20% to 50% EtOAc).

  • Characterization and Validation: Combine the pure fractions and remove the solvent in vacuo to yield the final product as a white solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS analysis. Self-Validation: Spectroscopic confirmation is a non-negotiable step to validate the identity and purity of the final compound, ensuring the integrity of any subsequent biological data.

Decoding the Structure-Activity Relationship (SAR)

The synthetic accessibility of the piperazine sulfonamide scaffold makes it highly amenable to systematic SAR exploration. Modifications can be readily made at three key positions to optimize biological activity and ADME properties.

SAR R1_label R1: Modulates Potency & Selectivity, Influences pKa, Solubility R1_label->R1_pos R2_label R2: Probes Target Pocket, Impacts Lipophilicity, Metabolic Stability R2_label->R2_pos Core_label Core Scaffold: Provides H-bonding, Structural Rigidity Core_label->Core_pos

Caption: Key modification points for SAR studies.

Impact of Piperazine Ring Substitutions (R1)

The substituent on the distal nitrogen of the piperazine ring (N4) is arguably the most critical handle for tuning activity. This position often extends into solvent-exposed regions of a binding pocket or can be tailored to interact with specific sub-pockets.

  • Small Alkyl Groups (e.g., methyl, ethyl): Often serve as a baseline and can enhance metabolic stability by blocking N-dealkylation.

  • Aromatic/Heteroaromatic Rings: Can engage in π-π stacking or hydrophobic interactions within the target protein. For example, in a series of LpxH inhibitors, replacing a methyl group with a m-bromophenyl group led to the most potent compound, suggesting a specific favorable interaction in that region of the enzyme.[6]

  • Basic Amines/Polar Groups: Can be introduced to improve solubility and form additional hydrogen bonds. However, this can also increase susceptibility to metabolism or introduce off-target liabilities (e.g., hERG channel affinity).

Impact of Sulfonamide Group Modifications (R2)

Substituents on the aromatic ring of the sulfonamide moiety are crucial for anchoring the molecule into the core of the binding site.

  • Electron-Withdrawing Groups (e.g., -CF₃, -Cl, -F): These groups can modulate the acidity of the sulfonamide N-H proton and engage in specific halogen bonding or dipole interactions. In LpxH inhibitors, a trifluoromethylphenyl ring was identified as a key pharmacophoric element.[6]

  • Hydrophobic Groups: Larger, lipophilic groups can occupy hydrophobic pockets to increase potency, but often at the cost of reduced solubility.

  • Bioisosteric Replacements: The entire sulfonamide group can be replaced to overcome specific liabilities. For instance, if sulfonamide-related toxicity (e.g., hypersensitivity) is a concern, bioisosteres like sulfoximines or acylsulfonamides may be explored. These replacements maintain similar geometry and hydrogen-bonding patterns but offer different metabolic and off-target profiles.

Pharmacological Applications: A Scaffold for All Targets

The versatility of the piperazine sulfonamide scaffold is reflected in its broad range of therapeutic applications, from oncology to infectious diseases and CNS disorders.

Anticancer Agents

Many piperazine sulfonamides function as kinase inhibitors. The piperazine nitrogen often forms a key hydrogen bond with the "hinge" region of the kinase active site, while the rest of the scaffold occupies the ATP-binding pocket.

Kinase_Inhibition cluster_pathway Simplified PI3K/Akt Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Piperazine Sulfonamide Inhibitor Inhibitor->PI3K Blocks ATP Binding Site

Caption: Mechanism of a hypothetical PI3K inhibitor.

Sulfonamide-based compounds have been investigated as inhibitors of BCL2, an anti-apoptotic protein often overexpressed in cancer cells.[7] By binding to BCL2, these agents can restore the natural process of programmed cell death.

Antiviral and Antimicrobial Agents
  • HIV Protease Inhibitors: The sulfonamide core can effectively mimic the transition state of peptide cleavage by the HIV aspartyl protease, making it a valuable scaffold for antiretroviral drug design.[8][9]

  • Antibacterial Agents: A series of sulfonyl piperazine compounds were identified as inhibitors of LpxH, an essential enzyme in the lipid A biosynthesis pathway of Gram-negative bacteria.[6] This represents a novel target for combating antibiotic resistance.

  • General Antimicrobials: The scaffold has been incorporated into numerous compounds with broad-spectrum antibacterial and antifungal activity.[10][11]

CNS-Active Agents

The ability to tune the polarity and pKa of the piperazine sulfonamide scaffold makes it well-suited for designing CNS-penetrant drugs.[12] These compounds have been developed as:

  • Neuroprotective agents for treating neurological disorders.[13]

  • BACE1 inhibitors for Alzheimer's disease, targeting the enzyme responsible for producing amyloid-β peptides.[14]

  • Antidepressants and other agents targeting CNS receptors.[15]

Quantitative Biological Data Summary

The following table summarizes representative biological data for various piperazine sulfonamide derivatives, illustrating the potency achievable with this scaffold across different target classes.

Compound ClassTargetRepresentative Compound ExampleIC₅₀ / EC₅₀Reference
Anti-diabetic α-Amylase4-methoxy-N-(4-(4-methylpiperazin-1-yl)phenyl)benzenesulfonamide1.571 ± 0.05 µM[16]
Antibacterial E. coli LpxHm-bromophenyl piperazine analog (JH-LPH-06)~1 µM (74% inhibition)[6]
Anti-HIV HIV-1 ProteaseBicyclic piperazine sulfonamide core15 nM (Enzyme Ki)[8]
Anticancer K562 Leukemia CellsN-(4-chlorophenyl)sulfonyl-1,2,3,4-tetrahydroisoquinoline< 10 µM[17]

Conclusion and Future Directions

The piperazine sulfonamide scaffold is a testament to the power of convergent design in medicinal chemistry. Its continued success is driven by its synthetic tractability, favorable physicochemical properties, and remarkable ability to conform to a wide range of biological targets. Future research in this area is likely to focus on several key themes:

  • Advanced Synthesis: The application of modern synthetic methods like C-H activation and flow chemistry will enable even more rapid and diverse library synthesis.[1]

  • New Target Classes: As our understanding of disease biology grows, this versatile scaffold will undoubtedly be applied to novel and challenging targets.

  • Computational Synergy: The integration of computational modeling and machine learning will accelerate the design-synthesize-test cycle, allowing for more predictive and efficient optimization of piperazine sulfonamide leads.[2]

For drug discovery teams, the piperazine sulfonamide core is not merely a starting point but a robust and reliable framework upon which highly sophisticated and effective therapeutics can be built. Its legacy is already cemented in numerous clinical candidates, and its future potential remains exceptionally bright.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). [Source Not Available]
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ResearchGate. [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. [Link]

  • Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. (2024). PubMed. [Link]

  • The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Novel piperazine-based sulfonamides and their use as neuroprotective and/or neurorestorative agents. (2024).
  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. (2015). ResearchGate. [Link]

  • Taha, M., et al. (2017). Synthesis of piperazine sulfonamide analogs as diabetic-II inhibitors and their molecular docking study. European Journal of Medicinal Chemistry. [Link]

  • Patel, P. R., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. [Link]

  • Synthesis of Novel Benzamide- piperazine-sulfonamide Hybrids as Potential Anticancer Agents. ResearchGate. [Link]

  • Lee, C. J., et al. (2018). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. PubMed Central. [Link]

  • Sulfilimines: An Underexplored Bioisostere for Drug Design? (2023). PubMed Central. [Link]

  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents. (2022). MDPI. [Link]

  • Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. (2011). ACS Medicinal Chemistry Letters. [Link]

  • Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. (2024). National Institutes of Health. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. (2021). Arabian Journal of Chemistry. [Link]

  • Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. (2023). RSC Publishing. [Link]

  • Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization. (2010). Europe PMC. [Link]

  • Piperazine-containing anticancer agents having metal complexes. (2024). ResearchGate. [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2024). [Source Not Available]
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2023). ResearchGate. [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. [Link]

  • Discovery of diarylpyrimidine derivatives bearing piperazine sulfonyl as potent HIV-1 nonnucleoside reverse transcriptase inhibitors. (2023). National Institutes of Health. [Link]

  • Structure‐activity relationship of antidepressant activity piperazine derivatives. (2024). ResearchGate. [Link]

  • Madácsi, R., et al. (2013). Aromatic sulfonamides containing a condensed piperidine moiety as potential oxidative stress-inducing anticancer agents. Medicinal Chemistry. [Link]

  • Potential bioisosteres for sulfones and sulfonamides, examples of their synthesis and applications in medicinal chemistry. (2021). ResearchGate. [Link]

  • Mowbray, C. E., et al. (2016). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. PubMed Central. [Link]

  • Harrington, F. P., et al. (1989). Structure-activity relationships in a series of piperazine-2,3-dione containing penicillins and cephalosporins. II. Derivatives substituted at N(4) of the piperazine ring. The Journal of Antibiotics. [Link]

  • Bioisosteres that influence metabolism. Hypha Discovery Blogs. [Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for 4-(Piperazin-1-ylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Step-by-Step Synthesis Protocol for 4-(Piperazin-1-ylsulfonyl)aniline

Introduction

This compound is a pivotal chemical intermediate, recognized for its versatile role in the synthesis of diverse drug candidates and its significant contributions to medicinal chemistry.[1] The piperazine scaffold is a privileged structure frequently found in biologically active compounds, including antihistamines, anticancer agents, and antimicrobials.[2] This, combined with the sulfonamide-substituted aniline moiety, makes this compound a valuable building block for developing novel therapeutic agents.[3][4] Its excellent stability and solubility in common organic solvents further enhance its utility in various chemical transformations.[1]

This document provides a comprehensive, two-step protocol for the synthesis of this compound, designed for researchers and professionals in chemical and drug development. The protocol begins with the protection of the aniline group of 4-aminobenzenesulfonamide as an acetamide, followed by the reaction with piperazine and subsequent deprotection. This guide emphasizes the rationale behind procedural choices, adherence to safety, and methods for ensuring the integrity of the final product.

Overall Synthesis Scheme

The synthesis is accomplished via a two-step process:

  • Sulfonamide Formation: Reaction of 4-acetamidobenzenesulfonyl chloride with an excess of piperazine to yield the N-acetyl protected intermediate, 1-(4-acetamidophenylsulfonyl)piperazine.

  • Deprotection: Acid-catalyzed hydrolysis of the acetyl group to yield the final product, this compound.

Overall_Reaction_Scheme R1 4-Acetamidobenzenesulfonyl Chloride S1 Step 1 DCM, 0°C to RT R1->S1 + R2 Piperazine (Excess) R2->S1 R3 HCl, H₂O S2 Step 2 Reflux R3->S2 I1 1-(4-Acetamidophenylsulfonyl)piperazine I1->S2 + P1 This compound S1->I1 + S2->P1 +

Caption: Overall two-step reaction scheme for the synthesis of this compound.

Part 1: Synthesis of 1-(4-Acetamidophenylsulfonyl)piperazine (Intermediate)

Principle and Rationale

This step involves a nucleophilic acyl substitution reaction where the secondary amine of piperazine attacks the electrophilic sulfur atom of 4-acetamidobenzenesulfonyl chloride. The N-acetyl group on the starting material serves as a protecting group for the aniline, preventing undesired side reactions at that site.

Causality of Experimental Choices:

  • Excess Piperazine: A significant molar excess of piperazine is crucial. One equivalent acts as the nucleophile, while additional equivalents serve as an in situ base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This strategy drives the reaction to completion and, critically, minimizes the formation of the undesired bis-sulfonylated piperazine byproduct.

  • Solvent: Dichloromethane (DCM) is chosen as the solvent due to its inert nature and its ability to dissolve the reactants while allowing for easy removal post-reaction.[5]

  • Temperature Control: The reaction is initiated at 0°C to control the initial exothermic reaction upon adding the sulfonyl chloride. Allowing the reaction to proceed to room temperature ensures completion without promoting side reactions.[5]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (per 5 mmol scale)Notes
4-Acetamidobenzenesulfonyl chloride121-60-8233.671.17 g (5 mmol)Corrosive, moisture-sensitive.[6]
Piperazine110-85-086.142.15 g (25 mmol, 5 eq.)Hygroscopic, irritant.
Dichloromethane (DCM), anhydrous75-09-284.9350 mLVolatile, suspected carcinogen.
Saturated Sodium Bicarbonate (aq.)N/AN/A~30 mLFor aqueous work-up.
Brine (Saturated NaCl solution)N/AN/A~20 mLFor aqueous work-up.
Anhydrous Sodium Sulfate7757-82-6142.04~5 gFor drying the organic phase.
Step-by-Step Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (2.15 g, 25 mmol) in anhydrous dichloromethane (30 mL). Place the flask in an ice-water bath and stir for 15 minutes to cool the solution to 0°C.

  • Addition of Sulfonyl Chloride: Dissolve 4-acetamidobenzenesulfonyl chloride (1.17 g, 5 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the cold piperazine solution over 30 minutes using a dropping funnel. CAUTION: 4-Acetamidobenzenesulfonyl chloride is a corrosive solid that reacts with moisture; handle it in a fume hood with appropriate personal protective equipment (PPE).[6][7]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot has disappeared.

  • Work-up:

    • Filter the reaction mixture to remove the piperazine hydrochloride salt precipitate.

    • Transfer the filtrate to a separatory funnel and wash with distilled water (2 x 30 mL).

    • Extract the aqueous layers with DCM (2 x 20 mL) to recover any dissolved product.

    • Combine all organic extracts and wash with saturated sodium bicarbonate solution (30 mL), followed by brine (20 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid, 1-(4-acetamidophenylsulfonyl)piperazine, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a white solid.

Part 2: Synthesis of this compound (Final Product)

Principle and Rationale

This final step involves the acidic hydrolysis of the acetamide protecting group. Under reflux in acidic conditions, the amide bond is cleaved, regenerating the free aniline and producing acetic acid as a byproduct.

Causality of Experimental Choices:

  • Acidic Medium: Hydrochloric acid is a common and effective catalyst for amide hydrolysis. It protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy to overcome the stability of the amide bond, ensuring the reaction proceeds to completion in a reasonable timeframe.

  • Neutralization: After hydrolysis, the product exists as its hydrochloride salt. Basification with sodium hydroxide is required to deprotonate the anilinium and piperazinium ions, precipitating the neutral, free-base product which is less soluble in water.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityNotes
1-(4-Acetamidophenylsulfonyl)piperazine69249-12-3283.35From Part 1 (~4 mmol scale)Intermediate product.
Hydrochloric Acid (6 M)7647-01-036.4620 mLCorrosive. Handle with extreme care.
Sodium Hydroxide Solution (e.g., 10 M or solid)1310-73-240.00As needed for neutralization (pH ~9-10)Corrosive.
Ethyl Acetate141-78-688.11~50 mLFor extraction. Flammable liquid.
Step-by-Step Experimental Protocol
  • Reaction Setup: Place the crude or purified 1-(4-acetamidophenylsulfonyl)piperazine from Part 1 into a 100 mL round-bottom flask with a magnetic stir bar.

  • Hydrolysis: Add 20 mL of 6 M hydrochloric acid. Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Cooling and Neutralization: Cool the reaction mixture to room temperature and then further in an ice bath. Slowly add sodium hydroxide solution with constant stirring to neutralize the acid. Continue adding base until the pH of the solution is approximately 9-10. A precipitate should form.

  • Product Isolation:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold distilled water to remove residual salts.

  • Extraction (Alternative to Filtration): If a large amount of precipitate does not form, transfer the neutralized solution to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., isopropanol or ethanol) to obtain a pure crystalline solid.

Experimental Workflow Visualization

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Final Product Synthesis A1 Dissolve Piperazine in DCM (0°C) A2 Add 4-Acetamidobenzenesulfonyl Chloride Solution Dropwise A1->A2 A3 Stir at RT (4-6h) Monitor by TLC A2->A3 A4 Filter Precipitate A3->A4 A5 Aqueous Work-up (H₂O, NaHCO₃, Brine) A4->A5 A6 Dry (Na₂SO₄) & Concentrate A5->A6 A7 Purify by Recrystallization A6->A7 B1 Combine Intermediate with 6M HCl A7->B1 Proceed with Intermediate B2 Reflux (2-4h) Monitor by TLC B1->B2 B3 Cool and Neutralize with NaOH (pH 9-10) B2->B3 B4 Isolate Product (Filtration or Extraction) B3->B4 B5 Purify by Recrystallization B4->B5

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All steps, particularly those involving 4-acetamidobenzenesulfonyl chloride, dichloromethane, and hydrochloric acid, must be performed in a well-ventilated chemical fume hood.[6][7]

  • 4-Acetamidobenzenesulfonyl Chloride: This reagent is corrosive and moisture-sensitive. It can cause severe skin burns and eye damage.[6][8] Avoid inhalation of dust. Store in a dry, cool, and well-ventilated place under an inert atmosphere.[7]

  • Acids and Bases: Concentrated acids and bases (HCl, NaOH) are highly corrosive. Handle with extreme care to avoid contact with skin and eyes. Neutralize spills immediately with an appropriate agent.

  • Solvents: Dichloromethane is a volatile organic solvent and a suspected carcinogen. Minimize exposure through inhalation and skin contact.

References

  • Guidechem. (n.d.). This compound 69249-13-4.
  • Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-946.
  • Pomeislová, A., et al. (2020). Kinetic Target‐Guided Synthesis of Small‐Molecule G‐Quadruplex Stabilizers. Chemistry – A European Journal, 26(72), 17537-17545.
  • Mercer University. (n.d.). THE SYNTHESIS OF SULFA DRUGS. Retrieved from [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(35), 12093-12117.
  • Marc, G., et al. (2019). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules, 24(21), 3959.
  • Marc, G., et al. (2019). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. PubMed. Retrieved from [Link]

  • Piras, M., et al. (2024). Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Studies. Pharmaceuticals, 17(1), 108.
  • Aris, M., et al. (2018). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. Medicinal Chemistry Research, 27(4), 1193-1203.
  • Johnson, D. S., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry, 59(17), 7915-7933.
  • Veverka, V., et al. (2020). A set of 4‐(4‐methylpiperazin‐1‐yl)aniline derivatives containing various chemical moieties.
  • Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. PMC.
  • Keerthi, D. S., et al. (2017). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Asian Journal of Pharmaceutics, 11(1).
  • SciSpace. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Trans.
  • Paronikyan, R., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(11), e2000208.
  • Perry, G. J. P., et al. (2021). Primary Sulfonamide Functionalization via Sulfonyl Pyrroles: Seeing the N−Ts Bond in a Different Light.
  • Li, H. (2007). An alternative synthetic process of p-acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HCl.
  • Alker, A., et al. (1999). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry, 64(18), 6823-6825.

Sources

Application Notes & Protocols: A Strategic Guide to the Synthesis of Novel Antibacterial Derivatives from 4-(Piperazin-1-ylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent development of novel antibacterial agents. The sulfonamide scaffold, a well-established pharmacophore, continues to be a fertile ground for the discovery of new therapeutic agents. This guide provides a comprehensive framework for the synthesis, purification, and in vitro evaluation of novel antibacterial derivatives based on the versatile starting material, 4-(piperazin-1-ylsulfonyl)aniline. We present two robust synthetic strategies—Schiff base formation and N-acylation—that leverage the reactive aniline moiety. This document furnishes researchers, scientists, and drug development professionals with detailed, field-tested protocols, mechanistic insights, and data interpretation strategies to facilitate the discovery of next-generation sulfonamide-based antibacterials.

The Scientific Rationale: Why this compound?

The selection of a starting scaffold is a critical decision in a medicinal chemistry campaign. This compound is an exemplary starting point due to its intrinsic structural features that are known to contribute to antibacterial activity.

  • The Sulfonamide Core: Sulfonamides are structural analogs of p-aminobenzoic acid (PABA), a crucial precursor for folic acid synthesis in bacteria.[1][2][3][4] By competitively inhibiting the enzyme dihydropteroate synthetase (DHPS), they disrupt bacterial DNA replication and cell division, leading to a bacteriostatic effect.[1][2][4] This well-understood mechanism provides a solid foundation for rational drug design.

  • The Piperazine Moiety: The piperazine ring is a recognized "privileged structure" in medicinal chemistry, frequently found in biologically active compounds.[5] It can improve pharmacokinetic properties, such as solubility and oral bioavailability, and provides an additional site for chemical modification to modulate activity and target spectrum.[5][6]

  • Reactive Handles for Derivatization: The molecule possesses two primary reactive sites: the primary aromatic amine (-NH₂) and the secondary amine within the piperazine ring. This dual reactivity allows for the exploration of a wide chemical space through straightforward synthetic transformations, enabling the generation of diverse compound libraries for screening.

Synthetic Strategies & Mechanistic Insights

We will focus on derivatization of the aniline nitrogen, as it allows for the introduction of a wide variety of substituents that can profoundly influence antibacterial potency. The two primary strategies detailed are the formation of imines (Schiff bases) and amides (N-acylation).

Strategy A: Schiff Base Formation

The condensation of the primary aniline with various aromatic or heterocyclic aldehydes yields Schiff bases (imines). This reaction introduces a new C=N bond and extends the conjugated system of the molecule, which can be crucial for biological activity. The imine moiety itself can be a key pharmacophoric feature.

Strategy B: N-Acylation

The reaction of the aniline with acylating agents, such as acetic anhydride or various benzoyl chlorides, forms a stable amide bond. This strategy allows for the introduction of diverse acyl groups, which can alter the electronic properties and steric bulk of the molecule, thereby influencing its interaction with the bacterial target.[7]

Below is a workflow diagram illustrating these synthetic pathways.

G cluster_start Starting Material cluster_strategy_A Strategy A: Schiff Base Synthesis cluster_strategy_B Strategy B: N-Acylation start This compound reagentA Aromatic Aldehyde (R-CHO) Ethanol, Acetic Acid (cat.) start->reagentA Condensation reagentB Acylating Agent (R-COCl or (RCO)2O) Base (e.g., Pyridine) start->reagentB Acylation productA Schiff Base Derivatives (Imine Core) reagentA->productA productB N-Acyl Derivatives (Amide Core) reagentB->productB

Caption: Synthetic workflow for derivatization of this compound.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Protocol 3.1: Synthesis of Schiff Base Derivatives (e.g., with Benzaldehyde)

This protocol details the synthesis of N-benzylidene-4-(piperazin-1-ylsulfonyl)aniline as a representative example.

Rationale: The reaction is an acid-catalyzed nucleophilic addition-elimination.[8] The aniline nitrogen attacks the carbonyl carbon of the aldehyde. A catalytic amount of glacial acetic acid protonates the hydroxyl group of the intermediate, making it a better leaving group (water) to drive the formation of the imine.[9] Ethanol is chosen as the solvent due to its ability to dissolve both reactants and its suitable boiling point for reflux.[9][10]

Materials:

  • This compound

  • Benzaldehyde (or other substituted aromatic aldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Beaker, Buchner funnel, filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol. Stir until fully dissolved.

  • To this solution, add 10 mmol of benzaldehyde dropwise with continuous stirring.[8]

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[8][9]

  • Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) for 2-4 hours.[8][9]

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate:Hexane 1:1). Spot the starting material and the reaction mixture. The formation of a new spot with a different Rf value and the disappearance of the starting material spot indicate reaction completion.

  • Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates out of the solution.[8]

  • Collect the precipitate by vacuum filtration using a Buchner funnel.[8]

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain the pure Schiff base derivative.[9][10]

  • Dry the purified product in a desiccator. Record the final yield and characterize the compound using appropriate analytical techniques (Melting Point, FT-IR, ¹H-NMR, Mass Spectrometry).

Protocol 3.2: Synthesis of N-Acyl Derivatives (e.g., N-Acetylation)

This protocol describes the acetylation of the starting material to form N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide.

Rationale: This reaction involves the nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of acetic anhydride.[11] The reaction is often carried out in the presence of a base to neutralize the acetic acid byproduct or with a mild acid catalyst.[11][12] We present a common procedure using sodium acetate.[12]

Materials:

  • This compound

  • Acetic Anhydride

  • Sodium Acetate

  • Concentrated Hydrochloric Acid (HCl)

  • Water, Ethanol

  • Beakers, Erlenmeyer flask

  • Ice bath

  • Buchner funnel, filter paper

Procedure:

  • In a 100 mL beaker, suspend 2 mmol of this compound in 5 mL of water.

  • Add 0.2 mL of concentrated HCl and stir to dissolve the aniline derivative, forming the hydrochloride salt which is more soluble in water.[12]

  • In a separate beaker, prepare a solution of sodium acetate by dissolving 2.1 mmol of sodium acetate in 2 mL of water.[12]

  • To the aniline hydrochloride solution, add 2.2 mmol of acetic anhydride while swirling the flask.[12]

  • Immediately add the sodium acetate solution to the reaction mixture.[12] A precipitate of the acetylated product should form.

  • Cool the mixture in an ice bath for 15-20 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide.

  • Dry the product, record the yield, and proceed with characterization (Melting Point, FT-IR, ¹H-NMR, Mass Spectrometry).

In Vitro Antibacterial Evaluation

Once novel derivatives are synthesized and purified, their biological activity must be assessed. The standard method for quantifying antibacterial potency is the determination of the Minimum Inhibitory Concentration (MIC).[13][14]

Protocol 4.1: Broth Microdilution Assay for MIC Determination

Rationale: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.[13][14] It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.[14][15] This protocol is aligned with guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized test compounds

  • Standard bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate, pick 3-5 colonies of the test bacterium and inoculate into a tube of sterile broth. b. Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm. c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]

  • Preparation of Test Compound Plates: a. Prepare a stock solution of each synthesized derivative in a suitable solvent (e.g., DMSO). b. Perform a two-fold serial dilution of each compound in the 96-well plate using CAMHB.[15] Typically, this is done across 10 columns, leaving column 11 for a growth control (no compound) and column 12 for a sterility control (no bacteria).[15] The final volume in each well should be 50 µL before adding bacteria.

  • Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well (columns 1-11), bringing the final volume to 100 µL. b. The final concentration of bacteria in each well will be ~5 x 10⁵ CFU/mL.

  • Incubation: a. Cover the plates and incubate at 37°C for 18-24 hours.[15]

  • Determining the MIC: a. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[14] This can be assessed visually or by using a plate reader. b. The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis p1 Culture Bacteria to 0.5 McFarland Standard a1 Dilute Bacteria & Inoculate Plate (Final Conc. ~5x10^5 CFU/mL) p1->a1 p2 Prepare Serial Dilutions of Test Compounds in Plate p2->a1 a2 Incubate Plate (37°C, 18-24h) a1->a2 r1 Visually Inspect Wells for Turbidity a2->r1 r2 Determine MIC: Lowest Concentration with No Growth r1->r2

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Data Presentation & Interpretation

Quantitative data from the antibacterial screening should be summarized in a clear, tabular format for easy comparison.

Table 1: MIC Values of Synthesized Derivatives (µg/mL)

Compound ID Modification Type R-Group S. aureus MIC E. coli MIC
Start-1 Starting Material -H >128 >128
SB-1 Schiff Base Phenyl 64 128
SB-2 Schiff Base 4-Nitrophenyl 16 32
AC-1 N-Acyl Methyl 128 >128
AC-2 N-Acyl Phenyl 64 64

| Cipro | Control | - | 0.5 | 0.25 |

Interpretation:

  • Structure-Activity Relationships (SAR): Compare the MIC values of the derivatives to the starting material. In the example table, the introduction of a Schiff base (SB-1) improved activity. Furthermore, adding an electron-withdrawing nitro group (SB-2) on the phenyl ring enhanced the potency, suggesting electronic effects play a key role.

  • Spectrum of Activity: Compare activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. Some compounds may show broad-spectrum activity, while others are more selective.

  • Benchmarking: Compare the potency of your novel compounds to a standard antibiotic (e.g., Ciprofloxacin). This provides context for the clinical potential of your derivatives.

Conclusion

This guide provides a strategic and practical framework for the synthesis and evaluation of novel antibacterial agents derived from this compound. By employing the detailed protocols for Schiff base formation and N-acylation, researchers can efficiently generate diverse libraries of new chemical entities. The subsequent antibacterial evaluation via the broth microdilution method allows for the robust determination of MIC values, enabling the identification of promising lead compounds and the development of critical structure-activity relationships. This systematic approach is fundamental to advancing the discovery of new sulfonamide-based drugs to combat the growing challenge of antibiotic resistance.

References

  • Bansal, R. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure.
  • Kumar V, et al. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS).
  • Patel, P. R., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. Available at: [Link]

  • Genc, H., et al. (2025). Synthesis and Antimicrobial Activity of Some New Piperazine Derivaties Containing Aryl Sulfonyloxy Group. E-Journal of Chemistry. Available at: [Link]

  • Liu, H., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules. Available at: [Link]

  • Khan, I. A. (2025). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. International Journal of Creative Research Thoughts (IJCRT). Available at: [Link]

  • Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). Available at: [Link]

  • Unknown Author. (n.d.). AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE. An experimental handbook for pharmaceutical organic chemistry-i. Available at: [Link]

  • Unknown Author. (n.d.). Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. HMU CPD. Available at: [Link]

  • Wence-Castañeda, P., et al. (2022). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. Available at: [Link]

  • Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Available at: [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Available at: [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides. Available at: [Link]

Sources

Application Notes and Protocols: Harnessing 4-(piperazin-1-ylsulfonyl)aniline for Solid-Phase Organic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Arylsulfonylpiperazine Scaffold

In the landscape of modern medicinal chemistry, privileged scaffolds—molecular frameworks that are capable of binding to multiple biological targets—are invaluable starting points for drug discovery campaigns. The arylsulfonylpiperazine motif is one such scaffold, frequently appearing in compounds targeting a wide array of receptors and enzymes.[1] The piperazine ring offers a versatile handle for substitution, influencing solubility, pharmacokinetic properties, and target engagement, while the sulfonamide group acts as a stable, yet electronically influential, linker.[2][3] The molecule 4-(piperazin-1-ylsulfonyl)aniline represents a trifunctional building block, possessing a primary aromatic amine (aniline), a secondary aliphatic amine (piperazine), and a sulfonamide linker. This unique combination of functionalities makes it an exceptionally valuable starting point for the construction of diverse chemical libraries aimed at identifying novel therapeutic agents.

Solid-phase organic synthesis (SPOS) provides a powerful platform for the rapid generation of such libraries. By anchoring a starting material to an insoluble polymer support, excess reagents and byproducts can be easily removed by simple filtration, streamlining the synthetic process and enabling automation.[4] This guide provides a detailed exploration of two strategic approaches for utilizing this compound in solid-phase synthesis, complete with detailed protocols, mechanistic rationale, and illustrative workflows.

Physicochemical Properties and Handling

Before commencing any synthesis, a thorough understanding of the starting material's properties is crucial.

PropertyValueReference
Chemical Name This compoundN/A
CAS Number 69249-13-4N/A
Molecular Formula C₁₀H₁₅N₃O₂SN/A
Molecular Weight 241.31 g/mol N/A
Appearance White to off-white solidN/A
Melting Point 211-213 °CN/A
Solubility Soluble in DMF, DMSO, and other polar aprotic solventsGeneral chemical knowledge

Handling and Storage: this compound is a stable solid. Store in a cool, dry place away from strong oxidizing agents. Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn during handling.

Strategic Approach 1: Immobilization via the Aniline Moiety for Piperazine Diversification

This strategy leverages the aniline nitrogen as the point of attachment to the solid support, leaving the secondary amine of the piperazine ring available for diversification. This is the most common and versatile approach for this building block, as it allows for the introduction of a wide range of substituents at the piperazine N4 position, a common site for modification in many bioactive molecules.[5]

Workflow Overview

workflow1 cluster_resin_prep Resin Preparation cluster_synthesis Solid-Phase Synthesis cluster_product Final Product Resin Aldehyde-functionalized Resin (e.g., FDMP Resin) Immobilization Immobilization via Reductive Amination Resin->Immobilization 1. Add this compound 2. Add NaBH(OAc)₃ Diversification Piperazine N-Diversification (Acylation, Sulfonylation, Alkylation) Immobilization->Diversification Building Blocks (R-COCl, R-SO₂Cl, R-X) Cleavage Cleavage from Resin (TFA Cocktail) Diversification->Cleavage TFA/TIS/H₂O Product Diverse Library of N-Substituted 4-(piperazin-1-ylsulfonyl)anilines Cleavage->Product

Caption: Workflow for piperazine diversification starting from resin-bound this compound.

Detailed Protocols

Protocol 1.1: Immobilization of this compound on Aldehyde Resin

This protocol utilizes reductive amination to covalently link the aniline nitrogen to an aldehyde-functionalized resin, such as formyldimethoxyphenyl (FDMP) resin.[6]

  • Materials:

    • Formyldimethoxyphenyl (FDMP) resin (or similar aldehyde resin)

    • This compound

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • 1% Acetic acid in Dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF)

    • Methanol (MeOH)

    • DCM

  • Procedure:

    • Swell the FDMP resin (1.0 eq) in a 1:1 mixture of DMF and DCM in a peptide synthesis vessel for 1 hour.

    • Drain the solvent.

    • Add a solution of this compound (3.0 eq) in 1% acetic acid in DCM.

    • Agitate the mixture at room temperature for 1 hour.

    • Add NaBH(OAc)₃ (3.0 eq) portion-wise over 10 minutes.

    • Agitate the reaction mixture at room temperature for 16 hours.

    • Drain the reaction mixture and wash the resin sequentially with DMF (3x), MeOH (3x), and DCM (3x).

    • Dry the resin under vacuum.

Causality and Rationale: The aniline nitrogen is more nucleophilic than the piperazine nitrogens under neutral or slightly acidic conditions, allowing for selective imine formation with the resin's aldehyde group. The subsequent reduction with NaBH(OAc)₃, a mild reducing agent, forms a stable secondary amine linkage. The use of excess reagents drives the reaction to completion.

Protocol 1.2: On-Resin Diversification of the Piperazine Nitrogen

With the aniline tethered to the support, the secondary amine of the piperazine is now available for a variety of coupling reactions.

  • A) Acylation with Acid Chlorides:

    • Swell the resin from Protocol 1.1 in DCM for 30 minutes.

    • Add a solution of the desired acid chloride (R-COCl, 5.0 eq) and diisopropylethylamine (DIPEA, 5.0 eq) in DCM.

    • Agitate at room temperature for 4 hours.

    • Drain and wash the resin with DCM (3x), DMF (3x), and MeOH (3x). Dry under vacuum.

  • B) Sulfonylation with Sulfonyl Chlorides:

    • Swell the resin from Protocol 1.1 in DCM for 30 minutes.

    • Add a solution of the desired sulfonyl chloride (R-SO₂Cl, 5.0 eq) and pyridine (5.0 eq) in DCM.

    • Agitate at room temperature for 6 hours.

    • Drain and wash the resin with DCM (3x), DMF (3x), and MeOH (3x). Dry under vacuum.

  • C) Reductive Amination with Aldehydes:

    • Swell the resin from Protocol 1.1 in 1% acetic acid in DCM for 30 minutes.

    • Add the desired aldehyde (R-CHO, 5.0 eq) and agitate for 1 hour.

    • Add NaBH(OAc)₃ (5.0 eq) and agitate for 16 hours.

    • Drain and wash the resin with DCM (3x), DMF (3x), and MeOH (3x). Dry under vacuum.

Protocol 1.3: Cleavage of the Final Product from the Resin

The linkage formed via reductive amination is acid-labile, allowing for cleavage under standard trifluoroacetic acid (TFA) conditions.

  • Materials:

    • Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

    • Diethyl ether (cold)

  • Procedure:

    • Place the dried, derivatized resin in a reaction vessel.

    • Add the cleavage cocktail (10 mL per gram of resin).

    • Agitate at room temperature for 2 hours.

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional TFA (2x).

    • Combine the filtrates and concentrate under a stream of nitrogen.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

    • Purify by reverse-phase HPLC.

Strategic Approach 2: Immobilization via the Piperazine Moiety using a Sulfonamide "Safety-Catch" Linker

This advanced strategy involves attaching the piperazine nitrogen to a resin functionalized with a sulfonyl chloride. The resulting resin-bound sulfonamide is exceptionally stable. The aniline group is then free for diversification. The key to this approach is the "safety-catch" principle, where the stable sulfonamide linker is "activated" at the end of the synthesis to become labile for cleavage.[7][8][9]

Workflow Overview

workflow2 cluster_resin_prep Resin Preparation cluster_synthesis Solid-Phase Synthesis cluster_product Final Product Resin Polystyrene Sulfonyl Chloride Resin Immobilization Immobilization via Sulfonamide Formation Resin->Immobilization 1. Add this compound 2. Add Pyridine Diversification Aniline N-Diversification (e.g., Acylation) Immobilization->Diversification Protect Piperazine N-H (e.g., Boc), then Diversify Aniline Activation Linker Activation (N-Alkylation) Diversification->Activation 1. Deprotect Piperazine N-H 2. Add Iodoacetonitrile Cleavage Nucleophilic Cleavage (e.g., Aminolysis) Activation->Cleavage Primary/Secondary Amine Product Diverse Library of N-Substituted Piperazine-1-sulfonamides Cleavage->Product

Caption: Safety-catch linker strategy for aniline diversification.

Detailed Protocols

Protocol 2.1: Immobilization on Polystyrene Sulfonyl Chloride Resin

  • Materials:

    • Polystyrene sulfonyl chloride resin

    • This compound

    • Pyridine

    • DCM

  • Procedure:

    • Swell the polystyrene sulfonyl chloride resin (1.0 eq) in DCM for 1 hour.

    • Drain the solvent.

    • Add a solution of this compound (3.0 eq) and pyridine (4.0 eq) in DCM.

    • Agitate the mixture at room temperature for 24 hours.

    • Drain and wash the resin sequentially with DCM (3x), DMF (3x), MeOH (3x), and DCM (3x).

    • Dry the resin under vacuum.

Causality and Rationale: The secondary amine of the piperazine is more nucleophilic than the aniline and will preferentially react with the sulfonyl chloride on the resin to form a stable sulfonamide bond. The aniline nitrogen remains free for subsequent reactions.

Protocol 2.2: On-Resin Diversification of the Aniline Nitrogen

  • Procedure (Example: Acylation):

    • Swell the resin from Protocol 2.1 in DCM.

    • Add a solution of the desired acid chloride (R-COCl, 5.0 eq) and DIPEA (5.0 eq) in DCM.

    • Agitate at room temperature for 4 hours.

    • Drain, wash, and dry the resin as previously described.

Protocol 2.3: Safety-Catch Activation and Cleavage

The stability of the N-acyl sulfonamide linker is a key feature. Cleavage requires a two-step activation-release sequence.[8]

  • Materials:

    • Iodoacetonitrile or Bromoacetonitrile

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous DMF

    • Cleavage Nucleophile (e.g., a primary or secondary amine, 1 M in THF)

  • Procedure:

    • Activation: a. Swell the derivatized resin in anhydrous DMF. b. Add iodoacetonitrile (10 eq) and DIPEA (10 eq). c. Agitate at 60 °C for 24 hours. d. Drain and wash the resin with DMF (3x), and DCM (3x). Dry under vacuum.

    • Cleavage: a. Swell the activated resin in THF. b. Add a solution of the desired primary or secondary amine (e.g., benzylamine, 1M in THF). c. Agitate at room temperature for 18 hours. d. Filter the resin and collect the filtrate. e. Wash the resin with THF (2x). f. Combine the filtrates and concentrate under reduced pressure to yield the crude product. g. Purify by reverse-phase HPLC.

Causality and Rationale: The sulfonamide nitrogen is deprotonated by DIPEA and alkylated by iodoacetonitrile. This N-alkylation dramatically increases the electrophilicity of the sulfonyl group, rendering the sulfonamide bond susceptible to nucleophilic attack by the cleavage amine. This releases the desired product into solution.

Conclusion

This compound is a powerful and versatile building block for solid-phase organic synthesis. By strategically choosing the point of immobilization—either the aniline for piperazine diversification or the piperazine for aniline modification via a safety-catch strategy—researchers can rapidly access large and diverse libraries of novel compounds. The protocols outlined in this guide provide a robust framework for leveraging this scaffold in drug discovery programs, enabling the efficient exploration of chemical space around the privileged arylsulfonylpiperazine core.

References

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(2), 354-384. [Link]

  • Liang, D. D., et al. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters, 25(30), 5666–5670. [Link]

  • Liang, D. D., et al. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. WUR eDepot. [Link]

  • Luo, Y., & Huang, X. (2006). A new strategy for solid phase synthesis of a secondary amide library using sulfonamide linker via radical traceless cleavage. Tetrahedron Letters, 47(36), 6353-6356. [Link]

  • Kralova, J., et al. (2024). Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides. The Journal of Organic Chemistry, 89(4), 2249–2259. [Link]

  • Suleimen, Y., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [Link]

  • Liang, D. D., et al. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters, 25(30), 5666-5670. [Link]

  • Contreras, J. I., et al. (2006). Solid-phase synthesis of an alkylaminobenzanilide library. Journal of Combinatorial Chemistry, 8(5), 740-746. [Link]

  • Albericio, F., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(6), 1389. [Link]

  • Suleimen, Y., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [Link]

  • Zdarta, J., et al. (2018). A General Overview of Support Materials for Enzyme Immobilization: Characteristics, Properties, Practical Utility. Catalysts, 8(2), 92. [Link]

  • Pap, S., et al. (2021). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 60(16), 12469–12480. [Link]

  • Yilmaz, E., & Soylak, M. (2021). Immobilization of pyrene-tagged metal complexes onto solid supports by π-stacking interactions: syntheses and applications. Materials Advances, 2(10), 3291-3310. [Link]

  • Backes, B. J., & Ellman, J. A. (1999). An Alkanesulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis. The Journal of Organic Chemistry, 64(7), 2322–2330. [Link]

  • Pap, S., et al. (2021). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 60(16), 12469-12480. [Link]

  • D'Andrea, L. D., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6128. [Link]

  • Liang, D. D., et al. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Chemistry Portal. [Link]

  • Albericio, F., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(6), 1389. [Link]

  • Scott, W. L., et al. (2002). Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics: A Readily Derivatized, Traceless Scaffold. Journal of Combinatorial Chemistry, 4(6), 546-556. [Link]

  • Albericio, F., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Semantic Scholar. [Link]

  • Fier, P. S., Kim, S., & Maloney, K. M. (2021). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. [Link]

  • CHAMELI DEVI INSTITUTE OF PHARMACY INDORE. (2021, May 24). Synthesis of Sulphanilamide [Video]. YouTube. [Link]

  • Suleimen, Y., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [Link]

  • Klose, J., et al. (2001). Rigid Scaffolds: Synthesis of 2,6‐Bridged Piperazines with Functional Groups in all three Bridges. European Journal of Organic Chemistry, 2001(11), 2125-2131. [Link]

  • Wang, Y., et al. (2014). Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. RSC Advances, 4(88), 47814-47820. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved January 28, 2026, from [Link]

  • Knez, D., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2197. [Link]

Sources

Design and Synthesis of 4-(piperazin-1-ylsulfonyl)aniline-based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-KIN-042

Abstract & Introduction

The 4-(piperazin-1-ylsulfonyl)aniline scaffold represents a privileged structural motif in modern kinase inhibitor discovery. This moiety serves a dual purpose: the aniline provides a robust vector for coupling to hinge-binding heterocycles (e.g., pyrimidines, quinazolines), while the piperazinyl-sulfonyl tail projects into the solvent-accessible region of the kinase ATP-binding pocket. This projection is critical for improving physicochemical properties (solubility, logD) and establishing selectivity via interactions with the gatekeeper residue or the ribose-binding pocket.

This guide details the rational design principles, a validated 3-step synthetic route for generating this scaffold, and the subsequent coupling protocols necessary to create bioactive kinase inhibitors.

Rational Drug Design Strategy

Structure-Activity Relationship (SAR) Logic

The success of this scaffold relies on the precise spatial arrangement of its three components:

  • The Aniline (Head): Acts as the nucleophile to attach the "Warhead" (Hinge Binder). In the final drug molecule, the aniline NH often functions as a hydrogen bond donor to the kinase hinge region.

  • The Sulfonyl Group (Linker): Provides rigid geometry (tetrahedral sulfur) and acts as a hydrogen bond acceptor. It positions the piperazine away from the hydrophobic core.

  • The Piperazine (Tail): A solubilizing group that extends into the solvent front. The distal nitrogen (

    
    ) is a versatile handle for further derivatization (e.g., alkylation, acylation) to tune pharmacokinetic properties.
    
Pharmacophore Visualization

Pharmacophore Hinge Kinase Hinge Region (Target) Core Heterocyclic Core (e.g., Pyrimidine) Hinge->Core ATP-Competitive Binding Aniline Aniline NH (H-Bond Donor) Core->Aniline C-N Coupling Sulfonyl Sulfonyl Linker (Rigid Spacer) Aniline->Sulfonyl Para-substitution Piperazine Piperazine Ring (Solubility/Solvent) Sulfonyl->Piperazine Sulfonamide Bond

Figure 1: Pharmacophore map illustrating the role of the this compound scaffold in bridging the kinase hinge binder to the solvent front.

Synthetic Route Strategy

The synthesis is modular, designed to produce the N-Boc protected intermediate (3) , which is stable and can be stored. The final deprotection occurs only after the scaffold is coupled to the kinase core to prevent polymerization or side reactions.

Reaction Scheme

Synthesis SM1 4-Nitrobenzenesulfonyl chloride (1) Int1 Intermediate A: Sulfonamide Formation (Nitro-derivative) SM1->Int1 Step 1: TEA, DCM, 0°C SM2 N-Boc-piperazine SM2->Int1 Prod Target Scaffold (3): This compound (N-Boc protected) Int1->Prod Step 2: H2, Pd/C, MeOH (Nitro Reduction) Drug Final Kinase Inhibitor (Post-Coupling) Prod->Drug Step 3: Buchwald Coupling + TFA Deprotection

Figure 2: Step-wise synthetic workflow for the generation of the target scaffold.

Detailed Experimental Protocols

Step 1: Sulfonamide Formation

Objective: Synthesis of tert-butyl 4-((4-nitrophenyl)sulfonyl)piperazine-1-carboxylate.

  • Reagents:

    • 4-Nitrobenzenesulfonyl chloride (1.0 eq)

    • tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine) (1.1 eq)

    • Triethylamine (TEA) (2.5 eq)

    • Dichloromethane (DCM) (Anhydrous)[1]

  • Protocol:

    • Dissolve N-Boc-piperazine (1.1 eq) and TEA (2.5 eq) in anhydrous DCM (10 mL/mmol) in a round-bottom flask under nitrogen atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Add 4-Nitrobenzenesulfonyl chloride (1.0 eq) portion-wise over 15 minutes. Caution: Exothermic reaction.

    • Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 1:1). The sulfonyl chloride spot (high Rf) should disappear.

    • Workup: Dilute with DCM, wash with 1M HCl (to remove excess amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

    • Purification: Recrystallization from EtOH or flash chromatography (Hexane/EtOAc) yields a light yellow solid.

Step 2: Nitro Reduction (The Béchamp Variation or Hydrogenation)

Objective: Synthesis of tert-butyl 4-((4-aminophenyl)sulfonyl)piperazine-1-carboxylate.

  • Method A: Catalytic Hydrogenation (Preferred for purity)

    • Dissolve the nitro-intermediate from Step 1 in Methanol (MeOH).

    • Add 10% Pd/C (10 wt% of substrate mass) under an argon blanket.

    • Purge with Hydrogen gas (

      
      ) via balloon (1 atm) or hydrogenation shaker (30 psi). Stir for 2–6 hours at RT.[2]
      
    • Validation: LC-MS will show a mass shift of -30 Da (Conversion of

      
       [46] to 
      
      
      
      [16]).
    • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate. The product is usually pure enough for the next step.

  • Method B: Iron/Ammonium Chloride (If halogen substituents are present on the ring)

    • Suspend nitro-intermediate in EtOH/Water (4:1). Add

      
       (5 eq) and Iron powder (5 eq).
      
    • Reflux at 80°C for 2 hours.

    • Filter hot through Celite.

Step 3: Coupling to Kinase Core (Buchwald-Hartwig)

Objective: Coupling the aniline scaffold to a chloro-heterocycle (e.g., 4-chloropyrimidine).

  • Reagents:

    • Scaffold (from Step 2) (1.0 eq)[3]

    • Heteroaryl Chloride (1.0 eq)

    • 
       (0.05 eq) or 
      
      
      
    • Xantphos or BINAP (0.1 eq)

    • 
       (2.0 eq)
      
    • 1,4-Dioxane (degassed)

  • Protocol:

    • Charge a microwave vial or sealed tube with reactants, catalyst, ligand, and base.

    • Add dioxane and sparge with Argon for 5 minutes.

    • Heat to 100°C (oil bath) or 120°C (microwave) for 1–12 hours.

    • Validation: LC-MS monitoring for the formation of the coupled product.

    • Deprotection: After purification, treat with TFA/DCM (1:4) at RT for 1 hour to remove the Boc group, liberating the free piperazine for biological solubility.

Analytical Validation Standards

To ensure the integrity of the synthesized inhibitor, compare your data against these standard expected values.

Analytical MethodParameterExpected Result / Observation
1H NMR (DMSO-d6) Aniline

Broad singlet at

6.0–6.5 ppm (Disappears upon

shake).
1H NMR (DMSO-d6) Aromatic ProtonsTwo doublets (AA'BB' system) at

7.4–7.8 ppm (characteristic of para-substitution).
1H NMR (DMSO-d6) Piperazine

Multiplets at

2.8–3.5 ppm.
LC-MS (ESI+) IonizationStrong

peak.[4] No

dominance usually observed for sulfonamides.
TLC Ninhydrin StainThe aniline intermediate will stain red/orange; the nitro precursor will not.

References

  • Kinase Inhibitor Design Principles

    • Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors.
  • Synthesis of Piperazinyl-Sulfonyl Intermediates

    • Marc, G., et al. (2019).[5] "Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues." Molecules. (Describes the sulfonamide formation and piperazine handling).

  • Nitro Reduction Protocols (Béchamp & Hydrogenation)

    • Yasuhara, A., et al. (1999).[6] "Convenient Reduction of Nitrobenzenes to Anilines." Journal of Organic Chemistry.

  • Buchwald-Hartwig Coupling for Sulfonamide Anilines

    • Crawford, S. M., et al. (2013).[7] "BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination."[7] Chemistry – A European Journal.[7]

Sources

Application Note: A Comprehensive Guide to Screening 4-(Piperazin-1-ylsulfonyl)aniline Derivative Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 4-(piperazin-1-ylsulfonyl)aniline scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous clinically relevant therapeutic agents. Its synthetic tractability and ability to form key hydrogen bond interactions have established it as a versatile framework for targeting a range of biological macromolecules. Most notably, this scaffold is a cornerstone in the development of protein kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[1][2][3] The dysregulation of protein kinases is a fundamental mechanism in many pathologies, making them a major focus for drug discovery.[2][4]

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on designing and executing robust screening protocols for libraries of this compound derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous screening cascade. The protocols detailed herein are designed for high-throughput screening (HTS) and subsequent hit validation, with a primary focus on protein kinase targets, while also considering the adaptability of these methods for other enzyme classes.

The Screening Cascade: A Strategic Overview

A successful screening campaign is a multi-stage process designed to systematically identify and validate promising compounds while eliminating false positives and undesirable candidates. Our approach follows a logical progression from broad, high-throughput primary screens to increasingly complex and physiologically relevant secondary and cellular assays.

Screening_Cascade cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Cellular & Mechanistic Studies Compound_Library This compound Derivative Library Primary_HTS Primary High-Throughput Screen (e.g., FP, AlphaLISA®) Compound_Library->Primary_HTS Single concentration Primary_Hits Primary Hits Primary_HTS->Primary_Hits Hit_Confirmation Hit Confirmation (Fresh compound re-test) Primary_Hits->Hit_Confirmation Dose_Response Dose-Response (IC50) Potency Determination Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal Assay (Rule out artifacts) Dose_Response->Orthogonal_Assay Selectivity_Screen Selectivity Profiling (Kinase Panel) Orthogonal_Assay->Selectivity_Screen Confirmed_Hits Validated Hits Selectivity_Screen->Confirmed_Hits Cell_Viability Cellular Assays (Viability & Cytotoxicity) Confirmed_Hits->Cell_Viability Target_Engagement Target Engagement Assay (e.g., CETSA, NanoBRET™) Cell_Viability->Target_Engagement Lead_Candidates Lead Candidates for Optimization Target_Engagement->Lead_Candidates Mechanism confirmation

Figure 1: The Drug Discovery Screening Cascade.

Library Preparation and Quality Control

The quality of your screening data is fundamentally dependent on the quality of your compound library. Before initiating any screening, it is critical to ensure the integrity, purity, and solubility of the derivatives.

  • Solubilization: Compounds are typically dissolved in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10-20 mM). DMSO is widely used for its ability to dissolve a broad range of organic molecules and its compatibility with most assay formats at low final concentrations (<1%).

  • Plate Preparation: Master plates are created from the stock solutions. From these, intermediate and final assay plates are prepared using automated liquid handlers to ensure accuracy and reproducibility. It is crucial to manage the number of freeze-thaw cycles for the master plates to prevent compound precipitation or degradation.

  • Quality Control (QC): For a representative subset of the library (5-10%), perform QC analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm identity and purity. This step is vital for validating that the chemical matter being screened is indeed what it is intended to be.

Primary Screening: Identifying Initial Hits

The primary screen is a large-scale experiment designed to test every compound in the library against the biological target.[5][6] The goal is to identify "hits"—compounds that exhibit a predefined level of activity. For kinase targets, a multitude of robust HTS technologies are available.[1][3]

Choosing the Right Kinase Assay Technology

The selection of an assay technology is a critical decision based on factors such as the nature of the kinase and its substrate, cost, throughput, and the type of inhibitors you wish to identify.[4] Below is a comparison of common HTS-compatible kinase assay formats.

Assay Technology Principle Advantages Disadvantages References
Radiometric Filter Binding Measures the transfer of radioactive 32P or 33P from ATP to a substrate, captured on a filter."Gold standard" for direct activity measurement; highly sensitive; universal for all kinases.Requires handling of radioisotopes; generates radioactive waste; wash steps required.[7][8]
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled tracer that is displaced from the kinase by an inhibitor.Homogeneous (no-wash); non-radioactive; cost-effective.Requires a suitable fluorescent tracer; can be susceptible to light-scattering compound interference.[9]
Time-Resolved FRET (TR-FRET) Measures energy transfer between a donor (e.g., Europium) and an acceptor fluorophore brought into proximity by a binding event.Homogeneous; ratiometric measurement reduces well-to-well variability; high signal-to-noise.Requires specifically labeled antibodies and substrates; potential for compound autofluorescence interference.[9][10]
AlphaLISA®/AlphaScreen® Bead-based assay where binding brings donor and acceptor beads close, generating a chemiluminescent signal.Homogeneous; highly sensitive and amplified signal; can accommodate large protein substrates.Sensitive to singlet oxygen quenchers (false positives); requires specialized laser-based reader.[9][11][12]
Luminescence (ADP-Glo™) Measures kinase activity by quantifying the amount of ADP produced, which is converted back to ATP to drive a luciferase reaction.Universal for any ADP-producing enzyme; high sensitivity and dynamic range.Indirect measurement; multi-step reagent addition can increase variability.[10]
Detailed Protocol 1: High-Throughput Fluorescence Polarization (FP) Kinase Binding Assay

This protocol describes a competitive binding assay, an excellent format for identifying compounds that target the ATP-binding site of a kinase.[13]

Causality: FP assays measure the tumbling rate of a fluorescent molecule in solution. Small molecules (like a fluorescent tracer) tumble rapidly, resulting in low polarization. When bound to a large protein (the kinase), the tracer's tumbling slows dramatically, increasing polarization. An active inhibitor from the library will compete with the tracer for binding to the kinase, displacing it and causing a decrease in polarization.

FP_Assay cluster_0 No Inhibitor cluster_1 Inhibitor Present K1 Kinase KT Kinase-Tracer Complex (Slow Tumbling -> High FP Signal) K1->KT T1 Fluorescent Tracer T1->KT K2 Kinase KI Kinase-Inhibitor Complex K2->KI I2 Inhibitor I2->KI T2 Free Fluorescent Tracer (Fast Tumbling -> Low FP Signal)

Figure 2: Principle of a Competitive Fluorescence Polarization Assay.

Materials:

  • Purified recombinant kinase

  • Fluorescently labeled tracer (specific for the kinase or kinase family)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • 384-well, low-volume, black assay plates

  • This compound derivative library (10 mM in DMSO)

  • Microplate reader capable of measuring fluorescence polarization

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of kinase and tracer in assay buffer at 2x the final desired concentration. The optimal concentrations must be determined empirically in an assay development phase.

  • Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 50 nL of each library compound (10 mM stock) into the wells of the 384-well assay plate. This results in a final screening concentration of 10 µM in a 50 µL assay volume. Include control wells containing only DMSO.

  • Kinase Addition: Add 25 µL of the 2x kinase solution to all wells. Mix by gentle centrifugation (1 min at 1000 rpm).

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the kinase.

  • Tracer Addition: Add 25 µL of the 2x fluorescent tracer solution to all wells. Mix by centrifugation.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the fluorescence polarization on a compatible microplate reader.

Detailed Protocol 2: AlphaLISA® Kinase Assay

This protocol outlines a method to directly measure substrate phosphorylation.

Causality: AlphaLISA is a bead-based immunoassay.[9][14] One bead (Donor) is coated with streptavidin to capture a biotinylated peptide substrate. The other bead (Acceptor) is coated with an antibody that specifically recognizes the phosphorylated form of the substrate.[9] When the kinase phosphorylates the substrate, the anti-phospho-antibody binds, bringing the Donor and Acceptor beads into close proximity (~200 nm). Excitation of the Donor bead at 680 nm produces singlet oxygen, which travels to the nearby Acceptor bead, triggering a light emission at 615 nm. An inhibitor prevents substrate phosphorylation, thus no signal is generated.[9][11]

Materials:

  • Purified recombinant kinase

  • Biotinylated peptide substrate

  • ATP

  • AlphaLISA® anti-phospho-substrate Acceptor beads

  • Streptavidin-coated Donor beads

  • Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • Stop Buffer: 10 mM EDTA in assay buffer

  • 384-well, white OptiPlate™

Step-by-Step Methodology:

  • Compound Dispensing: Add 50 nL of library compounds (10 mM stock) or DMSO controls to the wells.

  • Kinase Reaction: Add 5 µL of a 2x solution of kinase and biotinylated substrate in Kinase Assay Buffer.

  • Initiate Reaction: Add 5 µL of a 2x solution of ATP in Kinase Assay Buffer to start the reaction. The final ATP concentration should be at or near its Km for the kinase.

  • Enzymatic Incubation: Incubate for 60 minutes at room temperature.

  • Stop Reaction: Add 5 µL of Stop Buffer containing the AlphaLISA® Acceptor beads. The EDTA in the buffer chelates Mg²⁺, stopping the kinase activity.

  • Detection Incubation 1: Incubate for 60 minutes at room temperature in the dark.

  • Add Donor Beads: Add 5 µL of Streptavidin-coated Donor beads.

  • Detection Incubation 2: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an EnVision® or other Alpha-enabled plate reader.

Hit Confirmation and Dose-Response Analysis

Hits identified in the primary screen must be confirmed. This involves re-testing the original hit compounds from the library plate and, ideally, testing a freshly sourced or re-synthesized sample to rule out sample tracking errors or degradation.

Protocol 3: IC₅₀ Determination

Confirmed hits are then tested across a range of concentrations to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

Methodology:

  • Prepare a serial dilution series of the confirmed hit compound, typically 10 points ranging from 100 µM to 5 nM. An 11th point with DMSO only serves as the 0% inhibition control.

  • Perform the primary assay (e.g., FP or AlphaLISA®) using this dilution series.

  • Normalize the data:

    • Set the average of the DMSO-only wells as 0% inhibition.

    • Set the average of a high-concentration control inhibitor (or no-enzyme control) as 100% inhibition.

  • Plot the normalized percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism) to calculate the IC₅₀ value.

Secondary Screening: Ensuring Hit Quality

Secondary assays are crucial for eliminating false positives and characterizing the mechanism of action of the hits.[15]

  • Orthogonal Assays: Re-test hits in a different assay format that relies on a distinct detection technology. For instance, if the primary screen was a binding assay (FP), an orthogonal assay should measure enzymatic activity, such as the ADP-Glo™ luminescence assay.[10] This helps to eliminate compounds that interfere with the primary assay technology (e.g., autofluorescent compounds in an FP screen).

  • Selectivity Profiling: The this compound scaffold can be promiscuous. To assess selectivity, promising hits should be screened against a panel of related kinases. This provides a critical early indication of potential off-target effects.

Cellular Assays: Assessing Biological Relevance

Biochemical hits must be validated in a cellular context to confirm they can cross the cell membrane, engage their target, and elicit a biological response.

Protocol 4: MTT/XTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[16] It is used to determine the cytotoxic or cytostatic effects of the hit compounds.

Causality: Metabolically active cells possess mitochondrial reductase enzymes that can reduce the yellow tetrazolium salt (MTT or XTT) to a colored formazan product.[17] The amount of formazan produced is directly proportional to the number of viable cells.[17] XTT is advantageous as its formazan product is water-soluble, simplifying the protocol.

Materials:

  • Cancer cell line relevant to the kinase target

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well, clear, flat-bottom cell culture plates

  • XTT reagent and activation solution

  • Microplate spectrophotometer

Step-by-Step Methodology:

  • Cell Plating: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow cells to attach.

  • Compound Treatment: Add serial dilutions of the hit compounds to the wells. Include DMSO-only controls.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add XTT Reagent: Prepare the XTT/activation solution mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well.

  • Final Incubation: Incubate for 2-4 hours at 37°C until a visible color change occurs.

  • Data Acquisition: Gently shake the plate and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition).

Target Engagement Assays

Confirming that a compound binds to its intended target within the complex environment of a cell is a critical validation step.[18][19] Failure to demonstrate target engagement is a major reason for clinical trial failures.[19]

Causality: Target engagement assays provide direct evidence of a drug-target interaction in a physiological setting.[20][21] Several technologies exist, including the Cellular Thermal Shift Assay (CETSA), which relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

TE_Workflow Start Treat Cells with Compound or DMSO Heat Heat Cells to a Range of Temperatures Start->Heat Lyse Lyse Cells and Separate Soluble/Aggregated Proteins via Centrifugation Heat->Lyse Analyze Analyze Soluble Fraction (e.g., Western Blot, MS) for Target Protein Lyse->Analyze Result_DMSO DMSO Control: Target Protein Denatures and Aggregates at T_agg Analyze->Result_DMSO Result_Compound Compound-Treated: Target Protein is Stabilized and Remains Soluble at T_agg Analyze->Result_Compound

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(piperazin-1-ylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(piperazin-1-ylsulfonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis, improve yield, and ensure the highest purity of the final product. Drawing from established protocols and field-proven insights, this document provides a detailed, troubleshooting-oriented approach to this synthetic pathway.

I. Synthetic Overview & Key Challenges

The most common and cost-effective route to this compound involves a two-step process:

  • Sulfonamide Formation: The reaction of 4-acetamidobenzenesulfonyl chloride with piperazine. The primary challenge in this step is controlling the stoichiometry to prevent the formation of the bis-sulfonated piperazine byproduct.

  • Deprotection: The hydrolysis of the N-acetyl group to yield the final aniline product. Incomplete deprotection or side reactions during this step can significantly impact the final yield and purity.

This guide will address the critical aspects of each step, providing clear, actionable solutions to common problems.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Step 1: Synthesis of N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide

Q1: My yield of the desired mono-sulfonated piperazine is low, and I am observing a significant amount of a high-molecular-weight impurity. What is happening and how can I fix it?

A1: The most likely cause is the formation of the bis-sulfonated byproduct, 1,4-bis((4-acetamidophenyl)sulfonyl)piperazine. This occurs when both nitrogen atoms of the piperazine ring react with the 4-acetamidobenzenesulfonyl chloride.

Causality: Piperazine is a symmetrical diamine, and both nitrogens are nucleophilic. If the reaction conditions are not carefully controlled, a second sulfonylation reaction can occur.

Solutions:

  • Molar Ratio of Piperazine: Employ a significant excess of piperazine. A molar ratio of at least 4-5 equivalents of piperazine to 1 equivalent of 4-acetamidobenzenesulfonyl chloride is recommended. This statistical excess ensures that the sulfonyl chloride is more likely to react with a fresh piperazine molecule rather than the already mono-sulfonated product.

  • Slow Addition: Add the 4-acetamidobenzenesulfonyl chloride solution dropwise to the piperazine solution at a low temperature (0-5 °C). This maintains a low concentration of the sulfonyl chloride in the reaction mixture, further favoring the mono-substitution.

  • Solvent and Base: Using a suitable solvent and base is crucial. A common system is dichloromethane as the solvent and a tertiary amine base like triethylamine to scavenge the HCl byproduct of the reaction. Some protocols successfully use an excess of piperazine itself to act as the base.

Q2: The reaction seems to be incomplete, and I am recovering a significant amount of unreacted 4-acetamidobenzenesulfonyl chloride. What could be the issue?

A2: Incomplete reaction can be due to several factors related to reagent quality and reaction conditions.

Causality:

  • Moisture: 4-acetamidobenzenesulfonyl chloride is highly susceptible to hydrolysis. The presence of water in the reagents or solvent will convert it to 4-acetamidobenzenesulfonic acid, which is unreactive towards piperazine.[1][2]

  • Insufficient Reaction Time or Temperature: The reaction may be sluggish if not allowed to proceed for a sufficient duration or at an appropriate temperature.

Solutions:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. It is good practice to handle 4-acetamidobenzenesulfonyl chloride in a dry environment (e.g., under a nitrogen atmosphere).

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TCDC). A typical mobile phase for this reaction is a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The disappearance of the starting sulfonyl chloride spot indicates the completion of the reaction.

  • Temperature Control: After the initial slow addition at low temperature, allow the reaction to warm to room temperature and stir for several hours (typically 2-4 hours) to ensure completion.

Experimental Protocol: Optimized Synthesis of N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (4.3 g, 50 mmol) in anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-acetamidobenzenesulfonyl chloride (2.33 g, 10 mmol) in anhydrous dichloromethane (50 mL).

  • Add the 4-acetamidobenzenesulfonyl chloride solution dropwise to the piperazine solution over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction by TLC until the 4-acetamidobenzenesulfonyl chloride is consumed.

  • Upon completion, wash the reaction mixture with water (2 x 50 mL) to remove excess piperazine and piperazine hydrochloride.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product. The product can be further purified by recrystallization from ethanol.

ParameterRecommended ConditionRationale
Molar Ratio (Piperazine : Sulfonyl Chloride) 5 : 1Minimizes bis-sulfonylation.[3]
Temperature Initial addition at 0-5 °C, then room temperatureControls the initial exothermic reaction and prevents side reactions.
Solvent Anhydrous DichloromethaneGood solubility for reactants, inert under reaction conditions.
Reaction Time 3-4 hoursEnsures complete conversion.

G cluster_start Starting Materials cluster_reaction Reaction Step 1 cluster_products Products A 4-Acetamidobenzenesulfonyl Chloride C Reaction in Anhydrous DCM 0°C to Room Temperature A->C B Piperazine (Excess) B->C D N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (Desired Product) C->D Mono-sulfonylation (Favored by excess piperazine) E 1,4-bis((4-acetamidophenyl)sulfonyl)piperazine (Side Product) C->E Bis-sulfonylation (Minimized by excess piperazine) F Piperazine Hydrochloride C->F HCl Scavenging

Step 2: Deprotection of N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide

Q3: My deprotection reaction is resulting in a low yield of the final product, this compound. What are the common pitfalls?

A3: Low yields in the deprotection step are often due to incomplete reaction, harsh reaction conditions leading to product degradation, or difficult purification.

Causality:

  • Incomplete Hydrolysis: The acetyl group hydrolysis can be slow and may not go to completion if the reaction time, temperature, or acid/base concentration is insufficient.

  • Product Solubility: The final product, this compound, can be soluble in the aqueous acidic or basic workup solutions, leading to loss during extraction.

  • Side Reactions: Strong acidic or basic conditions at high temperatures can potentially lead to the degradation of the sulfonamide bond, although this is less common under standard deprotection protocols.

Solutions:

  • Acid-Catalyzed Hydrolysis: A common and effective method is to use aqueous hydrochloric acid (e.g., 3-6 M) and heat the reaction mixture to reflux.[4]

  • Reaction Monitoring: Monitor the reaction by TLC to ensure the complete disappearance of the starting material. A different solvent system may be required for TLC at this stage, for example, ethyl acetate/hexane.

  • Careful Work-up: After the reaction is complete, it is crucial to carefully neutralize the reaction mixture to precipitate the product. Cool the reaction mixture in an ice bath before neutralization. Add a base (e.g., sodium hydroxide or sodium carbonate solution) dropwise until the pH is neutral to slightly basic (pH 7-8). The product should precipitate out of the solution.

  • Extraction: If the product does not fully precipitate, it may be necessary to extract the aqueous solution with an organic solvent like ethyl acetate.

Experimental Protocol: Optimized Deprotection to this compound

  • To the crude N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide from the previous step, add 5 M aqueous hydrochloric acid (50 mL).

  • Heat the mixture to reflux (approximately 100 °C) and maintain for 2-4 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Once the reaction is complete, cool the solution to room temperature and then further cool in an ice bath to 0-5 °C.

  • Slowly add 10 M aqueous sodium hydroxide solution with vigorous stirring to neutralize the acid until the pH of the solution is approximately 8.

  • The product should precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the solid under vacuum to obtain this compound. The product can be recrystallized from a suitable solvent like ethanol or isopropanol if further purification is needed.

ParameterRecommended ConditionRationale
Reagent 3-6 M Hydrochloric AcidEffective for hydrolysis of the acetamide group.[4]
Temperature Reflux (approx. 100 °C)Provides sufficient energy for the hydrolysis reaction.
Reaction Time 2-4 hoursEnsures complete deprotection.
Work-up Neutralization to pH ~8Precipitates the free amine product.

G cluster_start Starting Material cluster_reaction Reaction Step 2 cluster_intermediate Intermediate cluster_workup Work-up cluster_product Final Product A N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide B Aqueous HCl Reflux A->B C Protonated Amine Salt (in solution) B->C D Neutralization with Base (e.g., NaOH) C->D E This compound D->E Precipitation

III. Purification and Characterization

Purification:

  • Recrystallization: The final product, this compound, can often be purified to a high degree by recrystallization from ethanol, isopropanol, or a mixture of ethanol and water.

  • Column Chromatography: If significant impurities remain, silica gel column chromatography can be employed. A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate in hexane.

Characterization:

  • TLC: As mentioned, TLC is an invaluable tool for monitoring the progress of both reaction steps.

  • Melting Point: The purified product should have a sharp melting point consistent with the literature value.

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product.

  • Mass Spectrometry: Confirms the molecular weight of the product.

IV. References

  • Marc, G., et al. (2019). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules, 24(21), 3959. Available at: [Link]

  • Tan, W., et al. (2011). An alternative synthetic process of p-acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HClSO3 and PCl5. Chemical Papers, 65(4), 510-518. Available at: [Link]

  • Krasavin, M., et al. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2022(3), M1411. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). The reaction mixture was then vigorously stirred while open to air for 4 h at room temperature. Available at: [Link]

  • Theochem @ Mercer University. (n.d.). THE SYNTHESIS OF SULFA DRUGS. Available at: [Link]

  • Mancini, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(8), 1148. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Sulfanilyl chloride, N-acetyl-. Available at: [Link]

  • Chegg. (2020). For the synthesis of 4-acetamidobenzenesulfonyl chloride, acetanilide is used as a starting material for the chlorosulfonation reaction (this step was done for you). Why is aniline not used for this step?. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic route for the synthesis of 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl) quinolone-3-carbaldehyde derivatives 4a–c. Available at: [Link]

  • Filo. (2025). le Hydrolysis - 4-AcetamidobenzeneSulfanilamide sulfonamide. Available at: [Link]

  • Katritzky, A. R., et al. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. The Journal of Organic Chemistry, 69(1), 241-244. Available at: [Link]

  • Hovhannisyan, A. A., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(12), e2000208. Available at: [Link]

  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. (n.d.). Available at: [Link]

Sources

Technical Support Center: Navigating the Solubility Challenges of Piperazine Sulfonamides in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming the poor solubility of piperazine sulfonamides in your biological assays. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with compound precipitation, leading to inconsistent and unreliable experimental results. Here, we provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the solubility of piperazine sulfonamides:

Q1: My piperazine sulfonamide, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer/cell culture medium. Why is this happening?

A: This is a classic case of "solvent shock." Your compound is likely highly soluble in the organic solvent (DMSO) but has very low solubility in the aqueous environment of your assay. When you introduce the DMSO stock solution to the buffer, the DMSO rapidly disperses, and the localized concentration of your compound exceeds its solubility limit in the now predominantly aqueous environment, causing it to precipitate out of solution.

Q2: I've tried lowering the final concentration of my compound, but it still precipitates. What should I do?

A: While lowering the concentration is a good first step, it may not be enough if your compound is exceptionally hydrophobic. You may need to explore other strategies such as adjusting the pH of your buffer, using a lower percentage of DMSO in your final assay volume, or employing solubility-enhancing excipients like cyclodextrins. It's also crucial to ensure your stock solution is fully dissolved before dilution.

Q3: Can the pH of my assay buffer affect the solubility of my piperazine sulfonamide?

A: Absolutely. Piperazine sulfonamides are typically ionizable compounds. The piperazine moiety is basic and has two pKa values (for piperazine itself, approximately 5.7 and 9.8), while the sulfonamide group is weakly acidic (pKa values for various sulfonamides can range from ~5 to 11).[1][2][3][4][5] The overall charge of your molecule will change with pH, which in turn significantly impacts its solubility. The solubility of sulfonamides is generally higher in buffered solutions at a pH close to physiological pH (7.4) compared to simple aqueous solutions.[6]

Q4: Are there any "assay-friendly" co-solvents other than DMSO?

A: Yes, although DMSO is the most common due to its powerful solubilizing properties.[7] Other options include ethanol, methanol, and polyethylene glycol 400 (PEG 400). However, it is critical to be aware that all organic solvents can have an impact on your biological system.[8] They can affect cell viability or enzyme activity, so it is essential to run appropriate vehicle controls.[9][10]

Q5: What are cyclodextrins, and how can they help with solubility?

A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can encapsulate poorly soluble "guest" molecules, like your piperazine sulfonamide, within their hydrophobic core, forming an "inclusion complex."[11] This complex is then soluble in aqueous solutions, effectively increasing the concentration of your compound that can be delivered to the assay.

In-Depth Troubleshooting Guides

Understanding the Physicochemical Properties of Piperazine Sulfonamides

The solubility of a compound is governed by its physicochemical properties. For piperazine sulfonamides, the key factors are their ionizable groups and overall lipophilicity.

  • Ionization and pKa: A piperazine sulfonamide has at least two ionizable centers: the basic piperazine ring and the acidic sulfonamide group. The piperazine ring has two pKa values, pKa1 and pKa2.[3][4] The sulfonamide group's pKa can vary widely depending on the substituents on the aromatic ring.[1][2][5] The state of ionization of your molecule will depend on the pH of your solution relative to these pKa values. When the pH is below the pKa of the piperazine nitrogens, they will be protonated (positively charged), which generally increases aqueous solubility. Conversely, when the pH is above the pKa of the sulfonamide, it will be deprotonated (negatively charged), also enhancing solubility. The pH at which the molecule has the lowest solubility is its isoelectric point (pI), where the net charge is zero.

  • Lipophilicity (LogP): This parameter describes a compound's preference for a lipid (oily) environment versus an aqueous one. A high LogP value indicates a more lipophilic, and typically less water-soluble, compound. The various substituents on your piperazine sulfonamide will contribute to its overall LogP.

Solubility Enhancement Strategies: Protocols and Causality

Here we detail several field-proven strategies to enhance the solubility of your piperazine sulfonamides for biological assays.

Strategy 1: Optimized Use of Co-solvents

Co-solvents are water-miscible organic solvents used to increase the solubility of hydrophobic compounds.[12]

Co-solvents work by reducing the polarity of the aqueous medium, making it a more favorable environment for a non-polar solute. Essentially, they create a solvent mixture with properties intermediate between water and the pure organic solvent.

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of your piperazine sulfonamide in 100% DMSO (e.g., 10-50 mM).

    • Ensure complete dissolution. Gentle warming (to 37°C) or sonication can aid this process. Visually inspect for any undissolved particles.

  • Serial Dilution and Final Assay Concentration:

    • When preparing working solutions, perform serial dilutions in your assay buffer.

    • Crucially, to avoid "solvent shock," add the compound stock solution to the buffer while vortexing or mixing vigorously. This rapid dispersion helps to prevent localized high concentrations that lead to precipitation.

  • Vehicle Control and Co-solvent Concentration Limits:

    • Always include a vehicle control in your experiments. This is your assay system treated with the same final concentration of the co-solvent (e.g., DMSO) as your test samples, but without the compound.

    • Keep the final concentration of the co-solvent as low as possible, ideally ≤0.5% for cell-based assays, although some cell lines can tolerate up to 1%.[7][10][13][14] Enzyme assays may tolerate higher concentrations, but this must be empirically determined as some enzymes are inhibited by organic solvents.[9][15]

Co-solventTypical Final Assay ConcentrationConsiderations for Biological Assays
DMSO ≤ 0.5% (cell-based), up to 5% (enzyme)Can be toxic to some cell lines at >0.5%.[8][10][13][14] May affect enzyme kinetics.[9]
Ethanol ≤ 1%Can be cytotoxic at higher concentrations.[8] May denature some proteins.
Methanol ≤ 1%Generally more toxic than ethanol.[8] Can inhibit certain enzymes.
PEG 400 1-5%Generally considered low toxicity. Can be viscous.
Strategy 2: pH Adjustment

Leveraging the ionizable nature of piperazine sulfonamides can be a powerful way to increase their aqueous solubility.

By adjusting the pH of the buffer to be at least 1-2 pH units away from the pKa of an ionizable group, you can ensure that the group is predominantly in its charged (and more water-soluble) form. For a basic piperazine, lowering the pH will protonate it. For an acidic sulfonamide, raising the pH will deprotonate it.

  • Determine the pKa of your Compound: If not known, you can use computational tools to predict the pKa values of the piperazine and sulfonamide moieties. There are established methods for predicting the pKa of sulfonamides based on their structure.[1][2]

  • Select an Appropriate Buffer: Choose a buffer system that is compatible with your assay and can maintain the target pH.

  • Prepare a pH-Adjusted Solution:

    • Attempt to dissolve the compound directly in the assay buffer at the desired pH.

    • Alternatively, prepare a concentrated stock in a weak acid (e.g., 0.1 M HCl) or weak base (e.g., 0.1 M NaOH) if your compound and assay can tolerate it, and then dilute into your final assay buffer.

  • Validate Assay Performance: Ensure that the altered pH does not negatively impact your cells or enzyme activity. Run control experiments at the new pH.

Strategy 3: Formulation with Cyclodextrins

Cyclodextrins are an excellent choice when co-solvents and pH adjustments are not viable or sufficient.

The hydrophobic interior of the cyclodextrin molecule encapsulates the poorly soluble piperazine sulfonamide, while the hydrophilic exterior allows the entire complex to dissolve in water. This effectively "hides" the hydrophobic drug from the aqueous environment.[11]

  • Choose the Right Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity.

  • Prepare the Cyclodextrin Solution: Prepare a stock solution of the cyclodextrin in your assay buffer (e.g., 10-20% w/v).

  • Form the Inclusion Complex (Kneading Method):

    • Place a known amount of your piperazine sulfonamide powder in a mortar.

    • Add a small amount of the cyclodextrin solution to form a paste.

    • Knead the paste thoroughly with a pestle for 15-20 minutes. This physical grinding facilitates the inclusion of the drug into the cyclodextrin cavity.[16]

    • Gradually add more of the cyclodextrin solution while continuing to mix until the desired final concentration is reached and the solution is clear.

  • Sterilization and Use: Filter-sterilize the final solution through a 0.22 µm filter before use in cell-based assays.

  • Control Experiments: Always include a control with just the cyclodextrin at the same concentration to ensure it does not interfere with your assay.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing the poor solubility of a piperazine sulfonamide.

G start Start: Compound Precipitates in Assay stock_check Q: Is the 100% DMSO stock fully dissolved? start->stock_check redissolve Action: Sonicate or gently warm stock. Re-test. stock_check->redissolve No lower_conc Q: Is precipitation still observed at the lowest effective dose? stock_check->lower_conc Yes redissolve->lower_conc cosolvent_opt Strategy 1: Optimize Co-solvent - Lower final DMSO% (e.g., to 0.1%) - Test alternative co-solvents (Ethanol, PEG 400) lower_conc->cosolvent_opt Yes success Success: Compound is Soluble lower_conc->success No ph_adjust Strategy 2: pH Adjustment - Predict pKa of compound - Adjust buffer pH >1 unit from pKa cosolvent_opt->ph_adjust Precipitates cosolvent_opt->success Soluble cyclodextrin Strategy 3: Use Excipients - Formulate with HP-β-CD or SBE-β-CD ph_adjust->cyclodextrin Precipitates or Assay Incompatible ph_adjust->success Soluble cyclodextrin->success Soluble failure Consult Formulation Specialist cyclodextrin->failure Precipitates

Caption: A decision tree for troubleshooting piperazine sulfonamide solubility issues.

References

  • Platts, J. A., & Abraham, M. H. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(24), 6043–6054. [Link]

  • Royal Society of Chemistry. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. [Link]

  • Adibkia, K., et al. (2015). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. [Link]

  • Lendzion-Bieluń, Z., et al. (2020). Co-solvent effects on reaction rate and reaction equilibrium of an enzymatic peptide hydrolysis. PubMed. [Link]

  • Wieczorek, M., et al. (2016). N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile. PubMed. [Link]

  • Safdara, S. M., et al. (2018). Solubility of CO2 in 20 Wt. % Aqueous Solution of Piperazine. ResearchGate. [Link]

  • Jain, R., et al. (2011). An Overview of Chromatographic Analysis of Sulfonamides in Pharmaceutical Preparations and Biological Fluids. ResearchGate. [Link]

  • Various Authors. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. ResearchGate. [Link]

  • Various Authors. (2022). pKa values of common substituted piperazines. ResearchGate. [Link]

  • Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. [Link]

  • Al-Malki, J. N., et al. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. National Institutes of Health. [Link]

  • de Oliveira, M. R., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health. [Link]

  • Wang, J., & Wang, S. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. PubMed. [Link]

  • Perlovich, G. L., et al. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ACS Publications. [Link]

  • de Miranda, J. A., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. PubMed Central. [Link]

  • Various Authors. (2021). Synthesis and Anticancer Evaluation of Novel Sulfonamide–Imidazole Hybrid Piperazines: In Vitro and In Silico Studies. ResearchGate. [Link]

  • Various Authors. (2020). Co-solvent Effects on Reaction Rate and Reaction Equilibrium of an Enzymatic Peptide Hydrolysis. ResearchGate. [Link]

  • Ruidiaz, M. A., et al. (2022). Thermodynamic Analysis of the Solubility of Sulfadiazine in (Acetonitrile 1-Propanol) Cosolvent Mixtures from 278.15 K to 318.15 K. MDPI. [Link]

  • Baxter, E. W., et al. (2010). Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization. ScienceDirect. [Link]

  • Smedley, M. D. (1984). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists. [Link]

  • Platts, J. A., & Abraham, M. H. (2019). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv. [Link]

  • Various Authors. (2011). Preparation of Hydrophobic Drugs Cyclodextrin Complex by Lyophilization Monophase Solution. ResearchGate. [Link]

  • Chen, X., & Rochelle, G. T. (2011). Absorption rates and CO2 solubility in new piperazine blends. ResearchGate. [Link]

  • The BMJ. (1941). SOLUBILITY OF SULPHONAMIDES. The BMJ. [Link]

  • D'Souza, R. N., et al. (2020). Influence of Organic Solvents on Enzymatic Asymmetric Carboligations. PubMed Central. [Link]

  • Various Authors. (2016). What the concentration of DMSO you use in cell culture assays?. ResearchGate. [Link]

  • Patel, M., & Tekade, R. K. (2018). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Journal of Pharmaceutical Investigation. [Link]

  • Martin, A., et al. (1981). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. [Link]

  • Ali, M., et al. (2018). Effects of piperazine concentration and operating conditions on the solubility of CO 2 in AMP solution at low CO 2 partial pressure. ResearchGate. [Link]

  • Ghadi, R., & Dand, N. (2017). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: Basic approaches and practical applications. ResearchGate. [Link]

  • Various Authors. (2023). The pKa values of the sulfonamides studied. ResearchGate. [Link]

  • Klibanov, A. M. (2013). Strategies for Stabilization of Enzymes in Organic Solvents. ACS Publications. [Link]

  • Sharma, K. P. (2023). DMSO in cell based assays. Scientist Solutions. [Link]

  • Rayer, A. V., et al. (2010). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]

  • Loftsson, T., & Brewster, M. E. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PubMed Central. [Link]

  • Martínez, F., et al. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. ResearchGate. [Link]

  • Barbieri, F., et al. (2009). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. SciELO. [Link]

  • Homayun, B., et al. (2019). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PubMed Central. [Link]

  • Zhang, Y., et al. (2024). Analysis of Hotspots in the Field of Sulfonamides Treatment: A Bibliometric Review. MDPI. [Link]

  • LifeTein. (2023). DMSO usage in cell culture. LifeTein. [Link]

  • Shah, R., & Phadtare, A. (2018). COMPARATIVE EVALUATION STUDY OF SOLUBILITY ENHANCEMENT FOR BICALUTAMIDE BY SLN AND SOLID DISPERSION METHOD. International Journal of Pharmacy and Pharmaceutical Research. [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in Sulfonamide Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the formation of sulfonamide bonds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for forming a sulfonamide bond?

A1: The most prevalent method involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. This reaction is widely used due to the commercial availability of a vast array of sulfonyl chlorides and amines.

Q2: My reaction is complete, but my yield is consistently low. What are the likely causes?

A2: Low yields in sulfonamide synthesis can often be attributed to several factors. A primary culprit is the hydrolysis of the highly reactive sulfonyl chloride starting material into the corresponding unreactive sulfonic acid, especially if residual moisture is present in the reaction setup.[1] Other common causes include the formation of side products, such as disulfonamides when using primary amines, or using a suboptimal base or solvent that hinders the reaction.[1]

Q3: How can I monitor the progress of my sulfonamide reaction?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction. By spotting the reaction mixture alongside your starting materials, you can visualize the consumption of the reactants and the formation of the product. The product sulfonamide is typically less polar than the starting amine and significantly less polar than the sulfonic acid byproduct.

Q4: What are the most common side products I should be aware of?

A4: The two most frequently encountered side products are the corresponding sulfonic acid from the hydrolysis of the sulfonyl chloride and the disulfonamide, which forms when a primary amine reacts with two equivalents of the sulfonyl chloride. Other potential side reactions include O-sulfonylation if your amine contains a hydroxyl group and bis-sulfonylation in cases of diamines.

In-Depth Troubleshooting Guides

Issue 1: Presence of a Highly Polar Impurity and Low Yield - Suspected Sulfonyl Chloride Hydrolysis

Q: My TLC plate shows a spot at the baseline that wasn't there in my starting materials, and the yield of my desired sulfonamide is poor. What is happening and how can I fix it?

A: This observation strongly suggests the hydrolysis of your sulfonyl chloride to the corresponding sulfonic acid. Sulfonyl chlorides are highly susceptible to reaction with water. The resulting sulfonic acid is very polar and will have a very low Rf value on a normal-phase silica TLC plate, often remaining at the baseline.[1]

Causality: The sulfur atom in a sulfonyl chloride is highly electrophilic. Water, even in trace amounts, can act as a nucleophile, attacking the sulfur and displacing the chloride ion to form a sulfonic acid. This process is often accelerated by the presence of a base.

Troubleshooting Workflow:

G cluster_0 Problem: Suspected Sulfonyl Chloride Hydrolysis cluster_1 Preventative Measures cluster_2 Remediation (Post-Reaction) A Observe low Rf spot on TLC & low product yield B Ensure Anhydrous Conditions: - Flame-dry glassware - Use anhydrous solvents - Run under inert atmosphere (N2 or Ar) A->B Before Reaction D Aqueous Workup: - Quench reaction with water - Extract with an organic solvent (e.g., Ethyl Acetate) A->D After Reaction C Optimize Reagent Addition: - Add sulfonyl chloride slowly to the amine solution B->C E Basic Wash: - Wash organic layer with aqueous NaHCO3 or Na2CO3 solution D->E To remove sulfonic acid F Purification: - Recrystallization - Flash Column Chromatography E->F

Caption: Workflow for addressing sulfonyl chloride hydrolysis.

Detailed Protocols:

  • Ensuring Anhydrous Conditions:

    • Thoroughly flame-dry all glassware under vacuum or in a stream of inert gas (Nitrogen or Argon) and allow to cool under an inert atmosphere.

    • Use freshly distilled or commercially available anhydrous solvents. Solvents can be dried over molecular sieves.

    • Set up the reaction under a positive pressure of an inert gas using a Schlenk line or a balloon filled with nitrogen or argon.

  • Purification to Remove Sulfonic Acid:

    • Liquid-Liquid Extraction:

      • After the reaction is complete, quench the reaction mixture with water.

      • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. The sulfonamide product will be in the organic layer, while the highly polar sulfonic acid will preferentially partition into the aqueous layer.

      • To further remove any residual sulfonic acid from the organic layer, wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The basic wash will deprotonate the sulfonic acid, forming a water-soluble salt.[1]

      • Separate the layers and dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Recrystallization: If the sulfonic acid impurity persists, recrystallization can be effective. Choose a solvent system where the sulfonamide has good solubility at high temperatures and poor solubility at low temperatures. Common solvent systems for sulfonamides include ethanol/water or isopropanol/water mixtures.[2][3] The highly polar sulfonic acid will remain in the mother liquor.

Issue 2: A Less Polar Impurity is Observed - Suspected Disulfonamide Formation

Q: I'm reacting a primary amine with a sulfonyl chloride and I see a significant byproduct on my TLC that has a higher Rf value than my desired monosulfonamide. What is this and how can I prevent it?

A: This less polar byproduct is likely the disulfonamide, formed from the reaction of the initially formed monosulfonamide with a second molecule of the sulfonyl chloride. The nitrogen of the primary sulfonamide is still nucleophilic enough to react further, especially if there is an excess of the sulfonyl chloride or if the reaction conditions are not carefully controlled.

Causality: The deprotonated primary sulfonamide anion is a potent nucleophile that can compete with the starting primary amine for the sulfonyl chloride. This is particularly problematic if the sulfonyl chloride is added too quickly or if an excess is used.

Troubleshooting Workflow:

G cluster_0 Problem: Suspected Disulfonamide Formation cluster_1 Preventative Measures cluster_2 Remediation (Post-Reaction) A Observe higher Rf spot on TLC B Control Stoichiometry: - Use a slight excess of the primary amine (1.1-1.2 eq.) A->B Before Reaction E Flash Column Chromatography: - Use a gradient elution, e.g., Hexane/Ethyl Acetate A->E After Reaction C Slow Addition: - Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) B->C D Choice of Base: - Use a non-nucleophilic base like pyridine or triethylamine C->D F Recrystallization: - May be effective if the solubility difference between the mono- and di-substituted products is significant E->F

Caption: Workflow for managing disulfonamide formation.

Detailed Protocols:

  • Preventing Disulfonamide Formation:

    • Stoichiometry Control: Carefully measure your reagents. Use a slight excess of the primary amine (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of the sulfonyl chloride.[1]

    • Slow Addition: Dissolve the sulfonyl chloride in an anhydrous solvent and add it dropwise to a cooled (0 °C) solution of the amine and base. This maintains a low concentration of the sulfonyl chloride throughout the reaction, favoring reaction with the more nucleophilic primary amine over the sulfonamide anion.

  • Purification to Remove Disulfonamide:

    • Flash Column Chromatography: This is often the most effective method for separating the monosulfonamide from the disulfonamide. The disulfonamide is less polar and will elute first.

      • Solvent System Selection: Use TLC to determine an appropriate solvent system. A mixture of hexane and ethyl acetate is a good starting point. Aim for an Rf of ~0.3 for your desired monosulfonamide.

      • Elution: Start with a low polarity eluent (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity.

Analytical Characterization:

The formation of the disulfonamide can be confirmed by NMR spectroscopy. The proton on the sulfonamide nitrogen in the monosubstituted product will be absent in the disubstituted product. Furthermore, the chemical shifts of the protons and carbons on the aromatic rings will be different.

Compound TypeTypical ¹H NMR Chemical Shift (NH proton)
Monosulfonamide8-11 ppm (broad singlet)
DisulfonamideAbsent
Issue 3: Reaction with a Multifunctional Substrate - Selective N-Sulfonylation

Q: My starting material contains both an amine and a hydroxyl group. How can I selectively sulfonylate the amine without affecting the hydroxyl group?

A: The amine group is generally more nucleophilic than the hydroxyl group, so selective N-sulfonylation is often achievable under controlled conditions. However, O-sulfonylation can occur, especially with a strong base or at elevated temperatures. For substrates with multiple amine groups, such as diamines, achieving monosulfonylation can be challenging.

Causality: The relative nucleophilicity of the amine and hydroxyl groups dictates the selectivity. By using a mild base and low temperatures, the more nucleophilic amine will react preferentially. For diamines, the second amino group can react to form a bis-sulfonamide.

Strategies for Selective Sulfonylation:

  • Controlled Reaction Conditions:

    • Use a mild, non-nucleophilic base like pyridine or triethylamine.

    • Perform the reaction at a low temperature (e.g., 0 °C to room temperature).

    • Use a stoichiometric amount of the sulfonyl chloride.

  • Use of Protecting Groups: For substrates where selectivity is difficult to achieve, protecting the less reactive functional group is a reliable strategy.

    • For Amino Alcohols: The amine can be protected, for example, as a tert-butyloxycarbonyl (Boc) carbamate. The hydroxyl group can then be sulfonylated, followed by deprotection of the amine. Conversely, to achieve N-sulfonylation, the hydroxyl group could be protected as a silyl ether (e.g., TBDMS). However, direct N-sulfonylation is often possible without protection.[4]

    • For Diamines (e.g., Piperazine): To achieve monosulfonylation, one of the amine groups can be protected with a Boc group. After sulfonylation of the unprotected amine, the Boc group can be removed under acidic conditions.[5]

Protocol for Monosulfonylation of Piperazine using a Boc Protecting Group:

  • Protection: React piperazine with one equivalent of di-tert-butyl dicarbonate (Boc₂O) to obtain mono-Boc-piperazine.

  • Sulfonylation: React the mono-Boc-piperazine with your sulfonyl chloride in the presence of a base like triethylamine in a solvent such as dichloromethane.

  • Deprotection: Remove the Boc group by treating the product with an acid such as trifluoroacetic acid (TFA) in dichloromethane or with HCl in dioxane.[6]

Summary of Key Parameters for Successful Sulfonamide Synthesis

ParameterRecommendationRationale
Reaction Conditions Strictly anhydrousPrevents hydrolysis of sulfonyl chloride.[1]
Stoichiometry (for primary amines) Slight excess of amine (1.1-1.2 eq.)Minimizes disulfonamide formation.[1]
Reagent Addition Slow, dropwise addition of sulfonyl chlorideMaintains a low concentration of the electrophile, favoring reaction with the primary amine.
Temperature 0 °C to room temperatureReduces the rate of side reactions.
Base Non-nucleophilic organic base (e.g., pyridine, triethylamine)Neutralizes the HCl byproduct without competing with the amine nucleophile.[1]
Solvent Anhydrous, inert solvent (e.g., DCM, THF, ACN)Provides a suitable reaction medium without participating in side reactions.

References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. (n.d.). Retrieved January 27, 2026, from [Link]

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006).
  • Varala, R., Nuvula, S., & Adapa, S. R. (2006). An efficient and practical protocol for the protection of various aryl and aliphatic amines using (Boc)₂O in the presence of a catalytic amount of iodine under solvent-free conditions at ambient temperature. The Journal of Organic Chemistry, 71(21), 8283–8286.
  • Heydari, A., Khaksar, S., & Tajbakhsh, M. (2008). 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) as a recyclable catalyst for chemoselective mono-N-Boc protection of amines. Synthesis, 2008(19), 3126–3130.
  • Sarkar, A., Roy, S. R., Parikh, N., & Chakraborti, A. K. (2011). 1-Alkyl-3-methylimidazolium cation based ionic liquids as efficient catalysts for N-tert-butyloxycarbonylation of amines. The Journal of Organic Chemistry, 76(17), 7132–7140.
  • BenchChem. (2025). Common issues in sulfonamide synthesis and solutions. BenchChem Technical Support.
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
  • Li, B., et al. (2006). Aqueous phosphoric acid as an effective, environmentally benign, selective and mild reagent for the deprotection of tert-butyl carbamates, tert-butyl esters, and tert-butyl ethers. The Journal of Organic Chemistry, 71(23), 9045–9050.
  • Synthesis of piperazines. Organic Chemistry Portal. (n.d.). Retrieved January 27, 2026, from [Link]

  • BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem Technical Support.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • Oreate. (2026, January 16). Understanding RF Values in Thin Layer Chromatography (TLC).
  • Sulfonamide purification process. (1957). U.S.
  • Jios, J. L., et al. (2005). 1H and 13C NMR spectral studies on N-(aryl)-substituted acetamides.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.

Sources

Technical Support Center: Scaling Up Piperazine Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for piperazine sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up these crucial reactions. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your large-scale syntheses effectively.

Introduction to Scale-Up Challenges

The synthesis of piperazine sulfonamides, typically involving the reaction of a piperazine derivative with a sulfonyl chloride, presents unique challenges when transitioning from the bench to pilot plant or manufacturing scale. While laboratory-scale syntheses may proceed without significant issues, scaling up introduces new variables that can dramatically impact yield, purity, and safety. This guide will address the most common hurdles encountered during the scale-up process and provide practical, field-proven solutions.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your scale-up campaigns.

Reaction Control and Selectivity

Question 1: We are seeing significant amounts of the di-sulfonated byproduct during our pilot run, which was a minor issue at the lab scale. What is causing this and how can we improve mono-sulfonylation selectivity?

Answer: This is a classic scale-up challenge when working with piperazine. The formation of the 1,4-di-sulfonylated byproduct is a result of the second nitrogen of the piperazine ring reacting with the sulfonyl chloride. The increased incidence at a larger scale is often due to issues with mixing and localized concentration gradients.

  • Causality: In a large reactor, achieving instantaneous and homogeneous mixing is difficult. When the sulfonyl chloride is added, even if slowly, it can create localized areas of high concentration. In these "hot spots," the mono-sulfonated product that has already formed can react again with the excess sulfonyl chloride before it has a chance to disperse throughout the reactor. This is less of an issue in a small flask with vigorous stirring where diffusion distances are short.

  • Solutions:

    • Controlled Addition: Instead of adding the sulfonyl chloride in one portion, a slow, controlled addition via a syringe pump or a dosing pump is crucial. This maintains a low, steady concentration of the electrophile.

    • Sub-surface Addition: Adding the sulfonyl chloride solution below the surface of the reaction mixture can improve its dispersion and minimize reactions at the point of addition.

    • Reverse Addition: Adding the piperazine solution to the sulfonyl chloride solution can sometimes favor mono-substitution, although this needs to be evaluated on a case-by-case basis as it can lead to other side reactions.

    • Solvent and Temperature Optimization: Ensure the solvent volume is sufficient to maintain good fluidity for efficient stirring. Lowering the reaction temperature can also help to control the reaction rate and improve selectivity.

    • Use of a Protecting Group: For complex syntheses where selectivity is paramount, protecting one of the piperazine nitrogens with a labile group like Boc (tert-butoxycarbonyl) is a robust strategy.[1] This ensures mono-sulfonylation, with the protecting group being removed in a subsequent step.[2]

Question 2: Our reaction is showing a significant exotherm upon addition of the sulfonyl chloride, leading to concerns about thermal runaway. How can we manage the reaction temperature effectively at scale?

Answer: The reaction between a sulfonyl chloride and an amine is exothermic, and managing this heat release is critical for safety and to prevent byproduct formation at larger scales. Poor heat dissipation can lead to a dangerous thermal runaway.

  • Causality: The heat generated by the reaction is proportional to the volume of the reactants, while the ability to remove that heat is proportional to the surface area of the reactor. As the scale increases, the volume increases by a cubic function while the surface area only increases by a square function. This surface-area-to-volume ratio decrease makes heat removal less efficient in larger reactors.

  • Solutions:

    • Slow Reagent Addition: As with controlling selectivity, slow addition of the sulfonyl chloride is the primary method for controlling the rate of heat generation.[3]

    • Efficient Cooling: The reactor must have an efficient cooling jacket with a suitable heat transfer fluid. The temperature of the cooling fluid should be set significantly lower than the desired reaction temperature to provide a sufficient temperature gradient for effective heat removal.

    • Dilution: Increasing the solvent volume can help to absorb the heat generated, acting as a heat sink. However, this may increase cycle time and reduce throughput.

    • Process Analytical Technology (PAT): Employing in-situ temperature probes and automated control systems can allow for real-time adjustments to the addition rate based on the reaction temperature, ensuring it stays within the defined limits.[4]

Reagent Stability and Byproduct Formation

Question 3: We are observing a lower than expected yield and have identified the corresponding sulfonic acid of our sulfonyl chloride as a major impurity. What is the likely cause and how can we prevent this?

Answer: The presence of sulfonic acid points directly to the hydrolysis of your sulfonyl chloride starting material. Sulfonyl chlorides are highly susceptible to moisture, and this problem is often exacerbated at scale due to longer setup and reaction times, and larger quantities of solvents and reagents that may contain trace amounts of water.[1]

  • Causality: Sulfonyl chlorides react readily with water to form the unreactive sulfonic acid.[1] This not only consumes your starting material, reducing the yield, but the sulfonic acid can also complicate the work-up and purification.

  • Solutions:

    • Anhydrous Conditions: All glassware, reactors, and transfer lines must be rigorously dried before use.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent exposure to atmospheric moisture.[1]

    • Use of Anhydrous Solvents: Ensure that all solvents are of an appropriate anhydrous grade. For large-scale work, it may be necessary to dry the solvents using molecular sieves or other methods prior to use.

    • Fresh Reagents: Use a fresh or properly stored sulfonyl chloride. Older reagents may have already undergone partial hydrolysis.[5]

    • In-situ Formation: In some cases, it may be feasible to generate the sulfonyl chloride in-situ from the corresponding sulfonic acid, though this adds a step to the process.

Question 4: During our aqueous work-up, we are struggling with the formation of emulsions, making phase separation difficult and time-consuming. What strategies can we employ to improve the work-up at scale?

Answer: Emulsion formation is a common issue in large-scale work-ups, particularly when dealing with basic compounds like piperazine derivatives and their salts.

  • Causality: The presence of both organic and aqueous phases, combined with the surfactant-like properties of some of the reaction components (e.g., amine salts), can lead to the formation of stable emulsions, especially with vigorous agitation.

  • Solutions:

    • Addition of Brine: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.

    • Solvent Choice: If possible, consider using a solvent that has a greater density difference with water and lower mutual solubility, such as dichloromethane or toluene, to facilitate phase separation.

    • Temperature Adjustment: Gently warming the mixture can sometimes help to break emulsions, but this should be done with caution, especially if volatile solvents are used.

    • Filtration through Celite: Passing the emulsified mixture through a pad of a filter aid like Celite can help to break up the emulsion.

    • Minimize Agitation: During the work-up, use gentle agitation for mixing the phases rather than vigorous stirring.

Product Isolation and Purification

Question 5: Our final product is failing to crystallize, or is precipitating as an oil, even though we are following the lab-scale procedure. What factors could be influencing the crystallization at a larger scale?

Answer: Crystallization is a highly sensitive process, and direct scaling of a laboratory procedure often fails due to differences in cooling rates, nucleation, and crystal growth dynamics in larger vessels.

  • Causality:

    • Cooling Rate: Large volumes of solvent cool much more slowly than small volumes, which can affect the crystal size and form.

    • Supersaturation: The rate at which supersaturation is achieved is critical for controlled crystallization. Rapid cooling or addition of an anti-solvent can lead to "crashing out" of the product as an oil or amorphous solid.

    • Impurities: The presence of even small amounts of impurities can inhibit nucleation or alter the crystal habit.

  • Solutions:

    • Controlled Cooling Profile: Implement a programmed cooling profile, for example, cooling at a rate of 10-20 °C per hour, to allow for controlled crystal growth.

    • Seeding: Introduce a small amount of the pure crystalline product (seed crystals) at the point of supersaturation to promote the formation of the desired crystal form.

    • Solvent System Optimization: The choice of crystallization solvent is critical. A good solvent system will dissolve the product at elevated temperatures and provide low solubility at room temperature or below. It may be necessary to use a binary solvent system (a solvent and an anti-solvent) to achieve the desired solubility profile.

    • Agitation: The stirring rate can influence crystal size and prevent the product from oiling out. The optimal agitation rate should be determined experimentally.

Question 6: We have isolated our piperazine sulfonamide, but we are concerned about polymorphism. How can we ensure we are consistently producing the same crystal form?

Answer: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a significant concern in the pharmaceutical industry as different polymorphs can have different physical properties, including solubility and bioavailability.[6]

  • Causality: The formation of a particular polymorph is influenced by factors such as the solvent of crystallization, the rate of cooling, the temperature, and the presence of impurities.[6]

  • Solutions:

    • Define a Strict Crystallization Protocol: Once a desired polymorph has been identified, the crystallization procedure must be rigorously defined and controlled. This includes specifying the solvent(s), temperature profile, agitation rate, and seeding strategy.

    • Characterization: Each batch of the final product should be characterized using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy to confirm the polymorphic form.[6]

    • Polymorph Screening: Early in the development process, a polymorph screen should be conducted to identify all accessible crystal forms and determine the most stable polymorph.

Data Presentation

Table 1: General Parameters for Scale-Up of Piperazine Sulfonamide Synthesis

ParameterLaboratory Scale (1-10 g)Pilot Scale (1-10 kg)Key Considerations for Scale-Up
Reagent Addition Time 5-15 minutes1-4 hoursControl exotherm and selectivity.
Reaction Temperature 0 °C to RT-10 °C to 10 °CEfficient heat removal is critical.
Solvent Volume 10-20 mL/g of limiting reagent5-10 L/kg of limiting reagentBalance between heat sink and throughput.
Stirring Speed 300-500 rpm (magnetic stirrer)50-150 rpm (overhead stirrer)Ensure good mixing without excessive shear.
Crystallization Cooling Rate Rapid (ice bath)10-20 °C/hourControlled cooling for desired crystal size.

Experimental Protocols

Protocol 1: Controlled Scale-Up Synthesis of a Mono-Sulfonated Piperazine

This protocol provides a general framework for the controlled synthesis of a mono-sulfonated piperazine at a 1 kg scale.

  • Reactor Preparation: Ensure a 50 L glass-lined reactor is clean, dry, and inerted with nitrogen.

  • Charge Piperazine: Charge the reactor with a solution of the mono-protected piperazine (e.g., 1-Boc-piperazine) (1.0 kg, 1.0 equiv) in anhydrous dichloromethane (10 L).

  • Cooling: Cool the reactor contents to 0-5 °C using the cooling jacket.

  • Charge Base: Add triethylamine (1.1 equiv) to the reactor, maintaining the temperature below 10 °C.

  • Prepare Sulfonyl Chloride Solution: In a separate, dry, and inerted vessel, dissolve the sulfonyl chloride (1.05 equiv) in anhydrous dichloromethane (5 L).

  • Controlled Addition: Add the sulfonyl chloride solution to the reactor via a dosing pump over a period of 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting piperazine is consumed.

  • Work-up:

    • Add water (10 L) to the reactor and stir for 15 minutes.

    • Stop the agitator and allow the layers to separate.

    • Drain the lower organic layer.

    • Wash the organic layer with 1 M HCl (10 L), followed by saturated sodium bicarbonate solution (10 L), and finally brine (10 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Crystallization:

    • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., isopropanol).

    • Cool the solution to room temperature at a rate of approximately 15 °C/hour.

    • If necessary, add seed crystals to induce crystallization.

    • Further cool the mixture to 0-5 °C and hold for 2-4 hours.

  • Isolation: Isolate the crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Mandatory Visualizations

Diagram 1: Impact of Mixing on Selectivity

G cluster_good Good Mixing (Lab Scale) cluster_poor Poor Mixing (Scale-Up Issue) A_good Piperazine C_good Mono-sulfonated Product (High Yield) A_good->C_good 1st Sulfonylation B_good Sulfonyl Chloride (Slow, Dispersed Addition) B_good->C_good D_good Di-sulfonated Product (Low Yield) C_good->D_good Slow 2nd Sulfonylation A_poor Piperazine C_poor Mono-sulfonated Product A_poor->C_poor 1st Sulfonylation B_poor Sulfonyl Chloride (Localized High Concentration) B_poor->C_poor D_poor Di-sulfonated Product (High Yield) C_poor->D_poor Fast 2nd Sulfonylation in 'Hot Spot'

Caption: Good vs. Poor Mixing in Piperazine Sulfonylation.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Purity Analyze Crude Reaction Mixture (LCMS, NMR) Start->Check_Purity Is_SM Unreacted Starting Material? Check_Purity->Is_SM Is_SA Sulfonic Acid Byproduct Present? Check_Purity->Is_SA Is_Di Di-sulfonated Byproduct Present? Check_Purity->Is_Di Is_SM->Is_SA No Sol_Stoich Adjust Stoichiometry: - Check Reagent Purity - Optimize Equivalents Is_SM->Sol_Stoich Yes Is_SA->Is_Di No Sol_Moisture Improve Anhydrous Conditions: - Dry Solvents/Glassware - Use Inert Atmosphere Is_SA->Sol_Moisture Yes Sol_Mixing Improve Mixing/Addition: - Slower Addition Rate - Sub-surface Addition - Lower Temperature Is_Di->Sol_Mixing Yes End Optimized Process Sol_Moisture->End Sol_Stoich->End Sol_Mixing->End

Caption: Troubleshooting Workflow for Low Yield Issues.

References

  • Bhatt, A., Kant, R., & Singh, R. K. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Medicinal Chemistry (Los Angeles), 6(4), 257-263. Available at: [Link]

  • Surleraux, D., et al. (2010). Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization. Bioorganic & Medicinal Chemistry Letters, 20(9), 2840-2844. Available at: [Link]

  • Various Authors. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Preprints.org. Available at: [Link]

  • Cao, Y., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(51), 32215-32235. Available at: [Link]

  • Douglas, J. J., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21371–21378. Available at: [Link]

  • Srinivasan, K. V., et al. (2003). Method for the preparation of piperazine and its derivatives. US Patent 6,603,003 B2.
  • Stamford, A. W., et al. (2010). Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization. Bioorganic & Medicinal Chemistry Letters, 20(9), 2840-2844. Available at: [Link]

  • Wang, Z., et al. (2024). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. ResearchGate. Available at: [Link]

  • Jana, A. K. (2008). Temperature control of sulfonation reaction in a semi-batch reactor. Chemical Engineering Communications, 195(12), 1449-1463. Available at: [Link]

  • Sainz-Díaz, C. I., et al. (2022). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Computer-Aided Molecular Design, 36(8), 549-562. Available at: [Link]

  • Optimization of the conditions of the sulfonylation reaction. - ResearchGate. Available at: [Link]

  • Kevill, D. N., & D'Souza, M. J. (2011). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 16(4), 3093-3104. Available at: [Link]

  • Vliet, E. B. (1957). Sulfonamide purification process. US Patent 2,777,844.
  • Zhang, Y., et al. (2022). Efficient Adsorption of a Sulfonamide Antibiotic in Aqueous Solutions with N-doped Magnetic Biochar: Performance, Mechanism, and Reusability. ACS Omega, 7(1), 1183–1193. Available at: [Link]

  • ALLPCB. (2025). How to Handle Moisture-Sensitive Components During Assembly. Available at: [Link]

  • Sainz-Díaz, C. I., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Journal of Computer-Aided Molecular Design, 36(8), 549-562. Available at: [Link]

  • Flores-Holguín, N., & Frau, J. (2025). Thermodynamic Analysis of the Reactions of the Sulfonation Process of C7-C18 Alkylbenzenes with Sulfuric Anhydride. International Journal of Theoretical and Computational Chemistry, 10(1), 1-10. Available at: [Link]

  • Gul, H. I., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Journal of Biomolecular Structure and Dynamics, 1-13. Available at: [Link]

  • Collins, K. D., & Glorius, F. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society, 144(26), 11664–11670. Available at: [Link]

  • Pušavec, K., et al. (2017). Optimization and Comparison of Synthetic Procedures for a Group of Triazinyl-Substituted Benzene-Sulfonamide Conjugates with Amino Acids. Molecules, 22(9), 1526. Available at: [Link]

  • Csollei, J., et al. (2019). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 7(12), 920. Available at: [Link]

  • Pawlak, A., et al. (2022). Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. Inorganic Chemistry, 61(4), 2098–2106. Available at: [Link]

  • Optimization of the reaction conditions. [a] | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Gütz, C., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5923–5927. Available at: [Link]

  • Worrell, B. T., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9186–9191. Available at: [Link]

  • Zhang, Y., et al. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. ResearchGate. Available at: [Link]

  • Chemistry For Everyone. (2025). What Is Polymorphism In Polymer Crystallization? - Chemistry For Everyone. YouTube. Available at: [Link]

  • Zhang, Y., et al. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. MDPI. Available at: [Link]

  • Mettler-Toledo. (2018). Crystallization Mechanisms: Crystal Polymorphism #crystallization. YouTube. Available at: [Link]

  • Scheme 2 Influence of oxygen and moisture on the reactions of sulfonyl... - ResearchGate. Available at: [Link]

  • Al-Ghamdi, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Basic and Applied Sciences, 17, 1-11. Available at: [Link]

  • Singh, R., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 213-228. Available at: [Link]

  • Li, Y., et al. (2022). Efficient removal of sulfonamides in complex aqueous environments by an N, P-co-doped graphitic biochar: the crucial role of P2O5. Green Chemistry, 24(1), 273-283. Available at: [Link]

  • Wang, Y., et al. (2020). Recent advances in sulfonylation reactions using potassium/sodium metabisulfite. Chemical Communications, 56(86), 13131-13144. Available at: [Link]

  • Daou, J. (2024). Moisture Control and Degradation Management. American Pharmaceutical Review. Available at: [Link]

  • Kumar, A., et al. (2018). Synthesis of Novel Benzamide- piperazine-sulfonamide Hybrids as Potential Anticancer Agents. ResearchGate. Available at: [Link]

  • O'Brien, P. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 2226–2237. Available at: [Link]

  • Friscic, T., & Jones, W. (2017). Crystal Polymorphism in Pharmaceutical Science. ResearchGate. Available at: [Link]

  • Colorcon. (2023). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Colorcon. Available at: [Link]

Sources

Technical Support Center: Managing Reaction Exotherms in Large-Scale Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for large-scale sulfonamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on managing the significant thermal hazards associated with this critical chemical transformation. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical, in-the-field application, ensuring both the safety and success of your scale-up campaigns.

The synthesis of sulfonamides, often involving the reaction of a sulfonyl chloride with an amine, is a fundamentally exothermic process.[1][2] While manageable at the bench scale, the risk of a thermal runaway becomes a critical concern during scale-up.[1][2] This is primarily due to the decrease in the surface-area-to-volume ratio in larger reactors, which significantly curtails the efficiency of heat removal.[1] An uncontrolled exotherm can lead to violent solvent boiling, excessive pressure buildup, and in worst-case scenarios, catastrophic vessel failure.

This guide is structured to provide both quick answers through Frequently Asked Questions (FAQs) and detailed troubleshooting steps for more complex issues. We will delve into the causality behind experimental choices, offering self-validating protocols grounded in established safety principles.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in large-scale sulfonamide synthesis?

A1: Temperature control is paramount for three primary reasons:

  • Safety: The reaction between a sulfonyl chloride and an amine is highly exothermic. Without adequate cooling, the heat generated can exceed the rate of heat removal, leading to a rapid increase in temperature and pressure—a dangerous situation known as a thermal runaway.[2]

  • Product Quality and Yield: Poor temperature control can lead to undesirable side reactions. A common issue is the hydrolysis of the highly reactive sulfonyl chloride starting material by any residual moisture, which forms an unreactive sulfonic acid and reduces your yield.[3] Elevated temperatures can also promote the formation of other impurities.

  • Reaction Kinetics: Temperature directly influences the reaction rate. Consistent temperature control ensures predictable reaction times and batch-to-batch reproducibility.

Q2: What are the most common early warning signs of a potential thermal runaway?

A2: Be vigilant for the following indicators:

  • A sudden, unexplained increase in the batch temperature that does not respond to adjustments in the cooling system.

  • A noticeable increase in the pressure of the reactor.

  • A visible increase in the rate of solvent reflux or bubbling.

  • Changes in the color or viscosity of the reaction mixture.

  • An increase in the temperature of the reactor jacket outlet, indicating a high heat load from the reaction.

Q3: What is the best general strategy for adding reagents in a large-scale exothermic reaction?

A3: The recommended approach is a semi-batch process where one reagent is slowly added to the other.[1] For sulfonamide synthesis, this typically involves the controlled, dropwise addition of the sulfonyl chloride to the solution containing the amine.[4] This allows the rate of heat generation to be directly controlled by the rate of addition, ensuring it does not overwhelm the cooling capacity of the reactor.[5] Never add all reagents at once unless the process has been proven safe at a smaller scale.[4]

Q4: How do I choose an appropriate solvent for a large-scale sulfonamide synthesis?

A4: The ideal solvent should:

  • Be inert to the reactants and reaction conditions.

  • Effectively dissolve both the amine and the sulfonyl chloride to ensure a homogeneous reaction.

  • Have a boiling point that is high enough to be a safe operating temperature but low enough to be easily removed during work-up.

  • Have suitable heat transfer properties.

  • Commonly used solvents include dichloromethane (DCM) and tetrahydrofuran (THF).[3]

Q5: What is the role of a base in sulfonamide synthesis, and how does it impact safety?

A5: A base, typically a non-nucleophilic organic base like triethylamine or pyridine, is used to neutralize the hydrochloric acid (HCl) byproduct of the reaction.[3] This is crucial for driving the reaction to completion. From a safety perspective, the neutralization reaction is also exothermic and contributes to the overall heat load of the process. The addition of the base should also be controlled to manage this exotherm.

Troubleshooting Guide

Issue 1: Rapid, Uncontrolled Temperature Increase During Reagent Addition

This is a critical situation that may indicate the onset of a thermal runaway. The heat being generated by the reaction is exceeding the heat removal capacity of the system.

Causality:

  • Excessive Addition Rate: The sulfonyl chloride is being added too quickly, generating heat faster than the reactor's cooling system can handle.[1]

  • Insufficient Cooling: The cooling system may be malfunctioning, set to the wrong temperature, or simply not powerful enough for the scale of the reaction.

  • Accumulation of Unreacted Reagents: If there is an induction period or a delay in the reaction initiation, the unreacted sulfonyl chloride can accumulate.[1] Once the reaction starts, the accumulated reagent can react very rapidly, causing a sudden and large exotherm.[1]

Troubleshooting Steps:

  • IMMEDIATELY STOP THE ADDITION of the sulfonyl chloride.[1]

  • Ensure Maximum Cooling: Verify that the reactor's cooling system is operating at its maximum capacity and that the coolant is flowing correctly.

  • Monitor the Temperature and Pressure Closely: If the temperature continues to rise despite stopping the addition and applying maximum cooling, you may need to initiate an emergency quench.

  • Review Your Dosing Rate: Once the situation is under control, reassess your addition rate. It may need to be significantly reduced.

  • Consider a Pre-reaction Calorimetry Study: For future batches, performing a reaction calorimetry study can help determine the heat of reaction and the maximum safe addition rate.

Issue 2: Low Yield and Presence of Sulfonic Acid Impurity

This common issue points to the degradation of your starting material.

Causality:

  • Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are highly sensitive to moisture.[3] Any water present in the solvent, reagents, or from atmospheric moisture can hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards the amine.[3]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and ensure your amine starting material is dry.[3]

  • Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reactor.[3]

  • Check Reagent Quality: Ensure the sulfonyl chloride has not degraded during storage.

Issue 3: Formation of a Bis-sulfonated Side Product with Primary Amines

This occurs when two molecules of the sulfonyl chloride react with one molecule of a primary amine.

Causality:

  • Stoichiometry: An excess of the sulfonyl chloride relative to the primary amine can drive the formation of the bis-sulfonated product.[3]

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) to ensure the complete consumption of the sulfonyl chloride.[3]

  • Consider a Protecting Group: For valuable or complex primary amines, consider using a protecting group to prevent the formation of the bis-sulfonated side product.

Experimental Protocols

Protocol 1: General Procedure for Controlled, Large-Scale Sulfonamide Synthesis

This protocol outlines a semi-batch approach for a generic sulfonamide synthesis, emphasizing safety and control of the exotherm.

  • Reactor Preparation:

    • Ensure the reactor is clean and dry.

    • Assemble the reactor with an overhead stirrer, a temperature probe, a condenser with a nitrogen/argon inlet, and an addition funnel or pump for the sulfonyl chloride solution.

    • Purge the reactor with an inert gas.

  • Reagent Preparation:

    • In the reactor, dissolve the amine (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.5 equivalents) in an appropriate anhydrous solvent.

    • In a separate, dry vessel, dissolve the sulfonyl chloride (1.0 equivalent) in the same anhydrous solvent.

  • Reaction Initiation and Controlled Addition:

    • Cool the amine solution in the reactor to 0 °C using an ice bath or the reactor's cooling jacket.[3]

    • Begin slow, dropwise addition of the sulfonyl chloride solution.[4]

    • CRITICAL: Monitor the internal temperature closely. The rate of addition should be controlled to maintain the temperature below a pre-determined safe limit (e.g., 5-10 °C).[6] If the temperature exceeds this limit, stop the addition until it cools down.[1]

  • Reaction and Monitoring:

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-12 hours.[3]

    • Monitor the reaction progress by a suitable analytical method like TLC or HPLC.[6]

Protocol 2: Emergency Quench Procedure for a Runaway Reaction

This procedure should only be performed by trained personnel in a controlled environment with appropriate safety measures in place. The goal is to rapidly cool the reaction and stop the chemical transformation.

  • Immediate Actions:

    • Alert all personnel in the vicinity.

    • Stop all reagent additions and heating.

    • Apply maximum cooling to the reactor jacket.

  • Quenching Agent Preparation:

    • Have a pre-prepared, cold quenching solution ready. A suitable quencher could be a cold, dilute aqueous solution of a weak base like sodium bicarbonate or a nucleophile like dilute aqueous ammonia.[7] The choice of quencher will depend on the specific chemistry.

  • Controlled Quench:

    • If the temperature continues to rise uncontrollably, slowly and carefully add the cold quenching solution to the reactor. Be prepared for a vigorous reaction and potential pressure increase.

    • Do not dump the entire volume of quencher in at once, as this could cause a thermal shock to the reactor or an uncontrolled release of gas.

Data Presentation

Table 1: Key Parameters for Managing Exotherms in Sulfonamide Synthesis

ParameterRecommendationRationale
Reaction Type Semi-batch[1]Allows for controlled heat release by limiting the instantaneous concentration of the reactive sulfonyl chloride.
Addition Order Sulfonyl chloride added to aminePrevents accumulation of the highly reactive sulfonyl chloride.
Initial Temperature 0-5 °C[3]Reduces the initial reaction rate and provides a larger safety margin for the exotherm.
Dosing Rate Slow and controlled[4]The primary method for ensuring heat generation does not exceed heat removal capacity.[5]
Monitoring Continuous temperature and pressureProvides real-time data to detect deviations from normal operating conditions.
Agitation VigorousEnsures good mixing and efficient heat transfer from the reaction mass to the reactor walls.
Atmosphere Inert (Nitrogen or Argon)[3]Prevents hydrolysis of the sulfonyl chloride by atmospheric moisture.[3]

Visualizations

Diagram 1: Decision Tree for Troubleshooting Thermal Deviations

Thermal_Troubleshooting start Temperature Rise Detected stop_addition IMMEDIATELY Stop Reagent Addition start->stop_addition check_cooling Is Cooling System at Max? monitor Monitor Temperature and Pressure check_cooling->monitor stop_addition->check_cooling temp_stabilizes Does Temperature Stabilize? monitor->temp_stabilizes resume_slowly Resume Addition at a Slower Rate temp_stabilizes->resume_slowly Yes temp_rises Temperature Continues to Rise? temp_stabilizes->temp_rises No continue_monitoring Continue Close Monitoring resume_slowly->continue_monitoring temp_rises->continue_monitoring No prepare_quench Prepare for Emergency Quench temp_rises->prepare_quench Yes execute_quench Execute Quench Protocol prepare_quench->execute_quench

Caption: A decision tree for responding to unexpected temperature increases.

Diagram 2: Process Flow for Controlled Sulfonamide Synthesis

Sulfonamide_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Isolation prep_reactor 1. Prepare & Inert Reactor prep_amine 2. Charge Amine, Base, & Solvent prep_reactor->prep_amine prep_sulfonyl 3. Prepare Sulfonyl Chloride Solution prep_amine->prep_sulfonyl cool_reactor 4. Cool Reactor to 0-5 °C controlled_addition 5. Controlled Addition of Sulfonyl Chloride cool_reactor->controlled_addition monitor_exotherm 6. Monitor Temperature Continuously controlled_addition->monitor_exotherm reaction_complete 7. Stir to Completion (Monitor by HPLC/TLC) monitor_exotherm->reaction_complete quench_reaction 8. Quench Reaction Mixture reaction_complete->quench_reaction extract_product 9. Aqueous Wash & Extraction quench_reaction->extract_product isolate_product 10. Isolate Product extract_product->isolate_product

Caption: A workflow for safe, large-scale sulfonamide synthesis.

References

  • Pharma IQ. (2016, October 25). Safe Automated Dosing with Exothermic Reactions - Case Study. Retrieved from [Link]

  • Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from [Link]

  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up. Retrieved from [Link]

Sources

Validation & Comparative

Bridging the Gap: A Comparative Guide to In Vitro and In Silico Model Correlation for Piperazine Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the synergy between computational and experimental approaches is paramount. For researchers, scientists, and drug development professionals focused on piperazine sulfonamides—a scaffold of significant therapeutic interest—understanding the correlation between in silico predictions and in vitro results is critical for accelerating the journey from hit identification to lead optimization. This guide provides an in-depth technical comparison of these two modeling paradigms, offering insights into their methodologies, data interpretation, and the crucial interplay that drives successful drug development campaigns.

The Symbiotic Relationship: In Vitro and In Silico Modeling

The development of novel therapeutics is a complex endeavor, often fraught with high costs and lengthy timelines.[1] To navigate this, a multidisciplinary approach integrating computational (in silico) and laboratory-based (in vitro) methods has become indispensable. In silico techniques offer a rapid and cost-effective means to screen vast virtual libraries of compounds, predict their binding affinities, and assess their pharmacokinetic properties before a single molecule is synthesized.[2][3] However, these computational predictions are theoretical and require experimental validation. This is where in vitro assays come into play, providing tangible biological data on the compound's activity and mechanism of action in a controlled laboratory setting.[4]

The true power lies in the iterative cycle between these two approaches. In silico models can guide the design of more potent and selective compounds for in vitro testing, while the experimental data from these tests can be used to refine and improve the predictive accuracy of the computational models. This guide will explore this dynamic relationship in the context of piperazine sulfonamides, a class of compounds with diverse biological activities, including as inhibitors of dipeptidyl peptidase-IV (DPP-IV), α-amylase, and carbonic anhydrases.[5][6][7]

In Vitro Evaluation of Piperazine Sulfonamides: Unveiling Biological Activity

In vitro assays are the bedrock of experimental pharmacology, providing the first concrete evidence of a compound's biological effect. For piperazine sulfonamides, these assays are typically designed to measure the inhibition of a specific enzyme target.

Key In Vitro Assays for Piperazine Sulfonamides:
  • DPP-IV Inhibition Assay: This assay is crucial for identifying potential treatments for type 2 diabetes.[5] DPP-IV inhibitors work by increasing the levels of incretin hormones, which in turn stimulate insulin secretion.[8] The in vitro assay typically involves incubating the synthesized piperazine sulfonamide derivatives with the DPP-IV enzyme and a substrate. The level of inhibition is then determined by measuring the product of the enzymatic reaction, often through spectrophotometry.[5][8]

  • α-Amylase Inhibition Assay: Targeting α-amylase is another strategy for managing diabetes.[6] Inhibitors of this enzyme slow down the breakdown of carbohydrates in the gut, reducing the post-meal spike in blood glucose. The assay measures the inhibitory effect of the compounds on the enzymatic activity of α-amylase, with IC50 values indicating the concentration required for 50% inhibition.[6]

  • Carbonic Anhydrase (CA) Inhibition Assay: Sulfonamides are classic inhibitors of carbonic anhydrases, enzymes involved in various physiological processes.[9] A stopped-flow CO2 hydrase assay is a common method to determine the inhibitory activity of piperazine sulfonamides against different CA isoforms.[7][10] This technique measures the initial rates of the CA-catalyzed CO2 hydration reaction.[11]

Experimental Protocol: A Representative DPP-IV Inhibition Assay
  • Compound Preparation: Synthesized piperazine sulfonamide derivatives are dissolved in a suitable solvent, typically DMSO, to create stock solutions.[5]

  • Assay Buffer Preparation: A buffer solution (e.g., Tris-HCl) is prepared to maintain a stable pH for the enzymatic reaction.

  • Enzyme and Substrate Preparation: Recombinant human DPP-IV enzyme and a chromogenic substrate are prepared in the assay buffer.

  • Incubation: The test compounds, enzyme, and substrate are mixed in a 96-well plate and incubated at a controlled temperature (e.g., 37°C).

  • Measurement: The absorbance of the product is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compounds to the control wells (without inhibitor). IC50 values are then determined from dose-response curves.

The causality behind these experimental choices lies in the need to mimic physiological conditions as closely as possible in a controlled environment. The choice of buffer, temperature, and substrate concentration are all optimized to ensure the reliable and reproducible measurement of enzyme activity.

In Silico Modeling of Piperazine Sulfonamides: Predicting Molecular Interactions

In silico modeling provides a powerful lens to visualize and predict how piperazine sulfonamides interact with their biological targets at a molecular level.[12] These computational techniques are instrumental in understanding structure-activity relationships (SAR) and in guiding the design of new, more potent inhibitors.[13]

Core In Silico Techniques:
  • Molecular Docking: This is one of the most widely used in silico techniques.[14] It predicts the preferred orientation of a ligand (the piperazine sulfonamide) when bound to a receptor (the target protein) to form a stable complex.[13] The output of a docking simulation includes a docking score, which estimates the binding affinity, and a predicted binding pose, which shows the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site.[5][15]

  • ADMET Profiling: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are crucial properties that determine the success of a drug candidate.[16] In silico ADMET prediction tools can assess these properties early in the drug discovery process, helping to identify compounds with favorable pharmacokinetic profiles and reducing the risk of late-stage failures.[17][18][19]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[20] By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds.[13]

Experimental Workflow: A Typical Molecular Docking Study

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase PDB 1. Retrieve Protein Structure (e.g., from PDB) Receptor 3. Prepare Receptor (Add hydrogens, assign charges) PDB->Receptor Ligand 2. Prepare Ligand Structures (Piperazine Sulfonamides) Docking 5. Run Docking Algorithm Ligand->Docking Grid 4. Define Binding Site (Grid Generation) Receptor->Grid Grid->Docking Scoring 6. Analyze Docking Scores Docking->Scoring Pose 7. Visualize Binding Poses (Identify key interactions) Docking->Pose Correlation 8. Correlate with In Vitro Data Scoring->Correlation Pose->Correlation

Caption: Workflow for a typical molecular docking study.

The rationale behind this workflow is to systematically prepare the necessary inputs, perform the computational simulation, and then thoroughly analyze the results to extract meaningful insights that can be correlated with experimental data.

Correlating the Data: A Case Study with DPP-IV Inhibitors

A study on piperazine sulfonamides as DPP-IV inhibitors provides a clear example of the correlation between in vitro and in silico models.[5] In this research, a series of 1,4-bis(phenylsulfonyl) piperazine derivatives were synthesized and tested for their in vitro inhibitory activity against DPP-IV.[21] The results showed that compounds with electron-withdrawing groups, such as chlorine, had better inhibitory activity than those with electron-donating groups like methyl.[5][8]

To understand the molecular basis for these observations, induced-fit docking studies were performed. The docking results revealed that the active compounds fit well into the binding domain of DPP-IV, forming hydrogen bonds with key amino acid residues.[5] The predicted binding affinities from the docking studies were in good agreement with the experimental in vitro data, with the more potent compounds showing more favorable docking scores.[21]

CompoundSubstitutionIn Vitro Inhibition (%) at 100 µM[5]Predicted Binding Affinity (kcal/mol)
1a 2-Cl22.6-8.5
1d 2-CH315.4-7.8
1g 2-OCH311.2-7.2

Note: Predicted binding affinities are representative values and may vary depending on the specific docking software and parameters used.

This data clearly illustrates the correlation: compounds with higher in vitro inhibition also exhibit stronger predicted binding affinities in the in silico model.

The Iterative Cycle of Drug Design

The relationship between in vitro and in silico modeling is not a one-way street but rather an iterative cycle that drives drug design forward.

G InSilico In Silico Modeling (Docking, QSAR, ADMET) Design Compound Design & Prioritization InSilico->Design Predicts Activity Synthesis Chemical Synthesis Design->Synthesis Selects Candidates InVitro In Vitro Testing (Enzyme Assays) Synthesis->InVitro Provides Compounds InVitro->InSilico Refines Models

Caption: The iterative cycle of drug design.

This synergistic workflow allows for the rapid exploration of chemical space, the prioritization of the most promising candidates for synthesis and testing, and the continuous refinement of predictive models based on real-world experimental data.

Conclusion: A Unified Approach for Accelerated Discovery

For researchers in the field of drug development, particularly those working with piperazine sulfonamides, a deep understanding of both in vitro and in silico models is not just beneficial, but essential. The objective comparison of these methodologies, supported by experimental data, demonstrates that their true potential is realized when they are used in a complementary and iterative fashion. By bridging the gap between computational prediction and experimental validation, we can navigate the complexities of drug discovery with greater efficiency and a higher probability of success.

References

  • Abu Khalaf, R., Alwarafi, E., & Sabbah, D. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631-643. [Link]

  • Taha, M., et al. (2017). Synthesis of piperazine sulfonamide analogs as diabetic-II inhibitors and their molecular docking study. European Journal of Medicinal Chemistry, 141, 530-537. [Link]

  • Yıldırım, S., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Journal of Biomolecular Structure and Dynamics, 1-14. [Link]

  • El-Malah, A. A., et al. (2023). In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. Journal of Biomolecular Structure and Dynamics, 41(17), 8567-8584. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Piperazine? [Link]

  • Angeli, A., et al. (2018). Investigation of piperazines as human carbonic anhydrase I, II, IV and VII activators. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1298-1305. [Link]

  • Lee, J., & Lee, H. (2020). In Vitro-In Vivo Correlation Using In Silico Modeling of Physiological Properties, Metabolites, and Intestinal Metabolism. Pharmaceutics, 12(8), 735. [Link]

  • Nocentini, A., et al. (2020). Sulfonamide/sulfamate switch with a series of piperazinylureido derivatives: Synthesis, kinetic and in silico evaluation as carbonic anhydrase isoforms I, II, IV, and IX inhibitors. European Journal of Medicinal Chemistry, 186, 111896. [Link]

  • Acar, Ç., et al. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega. [Link]

  • Sayed, S. M., et al. (2021). Design, synthesis, molecular docking, in silico ADMET profile and anticancer evaluations of sulfonamide endowed with hydrazone-coupled derivatives as VEGFR-2 inhibitors. Bioorganic Chemistry, 108, 104669. [Link]

  • Ali, A., et al. (2022). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules, 27(19), 6529. [Link]

  • Alwarafi, E. A. (n.d.). Piperazine Sulfonamides: Synthesis, Characterization, and In Vitro Biological Evaluation as Potential DPP-IV Inhibitors. [Link]

  • Li, Y., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2753. [Link]

  • Alsenan, S., Al-Turaiki, I., & Hafez, A. M. (2020). Comparison between in-vivo, in-vitro, and in-silico methods. ResearchGate. [Link]

  • Fayed, E. A., et al. (2015). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. ResearchGate. [Link]

  • B-Brecht, A. S., et al. (2021). In Silico Drug Discovery Strategies Identified ADMET Properties of Decoquinate RMB041 and Its Potential Drug Targets against Mycobacterium tuberculosis. Microbiology Spectrum, 9(2), e00393-21. [Link]

  • In silico molecular modeling and in vitro biological screening of novel benzimidazole-based piperazine derivatives as potential acetylcholinesterase and butyrylcholinesterase inhibitors. (n.d.). ResearchGate. [Link]

  • Nocentini, A., et al. (2019). Sulfonamides incorporating piperazine bioisosteres as potent human carbonic anhydrase I, II, IV and IX inhibitors. Bioorganic Chemistry, 91, 103130. [Link]

  • de Oliveira, R. B., & de Alencastro, R. B. (2004). In silico and in vitro: identifying new drugs. Current Drug Targets, 5(8), 749-757. [Link]

  • Abu Khalaf, R., et al. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. ResearchGate. [Link]

  • Gribova, I. D., et al. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 27(24), 9015. [Link]

  • Bai, Q., et al. (2018). Drug Design Progress of In silico, In vitro and In vivo Researches. Open Access Pub. [Link]

  • Guez-guez, N., et al. (2022). Synthesis, In silico study (DFT, ADMET) and crystal structure of novel sulfamoyloxy-oxazolidinones: Interaction with SARS-CoV-2. ResearchGate. [Link]

  • Kumar, A., et al. (2018). Synthesis, Biological Evaluation, and Molecular Docking Studies of Some New 2-(2-(Substituted piperazin-1-yl)acetyl)-N-substituted-1H-benzo[d]imidazole-5-carboxamide Derivatives. Journal of Heterocyclic Chemistry, 55(10), 2329-2342. [Link]

  • Acar, Ç., et al. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega. [Link]

  • Nocentini, A., et al. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 27(15), 4930. [Link]

  • Sayed, S. M., et al. (2021). Design, synthesis, molecular docking, in silico ADMET profile and anticancer evaluations of sulfonamide endowed with hydrazone-coupled derivatives as VEGFR-2 inhibitors. Bioorganic Chemistry, 108, 104669. [Link]

  • ZeClinics. (2022). Differences between in vitro, in vivo and in silico assays in preclinical research. [Link]

  • El-Marghany, M., et al. (2023). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Molecules, 28(13), 5123. [Link]

  • El-Gamal, M. I., et al. (2021). Natural inspired piperine-based sulfonamides and carboxylic acids as carbonic anhydrase inhibitors: Design, synthesis and biological evaluation. Bioorganic Chemistry, 117, 105423. [Link]

  • Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(19), 6211. [Link]

  • A Focused Review and Comparative Analysis of Molecular Docking Strategies and Software Applications in Piperazine-Based Antimicrobial Drug Development. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

A Senior Application Scientist's Guide to Validating Target Engagement of 4-(piperazin-1-ylsulfonyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the promising landscape of 4-(piperazin-1-ylsulfonyl)aniline derivatives, particularly as kinase inhibitors, confirming that a compound binds to its intended target within a cellular environment is a critical milestone. This guide provides an in-depth comparison of leading methodologies for validating target engagement, moving beyond a simple listing of protocols to explain the causality behind experimental choices. Our focus is on empowering you to select and implement the most appropriate strategy for your research goals, ensuring both scientific rigor and confidence in your findings.

The Imperative of Target Engagement Validation

The this compound scaffold is a privileged structure in medicinal chemistry, frequently found in potent kinase inhibitors.[1][2] Kinases, being central regulators of numerous cellular processes, are a major class of drug targets, especially in oncology.[3][4] However, the journey from a promising compound in a biochemical assay to a viable therapeutic candidate is fraught with challenges. A molecule's activity against a purified enzyme in a test tube does not guarantee its efficacy in the complex milieu of a living cell.[5] Therefore, robust target engagement validation is not merely a confirmatory step but a cornerstone of successful drug discovery. It provides direct evidence that a compound reaches its target in a physiologically relevant context, a crucial piece of the puzzle in deciphering its mechanism of action and potential off-target effects.[6][7]

This guide will dissect and compare three powerful, label-free techniques for quantifying target engagement in a cellular context: the Cellular Thermal Shift Assay (CETSA), NanoBRET® Target Engagement Assays, and Kinobeads-based chemical proteomics. We will also touch upon traditional methods like Western Blotting as a complementary approach.

A Comparative Analysis of Target Engagement Methodologies

Choosing the right target engagement assay depends on various factors, including the specific research question, available resources, and the desired throughput. Below is a comparative overview of the key methodologies.

Methodology Principle Primary Output Throughput Key Advantages Key Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[8]Thermal shift (ΔTm) and apparent cellular EC50.[9]Low to HighLabel-free; applicable to endogenous proteins; reflects intracellular target binding.[10]Requires a specific antibody for detection (Western Blot) or specialized instrumentation (HT-CETSA).[8]
NanoBRET® Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[3][11]Apparent cellular affinity (Kd) and residence time.[5][11]HighReal-time, quantitative measurements in live cells; high sensitivity and specificity.[3][8]Requires genetic modification of cells to express the tagged target; dependent on a suitable tracer.[12]
Kinobeads Pulldown Competition between the test compound and immobilized broad-spectrum kinase inhibitors for binding to endogenous kinases.[10][13]Target spectrum and apparent dissociation constants (Kdapp).[6]Low to MediumUnbiased, proteome-wide kinase profiling; identifies on- and off-targets simultaneously.[13][14]A cell lysate-based method; may not fully recapitulate the intracellular environment.[7]
Western Blotting Antibody-based detection of a specific target protein and its downstream signaling molecules.[15]Changes in protein levels or phosphorylation status.LowWidely accessible; can provide functional validation of target engagement.Indirect measure of target binding; can be semi-quantitative.

Deep Dive into the Methodologies: Causality and Experimental Insights

Cellular Thermal Shift Assay (CETSA): The Power of Thermal Stabilization

Expertise & Experience: CETSA's elegance lies in its fundamental principle: a drug-bound protein is more resistant to heat-induced unfolding and aggregation than its unbound counterpart.[8] This biophysical phenomenon provides a direct readout of target engagement within the cell's native environment. The key experimental choice is the detection method. For validating a specific target, Western Blotting is a robust and accessible option. For higher throughput applications, such as screening a compound library, high-throughput CETSA (HT-CETSA) formats utilizing antibody-based proximity assays are available.[10]

Trustworthiness: A key strength of CETSA is its self-validating nature. A dose-dependent thermal shift is strong evidence of specific binding. The inclusion of negative controls (e.g., vehicle-treated cells) and positive controls (a known binder to the target) is crucial for robust data interpretation. For instance, in a study validating RIPK1 inhibitors, a clear correlation was observed between the isothermal dose-response fingerprint (ITDRF) CETSA values and the functional cellular activity, with IC50 values of 210 nM and 1,200 nM for two different compounds, respectively.[16]

Experimental Workflow: CETSA

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Fractionation cluster_3 Detection & Analysis A 1. Treat cells with This compound derivative or vehicle B 2. Heat cells at a range of temperatures A->B C 3. Lyse cells and separate soluble and aggregated proteins B->C D 4. Detect soluble target protein (e.g., Western Blot) C->D E 5. Plot soluble protein vs. temperature to determine thermal shift D->E

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

NanoBRET® Target Engagement: Real-Time Monitoring in Live Cells

Expertise & Experience: The NanoBRET® assay offers a highly sensitive and quantitative approach to measuring drug-target interactions in real-time within living cells.[3][11] This method relies on the expression of the target kinase as a fusion protein with NanoLuc® luciferase. The binding of a fluorescently labeled tracer to the kinase brings it in close proximity to the luciferase, resulting in BRET. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.[5] This allows for the precise determination of the compound's apparent cellular affinity (Kd) and residence time at the target.[11]

Trustworthiness: The ratiometric nature of the BRET signal (acceptor emission divided by donor emission) minimizes artifacts from variations in cell number or assay volume. The use of an extracellular NanoLuc® inhibitor ensures that the signal originates from within intact cells.[3] The quantitative data generated, such as the correlation of NanoBRET® target engagement data with cellular functional potency, provides a high degree of confidence in the results.[11]

Signaling Pathway: NanoBRET® Target Engagement

G cluster_0 No Inhibitor cluster_1 With Inhibitor A NanoLuc-Kinase Fusion B Fluorescent Tracer A->B Binding C BRET Signal B->C Energy Transfer D NanoLuc-Kinase Fusion E Inhibitor (e.g., this compound derivative) D->E Binding F No BRET Signal E->F Displacement of Tracer

Caption: The principle of the NanoBRET® Target Engagement Assay.

Kinobeads Pulldown: A Global View of Kinase Interactions

Expertise & Experience: For a broader, unbiased assessment of a compound's selectivity across the kinome, the Kinobeads pulldown assay is a powerful tool.[10][13] This chemical proteomics approach utilizes beads coupled with a cocktail of non-selective kinase inhibitors to capture a large portion of the cellular kinome from a lysate.[14] By pre-incubating the lysate with the test compound, kinases that are bound by the compound will not be captured by the beads. Quantitative mass spectrometry is then used to identify and quantify the kinases that remain bound to the beads, revealing the compound's target profile and off-targets.[6]

Trustworthiness: The competitive binding format of the Kinobeads assay provides a direct measure of target engagement. The use of a complex cell lysate from multiple cell lines can increase the coverage of the kinome.[10] This method has been successfully used to profile numerous clinical kinase inhibitors, validating known targets and uncovering novel interactions.[6] The ability to identify potential off-targets early in the drug discovery process is a significant advantage for predicting potential toxicities.[14]

Experimental Workflow: Kinobeads Pulldown

G cluster_0 Sample Preparation cluster_1 Affinity Purification cluster_2 Analysis A 1. Prepare cell lysate B 2. Incubate lysate with This compound derivative or vehicle A->B C 3. Add Kinobeads to capture unbound kinases B->C D 4. Wash beads to remove non-specific binders C->D E 5. Elute and digest bound proteins D->E F 6. Analyze by quantitative mass spectrometry E->F G 7. Identify and quantify kinases to determine target profile F->G

Caption: A schematic of the Kinobeads pulldown workflow for kinase inhibitor profiling.

Experimental Protocols

CETSA Protocol (Western Blot Detection)
  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with a dose-response of the this compound derivative or vehicle control for a specified time.

  • Heating: After treatment, wash the cells with PBS and then heat the intact cells in a PCR machine at a range of temperatures for 3 minutes, followed by a cooling step.

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble fraction from the precipitated proteins by centrifugation at high speed.

  • Western Blotting: Collect the supernatant (soluble fraction) and determine the protein concentration. Perform SDS-PAGE and Western blotting using a primary antibody specific for the target kinase.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature. Determine the melting temperature (Tm) for each condition and calculate the thermal shift (ΔTm).

NanoBRET® Target Engagement Protocol (Adherent Format)
  • Cell Transfection and Seeding: Co-transfect HEK293 cells with the NanoLuc®-kinase fusion vector and a transfection carrier DNA. Seed the transfected cells into a 384-well plate and incubate for 24 hours.[17]

  • Compound and Tracer Addition: Prepare a serial dilution of the this compound derivative. Add the compound and the NanoBRET® tracer to the cells and incubate.[17]

  • Luminescence Detection: Add the NanoBRET® Nano-Glo® Substrate and the extracellular NanoLuc® inhibitor. Measure the donor and acceptor emission using a luminometer equipped with appropriate filters.[17]

  • Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the apparent cellular Kd.

Kinobeads Pulldown Protocol
  • Cell Lysis: Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysate.[6]

  • Compound Incubation: Incubate the cell lysate with a concentration range of the this compound derivative or DMSO as a control.

  • Kinobeads Incubation: Add the Kinobeads slurry to the lysate and incubate to allow for the binding of kinases.[18]

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound proteins from the beads.

  • Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Identify and quantify the proteins. Determine the dose-dependent displacement of each kinase by the compound to generate an apparent Kdapp.

Conclusion: An Integrated Approach for Confident Target Validation

Validating the target engagement of this compound derivatives is a multifaceted process that benefits from an integrated approach. While each of the described methods offers unique advantages, their combined use can provide a comprehensive and robust validation of a compound's mechanism of action. For instance, a Kinobeads screen can initially identify the primary targets and off-targets, followed by orthogonal validation and quantitative characterization of the primary target engagement using CETSA or NanoBRET®. This layered approach, grounded in sound scientific principles and meticulous experimental execution, will ultimately de-risk drug discovery projects and accelerate the development of novel therapeutics.

References

  • Promega Connections. (2021, October 22). Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. Retrieved from [Link]

  • Reaction Biology. (n.d.). Exploring Kinase Inhibitor Selectivity and Affinity in Live Cells Using NanoBRET. Retrieved from [Link]

  • Lehtinen, L., et al. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 942338.
  • Reinecke, M., et al. (2018). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 17(5), 1886-1895.
  • Vasta, J. D., et al. (2018). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR Protocols, 1(2), 100088.
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Dale, I. L., et al. (2019). NanoBRET: The Bright Choice for Measuring Target Engagement in Live Cells. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(8), 754-766.
  • Harris, P. A., et al. (2017). CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens. Scientific Reports, 7(1), 13083.
  • Stephenson, E. M., & Higgins, J. M. G. (2023). Binding assays to profile target engagement by kinase inhibitors in vitro. Methods in Molecular Biology, 2691, 1-17.
  • Bantscheff, M., et al. (2011). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. SLAS DISCOVERY: Advancing Life Sciences R&D, 21(10), 1276-1285.
  • Lee, P. Y. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Retrieved from [Link]

  • Giam, M., et al. (2015). Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics. PLOS ONE, 10(10), e0140223.
  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • Stephenson, E. M., & Higgins, J. M. G. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology, 11, 1283317.
  • Johnson, C. N., et al. (2021). Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks. ChemRxiv.
  • Bantscheff, M., & Lemeer, S. (2017). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Methods in Molecular Biology, 1647, 17-35.
  • Roskoski, R., Jr. (2022). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery, 21(8), 603-625.
  • Hendricks, J. A., et al. (2022). Discovery of I-703, a Highly Selective, Reversible, and Potent Covalent Inhibitor of Cyclin-Dependent Kinase 9. Journal of Medicinal Chemistry, 65(13), 8841-8861.
  • Vasta, J. D., et al. (2020). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Protocols.io.

Sources

Benchmarking Novel 4-(Piperazin-1-ylsulfonyl)aniline Derivatives: A Comparative Analysis Against Imatinib and Dasatinib for Anti-Leukemia Activity

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals

Introduction: The Quest for More Potent and Selective Kinase Inhibitors

The landscape of cancer therapy has been revolutionized by the advent of targeted therapies, particularly small molecule kinase inhibitors. These agents have transformed the prognosis for many patients with malignancies driven by aberrant kinase signaling. The 4-(piperazin-1-ylsulfonyl)aniline scaffold has emerged as a promising pharmacophore in the design of novel kinase inhibitors, with several derivatives demonstrating potent anti-proliferative activities.[1] This guide presents a comprehensive benchmarking framework for a new series of this compound derivatives, herein referred to as "PPSA series," against two clinically established multi-kinase inhibitors: Imatinib and Dasatinib.

Imatinib, a first-generation tyrosine kinase inhibitor (TKI), selectively targets the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML).[2][3] Dasatinib, a second-generation TKI, exhibits a broader inhibitory profile, targeting BCR-ABL, Src family kinases, and other key oncogenic kinases.[4][5] This comparative analysis is designed to provide researchers and drug development professionals with a robust, evidence-based assessment of the PPSA series' potential as next-generation anti-leukemia agents. The rationale for this comparison lies in the structural similarities and the anticipated overlapping yet potentially distinct inhibitory profiles of the PPSA series with these established drugs.

This guide will delve into the detailed experimental protocols for a head-to-head comparison of the PPSA series with Imatinib and Dasatinib, focusing on their kinase inhibitory potency, cellular activity against leukemia cell lines, and in vitro pharmacokinetic properties. The causality behind each experimental choice is explained to ensure a thorough and scientifically rigorous evaluation.

Comparative Analysis: Key Performance Indicators

A rigorous benchmarking strategy necessitates the evaluation of multiple parameters to build a comprehensive profile of the investigational compounds. The following sections outline the critical assays and the rationale for their inclusion.

In Vitro Kinase Inhibition Profile

The primary mechanism of action for this class of compounds is expected to be kinase inhibition. Therefore, a direct assessment of their inhibitory activity against a panel of relevant kinases is paramount.

Experimental Rationale: The selection of kinases for profiling is critical. Given the intended application in leukemia, the primary target is the BCR-ABL kinase.[6] Additionally, assessing off-target effects is crucial for understanding the selectivity and potential toxicity of the new derivatives. The inclusion of Src family kinases is important as they are implicated in CML progression and resistance to Imatinib.[7]

Table 1: Comparative In Vitro Kinase Inhibition (IC50, nM)

CompoundBCR-ABLSRCLCKVEGFR2PDGFRβ
PPSA-1 155080>1000250
PPSA-2 82545>1000180
Imatinib 250>10000>10000>10000200
Dasatinib 15101530

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Cellular Anti-Proliferative Activity

Demonstrating potent inhibition of the target kinase is the first step. The subsequent critical validation is to show that this translates into anti-proliferative effects in cancer cells that are dependent on these kinases.

Experimental Rationale: The MTT assay is a widely accepted and robust colorimetric assay to assess cell viability and proliferation.[8][9] By using a CML cell line known to be dependent on BCR-ABL signaling (e.g., K562), we can directly correlate kinase inhibition with cellular efficacy.

Table 2: Anti-Proliferative Activity in K562 CML Cells (IC50, µM)

CompoundIC50 (µM)
PPSA-1 0.5
PPSA-2 0.2
Imatinib 0.8
Dasatinib 0.05

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Induction of Apoptosis

A key desired outcome of cancer therapy is the induction of programmed cell death (apoptosis) in malignant cells.

Experimental Rationale: The Annexin V assay is a standard method to detect early-stage apoptosis.[10] Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the initial phases of apoptosis.[11] Co-staining with propidium iodide (PI) allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells.

Table 3: Induction of Apoptosis in K562 Cells (% Apoptotic Cells after 24h Treatment)

Compound (at IC50)% Early Apoptotic% Late Apoptotic/Necrotic
PPSA-1 2515
PPSA-2 3520
Imatinib 2010
Dasatinib 4025

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Cell Cycle Analysis

Understanding how a compound affects the cell cycle can provide valuable insights into its mechanism of action. Many kinase inhibitors induce cell cycle arrest at specific checkpoints.

Experimental Rationale: Flow cytometry with propidium iodide (PI) staining is a robust technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][13] This allows for the quantification of cell cycle arrest induced by the test compounds.

Table 4: Cell Cycle Analysis in K562 Cells (% Cells in each phase after 24h Treatment)

Compound (at IC50)% G0/G1% S% G2/M
PPSA-1 652015
PPSA-2 701515
Imatinib 602515
Dasatinib 751015

Note: The data presented in this table is hypothetical and for illustrative purposes only.

In Vitro ADME Profile

A promising biological activity profile must be complemented by favorable drug-like properties to ensure the compound has the potential to be developed into a safe and effective oral medication.

Experimental Rationale: A standard panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays provides critical early insights into the pharmacokinetic properties of a compound.[14][15] These assays help to identify potential liabilities such as poor solubility, low permeability, rapid metabolism, or off-target interactions.

Table 5: Comparative In Vitro ADME Profile

ParameterPPSA-1PPSA-2ImatinibDasatinib
Aqueous Solubility (µM) 508010020
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) 58210
Microsomal Stability (t½, min) 45609030
Plasma Protein Binding (%) 95929596
CYP3A4 Inhibition (IC50, µM) >10>1052

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathways and Experimental Workflows

Visualizing the targeted signaling pathways and the experimental workflow is essential for a clear understanding of the scientific rationale and the practical execution of the benchmarking studies.

Targeted Signaling Pathways

The PPSA series, along with Imatinib and Dasatinib, are designed to interfere with key signaling pathways that drive the proliferation and survival of cancer cells.

Signaling_Pathways cluster_bcr_abl BCR-ABL Signaling cluster_src Src Family Kinase Signaling BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Growth_Factor Growth Factor Receptor SRC SRC Growth_Factor->SRC SRC->STAT5 SRC->PI3K FAK FAK SRC->FAK Migration Cell Migration & Invasion FAK->Migration Imatinib Imatinib Imatinib->BCR_ABL Dasatinib Dasatinib Dasatinib->BCR_ABL Dasatinib->SRC PPSA PPSA Series PPSA->BCR_ABL PPSA->SRC Potential Inhibition

Caption: Targeted oncogenic signaling pathways.

Experimental Workflow

A systematic and logical workflow is essential for generating reliable and reproducible data.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_adme In Vitro ADME Profiling cluster_analysis Data Analysis & Comparison Kinase_Assay In Vitro Kinase Inhibition Assay Data_Analysis IC50/EC50 Calculation Statistical Analysis Kinase_Assay->Data_Analysis Cell_Culture Leukemia Cell Line (K562) Culture MTT_Assay MTT Cytotoxicity Assay Cell_Culture->MTT_Assay Apoptosis_Assay Annexin V/PI Apoptosis Assay Cell_Culture->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Cell_Culture->Cell_Cycle_Assay MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Solubility Aqueous Solubility Benchmarking Benchmarking against Imatinib & Dasatinib Solubility->Benchmarking Permeability Caco-2 Permeability Permeability->Benchmarking Metabolism Microsomal Stability Metabolism->Benchmarking Binding Plasma Protein Binding Binding->Benchmarking CYP_Inhibition CYP450 Inhibition CYP_Inhibition->Benchmarking Data_Analysis->Benchmarking

Caption: Comprehensive benchmarking workflow.

Detailed Experimental Protocols

To ensure the reproducibility and validity of the results, detailed, step-by-step protocols are provided for the key experiments.

In Vitro Kinase Inhibition Assay

This protocol describes a radiometric filter binding assay to determine the IC50 values of the test compounds.[16]

  • Reaction Setup: Prepare a reaction mixture containing the kinase of interest (e.g., recombinant BCR-ABL), a suitable substrate (e.g., a synthetic peptide), and assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT).

  • Compound Addition: Serially dilute the test compounds (PPSA series, Imatinib, Dasatinib) in DMSO and add to the reaction mixture. Include a DMSO-only control (100% activity) and a no-enzyme control (background).

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Filter Binding: Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while the free [γ-³³P]ATP will be washed away.

  • Washing: Wash the filter membranes multiple times with a wash buffer (e.g., 0.75% phosphoric acid).

  • Scintillation Counting: Measure the amount of radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

MTT Cell Viability Assay

This protocol outlines the procedure for determining the anti-proliferative effects of the compounds on the K562 CML cell line.[17][18]

  • Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add 100 µL to the respective wells. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Annexin V/PI Apoptosis Assay

This protocol describes the detection of apoptosis by flow cytometry.[19][20]

  • Cell Treatment: Seed K562 cells and treat with the test compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by centrifugation and wash twice with ice-cold PBS.

  • Cell Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) using appropriate software.

Cell Cycle Analysis

This protocol details the analysis of cell cycle distribution by flow cytometry.[21][22]

  • Cell Treatment: Treat K562 cells with the test compounds at their IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This guide provides a comprehensive framework for the preclinical benchmarking of novel this compound derivatives against the established kinase inhibitors, Imatinib and Dasatinib. By systematically evaluating their kinase inhibitory profile, cellular activity, and in vitro ADMET properties, researchers can gain a clear understanding of their therapeutic potential and identify the most promising candidates for further development.

The hypothetical data presented herein illustrates how the PPSA series could demonstrate superior potency against BCR-ABL and a favorable selectivity profile compared to Dasatinib, potentially leading to a wider therapeutic window. The robust cellular activity, including the induction of apoptosis and cell cycle arrest, would further validate their on-target effects. A favorable in vitro ADME profile would be indicative of their potential for oral bioavailability.

Future studies should focus on in vivo efficacy and safety evaluation of the lead candidates in relevant animal models of CML. Further optimization of the scaffold based on the structure-activity relationships derived from these studies could lead to the discovery of a best-in-class kinase inhibitor for the treatment of leukemia and other malignancies.

References

  • Abdel-Maksoud, M. S., et al. (2021). Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. Bioorganic Chemistry, 113, 104981. [Link]

  • Das, J., et al. (2023). Dasatinib: a potential tyrosine kinase inhibitor to fight against multiple cancer malignancies. Journal of Receptors and Signal Transduction, 43(5), 453-462. [Link]

  • Quintas-Cardama, A., et al. (2007). Dasatinib, a multikinase inhibitor: therapy, safety, and appropriate management of adverse events. Clinical Leukemia, 1(2), 116-121. [Link]

  • Kralj, M., et al. (2019). 4-(piperazin-1-yl)aniline-derived fragment library constructed in the... Molecules, 24(17), 3182. [Link]

  • Rebstock, A. S., et al. (2011). Dasatinib, a multi-kinase inhibitor increased radiation sensitivity by interfering with nuclear localization of epidermal growth factor receptor and by blocking DNA repair pathways. Radiotherapy and Oncology, 98(1), 127-134. [Link]

  • de Lemos, M. L., et al. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. Cancers, 14(2), 433. [Link]

  • Druker, B. J. (2008). Imatinib in Chronic Myeloid Leukemia: an Overview. Hematology/Oncology Clinics of North America, 22(5), 889-904. [Link]

  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual. [Link]

  • Irby, R. B., & Yeatman, T. J. (2000). Role of Src expression and activation in human cancer. Oncogene, 19(49), 5636-5642. [Link]

  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

  • Wiśniewska, J. M., et al. (2020). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 63(17), 9393-9411. [Link]

  • Wikipedia. (n.d.). Imatinib. Retrieved from [Link]

  • Pagnano, K. B. B., et al. (2012). Molecular Pathways: BCR-ABL. Clinical Cancer Research, 18(4), 930-937. [Link]

  • Deng, Q., et al. (2005). Dasatinib (BMS-354825): A Multi-Targeted Kinase Inhibitor with Activity Against Multiple Myeloma. Blood, 106(11), 3848. [Link]

  • protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8632. [Link]

  • Wikipedia. (n.d.). Proto-oncogene tyrosine-protein kinase Src. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1691, 65-72. [Link]

  • Dr. Oracle. (2025, April 9). What is the mechanism of action of Imatinib (Gleevec)?. Retrieved from [Link]

  • Frontiers. (2021). BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia. Frontiers in Oncology, 11, 761935. [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • QIAGEN GeneGlobe. (n.d.). Chronic Myeloid Leukemia Signaling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Assaying cell cycle status using flow cytometry. Current Protocols in Immunology, 107, 5.7.1-5.7.15. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • MDPI. (2019). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules, 24(21), 3959. [Link]

  • XVIVO Scientific Animation. (2021, February 1). MOA Animation - Gleevec [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (2010). Regulation of Src Family Kinases in Human Cancers. Journal of Signal Transduction, 2010, 865819. [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • IQVIA Laboratories. (n.d.). ADME Assays & Metabolite Profiling and Identification Services. Retrieved from [Link]

  • University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • ClinPGx. (n.d.). Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved from [Link]

  • protocols.io. (2023, September 23). In vitro kinase assay. Retrieved from [Link]

  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • YouTube. (2017, August 3). 2.7 The Src protein [Video]. YouTube. [Link]

  • ASH Publications. (2004). Targeting BCR-ABL and Its Downstream Signaling Cascade as Therapy for Chronic Myelogenous Leukemia. Blood, 104(11), 209. [Link]

  • National Center for Biotechnology Information. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(1), 108-135. [Link]

  • Wikipedia. (n.d.). Src family kinase. Retrieved from [Link]

  • American Association for Cancer Research. (2008). The Src family kinase inhibitor, dasatinib, inhibits angiogenesis in vitro and in vivo. Cancer Research, 68(9 Supplement), 359. [Link]

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis of Piperazine Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the piperazine sulfonamide scaffold is a cornerstone of modern pharmacophores. Its prevalence in blockbuster drugs and clinical candidates speaks to its remarkable versatility and favorable pharmacological properties. However, the successful and, more importantly, reproducible synthesis of these molecules can be a significant hurdle. Discrepancies between published yields and in-house results, unexpected side products, and purification challenges are common frustrations.

This guide provides an in-depth, experience-driven comparison of the most common methods for synthesizing piperazine sulfonamides. Moving beyond a simple recitation of protocols, we will dissect the underlying chemical principles, highlight critical parameters that govern success, and offer troubleshooting strategies gleaned from years of practical application. Our focus is on empowering you to not only replicate published procedures but to understand them, adapt them, and ultimately, achieve consistent, high-quality results.

The Challenge of Selectivity and Reactivity in Piperazine Sulfonylation

The core challenge in the synthesis of many piperazine sulfonamides lies in achieving selective mono-sulfonylation. Piperazine, with its two secondary amine groups of similar basicity, is prone to di-sulfonylation, leading to undesired byproducts that can be difficult to separate from the target molecule. Furthermore, the reactivity of the sulfonylating agent and the piperazine derivative can be influenced by steric hindrance and electronic effects, necessitating careful optimization of reaction conditions.

Method 1: The Workhorse - Direct Sulfonylation of Substituted Piperazines

This is arguably the most straightforward and widely employed method for the synthesis of N-monosulfonylated piperazines, particularly when a pre-functionalized piperazine is commercially available or readily synthesized.

Mechanistic Rationale

The reaction proceeds via a classical nucleophilic attack of the piperazine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Experimental Protocol: A Representative Example

Synthesis of 1-(phenylsulfonyl)piperazine

  • Materials: Piperazine, benzenesulfonyl chloride, triethylamine (TEA) or diisopropylethylamine (DIPEA), dichloromethane (DCM).

  • Procedure:

    • Dissolve piperazine (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Add the base (e.g., TEA, 1.1 eq) to the solution.

    • Slowly add a solution of benzenesulfonyl chloride (1.0 eq) in DCM to the reaction mixture dropwise over 15-30 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:
  • Stoichiometry: Using a 1:1 ratio of piperazine to sulfonyl chloride is a starting point, but in practice, an excess of piperazine (e.g., 2-5 equivalents) is often used to favor mono-sulfonylation by statistical probability and to act as a base.[1]

  • Base Selection: The choice of base is critical. Hindered bases like DIPEA are often preferred over triethylamine to minimize the potential for the base itself to act as a nucleophile. Inorganic bases such as potassium carbonate can also be used, particularly in more polar solvents.

  • Solvent: Dichloromethane is a common choice due to its inertness and ability to dissolve both reactants. Other aprotic solvents like tetrahydrofuran (THF) or acetonitrile can also be employed.

  • Temperature: The initial cooling to 0 °C helps to control the exothermicity of the reaction and minimize side reactions. For less reactive starting materials, the reaction may require heating.

Reproducibility Challenges and Troubleshooting:
  • Di-sulfonylation: This is the most common side product. To minimize its formation, use a larger excess of the piperazine, add the sulfonyl chloride slowly at low temperature, or consider using a piperazine with one nitrogen protected.

  • Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.

  • Purification: The separation of the mono- and di-sulfonylated products, as well as unreacted piperazine, can be challenging. Careful selection of the chromatographic eluent system is crucial.

Method 2: The Strategic Approach - Sulfonylation of a Mono-Protected Piperazine

To circumvent the issue of di-sulfonylation, a more controlled and often more reproducible strategy involves the use of a mono-protected piperazine derivative. The protecting group directs the sulfonylation to the desired nitrogen atom, and its subsequent removal yields the mono-sulfonylated product.

The Role of Protecting Groups

The choice of protecting group is paramount and depends on the overall synthetic strategy. The ideal protecting group should be stable to the sulfonylation conditions and easily removable without affecting the newly formed sulfonamide bond. Common protecting groups for this purpose include tert-butyloxycarbonyl (Boc) and benzyl (Bn).

Experimental Workflow: A Two-Step Process

Start Mono-protected Piperazine Step1 Sulfonylation (Sulfonyl Chloride, Base) Start->Step1 Intermediate N-Protected, N'-Sulfonylated Piperazine Step1->Intermediate Step2 Deprotection (e.g., TFA for Boc, H2/Pd for Bn) Intermediate->Step2 End Mono-sulfonylated Piperazine Step2->End

Caption: Workflow for the synthesis of mono-sulfonylated piperazines via a protected intermediate.

Experimental Protocol: Synthesis of 1-(Dansyl)-piperazine via a Boc-Protected Intermediate
  • Step 1: Sulfonylation of N-Boc-piperazine

    • Dissolve N-Boc-piperazine (1.0 eq) in DCM.

    • Add a base (e.g., pyridine or DIPEA, 1.2 eq).

    • Cool the mixture to 0 °C.

    • Add a solution of dansyl chloride (1.0 eq) in DCM dropwise.

    • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Work-up as described in Method 1 to isolate the N-Boc-N'-dansyl-piperazine.

  • Step 2: Deprotection

    • Dissolve the purified N-Boc-N'-dansyl-piperazine in DCM.

    • Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents).

    • Stir at room temperature for 1-4 hours until deprotection is complete.

    • Remove the solvent and excess TFA under reduced pressure.

    • Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

    • Purify as needed.

Advantages in Reproducibility:
  • Elimination of Di-sulfonylation: The protecting group ensures that only one nitrogen atom is available for sulfonylation, leading to a cleaner reaction profile and simplifying purification.

  • Predictable Outcomes: This method offers a higher degree of control, making it more reliable and reproducible, especially for complex or valuable piperazine derivatives.

Considerations and Potential Pitfalls:
  • Additional Synthetic Steps: The introduction and removal of the protecting group add two steps to the overall synthesis, which may impact the overall yield and cost.

  • Protecting Group Stability: The chosen protecting group must be robust enough to withstand the sulfonylation conditions.

  • Deprotection Conditions: The deprotection conditions must be carefully chosen to avoid cleavage of the sulfonamide bond. For example, strongly acidic conditions can sometimes lead to decomposition of certain sulfonamides.

Method 3: Alternative and Emerging Strategies

While the two methods described above are the most common, other approaches can be advantageous in specific contexts.

  • Reductive Amination: This method involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent to form an N-alkylated piperazine, which can then be sulfonylated.[1] This is particularly useful for introducing diversity at one of the nitrogen atoms before sulfonylation.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be used to form the C-N bond between an aryl halide and a piperazine.[1] This is a powerful method for the synthesis of N-arylpiperazines, which can subsequently be sulfonylated.

  • Flow Chemistry: For large-scale synthesis, flow chemistry offers several advantages, including improved heat and mass transfer, better control over reaction parameters, and enhanced safety. The sulfonylation of piperazines is well-suited to flow conditions, which can lead to higher yields and purity, and improved reproducibility.

Comparative Analysis of Synthetic Methods

FeatureMethod 1: Direct SulfonylationMethod 2: Protected PiperazineMethod 3: Alternative Routes
Simplicity High (one-step)Moderate (multi-step)Variable (often multi-step)
Control over Selectivity Moderate to LowHighHigh
Reproducibility ModerateHighHigh (method dependent)
Scalability Good, but purification can be an issueGoodGood, especially with flow chemistry
Cost-Effectiveness High (fewer steps, cheaper starting materials)Moderate (cost of protecting groups and additional reagents)Variable
Common Issues Di-sulfonylation, purification challengesAdditional synthetic steps, protecting group compatibilityRequires specific catalysts or equipment

Analytical Characterization: Ensuring the Identity and Purity of Your Product

Regardless of the synthetic method employed, rigorous analytical characterization is essential to confirm the structure and purity of the final piperazine sulfonamide. A combination of the following techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the unambiguous assignment of the sulfonamide group to the piperazine ring.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) can provide the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and to separate it from starting materials and byproducts.

  • Infrared (IR) Spectroscopy: Can confirm the presence of the sulfonamide functional group (characteristic S=O stretching vibrations).

Conclusion: A Pathway to Reproducible Success

The synthesis of piperazine sulfonamides, while seemingly straightforward, requires a nuanced understanding of the underlying chemical principles to achieve reproducible results. For simple, readily available piperazines where some optimization of reaction conditions is acceptable, direct sulfonylation can be an efficient approach. However, for more complex or valuable substrates, or when high purity and reproducibility are paramount, the use of a mono-protected piperazine is the strategy of choice.

By carefully considering the factors of selectivity, reactivity, and the practical aspects of purification and scale-up, researchers can navigate the challenges of piperazine sulfonamide synthesis with confidence. This guide provides a framework for making informed decisions, troubleshooting common problems, and ultimately, accelerating the discovery and development of new medicines.

References

  • Maccari, R., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(3), 609. Available at: [Link]

Sources

A Researcher's Guide to Assessing the Selectivity of 4-(Piperazin-1-ylsulfonyl)aniline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pursuit of potent bioactive molecules is intrinsically linked with the rigorous evaluation of their selectivity. An inhibitor's ability to preferentially bind to its intended target while avoiding off-target interactions is a critical determinant of its therapeutic window, mitigating the risk of adverse effects.[1] The 4-(piperazin-1-ylsulfonyl)aniline scaffold has emerged as a versatile pharmacophore, giving rise to inhibitors of diverse protein classes, from protein kinases and carbonic anhydrases to bacterial topoisomerases. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously assess the selectivity of this class of inhibitors, integrating established experimental protocols with the causal logic behind methodological choices.

The Imperative of Selectivity in Drug Development

The this compound core, with its adaptable piperazine and sulfonamide moieties, allows for extensive chemical modifications. These modifications can significantly alter the inhibitor's potency and, crucially, its selectivity profile. A lack of selectivity, where a compound interacts with multiple unintended proteins, can lead to unforeseen toxicities and derail an otherwise promising therapeutic candidate.[1] Therefore, a robust, multi-faceted approach to selectivity profiling is not merely a characterization step but a cornerstone of a successful drug development campaign.

This guide will delve into the assessment of selectivity for three distinct classes of targets commonly engaged by this compound-based inhibitors:

  • Protein Kinases (e.g., VEGFR-2)

  • Carbonic Anhydrases (e.g., CA IX)

  • Bacterial Topoisomerases (e.g., DNA Gyrase and Topoisomerase IV)

For each class, we will explore the relevant biological pathways, detail gold-standard experimental protocols for selectivity assessment, and compare the performance of exemplary compounds from the literature with established alternatives.

Section 1: Protein Kinase Inhibitors - Targeting VEGFR-2 in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process integral to tumor growth and metastasis.[2][3][4][5] Consequently, inhibitors of VEGFR-2 are a significant class of anticancer agents. Several novel 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives, which incorporate the broader 4-piperazinyl aniline concept, have shown potent anti-proliferative activity through VEGFR-2 inhibition.

The VEGFR-2 Signaling Cascade

Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, triggering a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[2][6] A simplified representation of this pathway is illustrated below.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates p38 p38 MAPK VEGFR2->p38 Activates FAK FAK VEGFR2->FAK Activates VEGFA VEGF-A VEGFA->VEGFR2 Binds PKC PKC PLCg->PKC AKT Akt PI3K->AKT Migration Cell Migration p38->Migration FAK->Migration ERK ERK PKC->ERK Survival Cell Survival AKT->Survival Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway in endothelial cells.

Assessing Kinase Selectivity: A Multi-pronged Approach

Given the high degree of homology within the human kinome, broad-spectrum kinase inhibition is a common source of toxicity. A comprehensive selectivity assessment is therefore non-negotiable.

Kinase_Profiling_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_biophysical Biophysical Assays PrimaryScreen Primary Screen (Single High Concentration) DoseResponse Dose-Response (IC50) for Hits PrimaryScreen->DoseResponse CETSA Cellular Thermal Shift Assay (Target Engagement) DoseResponse->CETSA ITC Isothermal Titration Calorimetry (KD) DoseResponse->ITC SPR Surface Plasmon Resonance (kon/koff) DoseResponse->SPR PhosphoAssay Phosphorylation Assay (Pathway Inhibition) CETSA->PhosphoAssay

Caption: General workflow for assessing kinase inhibitor selectivity.

This initial screen provides a broad overview of an inhibitor's selectivity across the kinome. Commercial services or in-house panels are often utilized.

  • Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a panel of kinases. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced in the kinase reaction.[7][8][9][10]

  • Methodology:

    • Plate Setup: Prepare a 384-well plate. Dispense the test compound at a single, high concentration (e.g., 1 or 10 µM) and vehicle controls.

    • Kinase Reaction: Add the specific kinase and its corresponding substrate to the wells. Initiate the reaction by adding ATP at a concentration near the Km,ATP for each respective kinase to ensure the resulting IC50 values reflect intrinsic affinities.[11] Incubate for a defined period (e.g., 60 minutes) at a controlled temperature.[9]

    • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Data Acquisition: Measure luminescence using a plate reader.

  • Data Interpretation: Calculate the percent inhibition for each kinase relative to the vehicle control. Hits are typically defined as kinases showing >50% or >75% inhibition. These hits are then subjected to dose-response analysis to determine their IC50 values.

CETSA is a powerful method to confirm that an inhibitor binds to its intended target within the complex environment of a living cell.[12][13][14][15][16]

  • Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[16] This change in thermal stability is measured by quantifying the amount of soluble protein remaining after heat treatment.

  • Methodology:

    • Cell Treatment: Treat intact cells with the test compound at various concentrations and a vehicle control. Incubate to allow for cell penetration and target binding.

    • Thermal Challenge: Heat the cell suspensions to a range of temperatures in a PCR cycler for a short duration (e.g., 3 minutes), followed by cooling.

    • Cell Lysis: Lyse the cells to release their contents.

    • Separation: Centrifuge the lysates to pellet the aggregated, denatured proteins.

    • Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein (e.g., VEGFR-2) using methods like Western blotting or AlphaLISA.[15]

  • Data Interpretation: A stabilizing ligand will result in more soluble protein at higher temperatures compared to the vehicle control. Plotting the amount of soluble protein against temperature generates a "melting curve." A shift in this curve to the right indicates target engagement.

Comparative Data: 4-(Piperazin-1-yl)-based Inhibitors vs. Alternatives

The following table summarizes the inhibitory activity of exemplary 4-(piperazin-1-yl)-based compounds against VEGFR-2 and compares them to the established multi-kinase inhibitor, Sorafenib.

Compound ClassExemplary Compound(s)Primary TargetIC50 (nM) vs. VEGFR-2Key Off-Targets / Selectivity NotesReference
4-(Piperazin-1-yl)quinolin-2(1H)-onedihalogenated derivativeVEGFR-246.83 ± 2.4Activity against breast cancer cell line T-47D (IC50 = 2.73 µM). Selectivity against other kinases not extensively profiled.[17]
4-(Piperazin-1-yl)quinolin-2(1H)-oneN-(4-(4-chlorophenyl)thiazol-2-yl)-...VEGFR-251.09 ± 2.6Comparable potency to Sorafenib in the VEGFR-2 assay.[18]
Benchmark Inhibitor Sorafenib VEGFR-2, PDGFR, RAF kinases 51.41 ± 2.3 Multi-kinase inhibitor, known to have broad activity. [18][19]
Alternative Inhibitors Lenvatinib, Axitinib, TivozanibVEGFR-1, -2, -3 (and others)VariesLenvatinib also targets FGFRs. Axitinib and Tivozanib are recognized for higher selectivity towards VEGFRs.[20][21][19][20][21]

Section 2: Carbonic Anhydrase Inhibitors - A Focus on Tumor-Associated CA IX

Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly expressed in many types of tumors in response to hypoxia.[22] It plays a crucial role in pH regulation, allowing cancer cells to survive and proliferate in the acidic tumor microenvironment.[22][23] The this compound scaffold is related to the classical sulfonamide inhibitors of carbonic anhydrases.

CA IX in the Tumor Microenvironment

By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, CA IX helps maintain a neutral intracellular pH while contributing to extracellular acidosis.[23] This pH gradient promotes tumor invasion and metastasis.

CAIX_Pathway cluster_cell Tumor Cell cluster_membrane Cell Membrane CAIX CA IX HCO3_in HCO3- CAIX->HCO3_in H_in H+ CAIX->H_in PI3K PI3K/Akt Pathway CAIX->PI3K Non-catalytic interaction CO2_in CO2 CO2_in->CAIX H2O_in H2O H2O_in->CAIX pHi Intracellular pH (Maintained near neutral) HCO3_in->pHi H_out H+ H_in->H_out Export Proliferation Cell Proliferation & Survival PI3K->Proliferation pHe Extracellular pH (Acidic) H_out->pHe Invasion Invasion & Metastasis pHe->Invasion

Caption: Role of CA IX in regulating pH and promoting tumor progression.

Assessing Selectivity Against Carbonic Anhydrase Isoforms

Humans express 15 isoforms of carbonic anhydrase, and non-selective inhibition can lead to side effects.[24] For example, the widely used CA inhibitor Acetazolamide inhibits multiple isoforms, including CA II and CA IV in the kidney, leading to diuresis and metabolic acidosis.[17][24][25][26] Therefore, selectivity for the tumor-associated CA IX and XII over cytosolic isoforms like CA I and II is highly desirable.

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n).[27][28][29][30]

  • Principle: A solution of the inhibitor is titrated into a solution containing the target protein. The heat change upon each injection is measured, allowing for the determination of binding affinity and thermodynamics.

  • Methodology:

    • Sample Preparation: Prepare purified, active CA isoforms (e.g., CA I, II, IX, XII) and the test inhibitor in the same buffer to minimize heats of dilution. Degas all solutions thoroughly.

    • Instrument Setup: Load the protein solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe.

    • Titration: Perform a series of small, sequential injections of the inhibitor into the protein solution while stirring. Allow the system to reach equilibrium after each injection.

    • Data Acquisition: The instrument records the heat change (as power) required to maintain a zero temperature difference between the sample and reference cells.

  • Data Interpretation: The resulting data is a plot of heat change per injection versus the molar ratio of inhibitor to protein. Fitting this data to a suitable binding model yields the KD. A lower KD indicates higher affinity. Selectivity is determined by comparing the KD values across the different CA isoforms.

Comparative Data: Sulfonamide-based Inhibitors vs. Acetazolamide
Compound ClassExemplary Compound(s)Target IsoformsKi (nM) or KDSelectivity NotesReference
1-(4-sulfamoylbenzoyl)piperidine-4-carboxamidesCompound 11hCA I, II, IX, XIIKi: >10000 (I), 108.4 (II), 9.1 (IX), 4.7 (XII)Highly selective for tumor-associated isoforms IX and XII over cytosolic I and II.[6]
4-substituted pyridine-3-sulfonamidesCompound 6hCA I, II, IX, XIIKI: 1113 (I), 2125 (II), 91 (IX), 3899 (XII)Shows 23.3-fold selectivity for CA IX over CA II.[31]
Benchmark Inhibitor Acetazolamide (AAZ) Multiple hCA isoforms Ki: 250 (I), 12 (II), 25 (IX), 5.7 (XII) Potent inhibitor of multiple isoforms, leading to off-target effects. [6][17][31]

Section 3: Bacterial Topoisomerase Inhibitors - A Staple in Antibacterial Therapy

The 4-(piperazin-1-yl) moiety is a hallmark of the quinolone class of antibiotics, such as Norfloxacin. These agents target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair.[12][32] The selectivity for bacterial over human topoisomerases is a key reason for their therapeutic success.

Mechanism of Quinolone Action

Quinolones trap the topoisomerase-DNA cleavage complex, leading to double-strand DNA breaks and ultimately bacterial cell death. DNA gyrase is the primary target in many Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria.[12]

Topoisomerase_Inhibition DNA Bacterial DNA Topo DNA Gyrase / Topo IV DNA->Topo Binds Complex Ternary Complex (DNA-Topo-Inhibitor) Topo->Complex Trapped by Inhibitor 4-(Piperazin-1-ylsulfonyl) aniline-based Inhibitor Inhibitor->Complex DSB Double-Strand Breaks Complex->DSB Death Bacterial Cell Death DSB->Death

Caption: Mechanism of action for bacterial topoisomerase inhibitors.

Assessing Selectivity: Bacterial vs. Human Enzymes

The critical selectivity parameter for this class of inhibitors is the differential activity against bacterial topoisomerases versus their human counterparts (Topoisomerase IIα and IIβ).

SPR is a label-free technique that provides real-time data on the kinetics of binding interactions (association rate, kon, and dissociation rate, koff), from which the equilibrium dissociation constant (KD) can be calculated.[33][34][35][36][37]

  • Principle: One binding partner (the ligand, e.g., the enzyme) is immobilized on a sensor chip. The other partner (the analyte, e.g., the inhibitor) is flowed over the surface. Binding changes the refractive index at the surface, which is detected as a change in the SPR signal.

  • Methodology:

    • Chip Preparation: Immobilize purified bacterial DNA gyrase, topoisomerase IV, and human topoisomerase IIα/β onto different flow cells of an SPR sensor chip.

    • Binding Analysis: Inject a series of concentrations of the test inhibitor over the sensor surface and monitor the binding response in real-time.

    • Regeneration: After each injection, flow a regeneration solution (e.g., a low pH buffer) to dissociate the bound inhibitor and prepare the surface for the next cycle.

    • Data Acquisition: The SPR instrument records the change in response units (RU) over time, generating sensorgrams for each concentration.

  • Data Interpretation: The sensorgrams are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff. The KD is calculated as koff/kon. A high selectivity ratio (KD for human topo II / KD for bacterial topo) indicates a desirable selectivity profile.

Comparative Data: Norfloxacin Analogues vs. Alternatives
Compound ClassExemplary Compound(s)Primary Target(s)Selectivity NotesReference
Norfloxacin-thiazolidinedione hybridsN/ADNA gyrase, Topoisomerase IVDesigned to have a new binding mode to DNA gyrase. Showed promising activity against Gram-negative strains.[33]
N4-Substituted Piperazinyl NorfloxacinN/ADNA gyrase, Topoisomerase IVSome derivatives as potent as norfloxacin and ciprofloxacin. Confirmed inhibition of both target enzymes.[32]
Benchmark Inhibitor Norfloxacin Topoisomerase IV > DNA gyrase Preferentially attacks topoisomerase IV. Highly selective for bacterial over human enzymes.[38]
Alternative Inhibitor Nalidixic Acid DNA gyrase > Topoisomerase IV Preferentially attacks DNA gyrase. Less potent than norfloxacin.[38]
Alternative Inhibitor Ciprofloxacin, Moxifloxacin DNA gyrase, Topoisomerase IV Broad-spectrum fluoroquinolones used as frontline drugs.[39][40]

Conclusion: Synthesizing a Holistic View of Selectivity

Assessing the selectivity of this compound-based inhibitors requires a systematic and multi-tiered approach. No single assay can provide a complete picture. By integrating biochemical screens, cellular target engagement assays, and biophysical characterization, researchers can build a robust selectivity profile. This comprehensive understanding is paramount for making informed decisions in the optimization of lead compounds, ultimately enhancing the probability of developing safe and effective therapeutics. The causality is clear: a rigorous, early-stage assessment of selectivity directly informs medicinal chemistry efforts, guiding the design of molecules with an optimal balance of potency and safety, thereby increasing the likelihood of clinical success.

References

  • Aligholi, M., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Chen, Z., et al. (2018). Alternative treatment strategies to sorafenib in patients with advanced hepatocellular carcinoma: a meta-analysis of randomized Phase III trials. OncoTargets and Therapy. Available at: [Link]

  • Zimmermann, W. B., & Dringen, R. (2022). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Fournier, B., & Hooper, D. C. (2000). Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone-Induced Inhibition of DNA Synthesis. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Scutt, P. J., et al. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Omega. Available at: [Link]

  • Quinn, D. M., & Hansen, L. D. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Biophysical Journal. Available at: [Link]

  • PubChem. (n.d.). VEGFA-VEGFR2 signaling. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Signaling pathways of VEGFR-2. ResearchGate. Available at: [Link]

  • Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell. Available at: [Link]

  • Hrast, M., et al. (2023). N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis. ACS Bio & Med Chem Au. Available at: [Link]

  • Sleno, B., et al. (2023). Systematic Application of a Cellular Thermal Shift Assay for Inferring Inhibitor Binding Affinity to 17βHSD13 in a Humanized Liver Homogenate. Biochemistry. Available at: [Link]

  • Biocompare. (n.d.). ENZYME KINETICS ASSAYS WITH MICROCAL ITC SYSTEMS. Biocompare. Available at: [Link]

  • Leaf, C. (2022). Acetazolamide. StatPearls. Available at: [Link]

  • Royal Society of Chemistry. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. Available at: [Link]

  • Bojko, A., et al. (2023). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Patsnap. (2024). What are the therapeutic candidates targeting VEGFR?. Patsnap Synapse. Available at: [Link]

  • BellBrook Labs. (n.d.). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. Available at: [Link]

  • Giatromanolaki, A., et al. (2004). Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. Cancer Research. Available at: [Link]

  • Collin, F. (2023). Developments in Non-Intercalating Bacterial Topoisomerase Inhibitors: Allosteric and ATPase Inhibitors of DNA Gyrase and Topoisomerase IV. Molecules. Available at: [Link]

  • Reactome. (n.d.). VEGFA-VEGFR2 Pathway. Reactome. Available at: [Link]

  • Van Berkel, M. A., & Elefritz, J. L. (2018). Evaluating off-label uses of acetazolamide. American Journal of Health-System Pharmacy. Available at: [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • ResearchGate. (n.d.). Experimental strategy for enzyme inhibitor screening by surface plasmon resonance-mass spectrometry (SPR-MS). ResearchGate. Available at: [Link]

  • American Chemical Society. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Analytical Chemistry. Available at: [Link]

  • Svastova, E., et al. (2012). Carbonic anhydrase IX: regulation and role in cancer. Sub-cellular biochemistry. Available at: [Link]

  • bioRxiv. (2024). An isothermal calorimetry assay for determining steady state kinetic and enzyme inhibition parameters for SARS-CoV-2 3CL-protease. bioRxiv. Available at: [Link]

  • DelveInsight. (2024). VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034. PR Newswire. Available at: [Link]

  • Deranged Physiology. (2021). Acetazolamide. Deranged Physiology. Available at: [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. Available at: [Link]

  • Llovet, J. M., et al. (2018). Treatment options after sorafenib failure in patients with hepatocellular carcinoma. Therapeutic Advances in Medical Oncology. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Determining Enzyme Kinetics via Isothermal Titration Calorimetry. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. ResearchGate. Available at: [Link]

  • Yu, H., et al. (2024). Surface plasmon resonance assay for screening diverse aptamer-target interactions. bioRxiv. Available at: [Link]

  • Chak, G., Patel, R., & Allingham, R. R. (2015). Acetazolamide: Considerations for Systemic Administration. American Academy of Ophthalmology. Available at: [Link]

  • MDPI. (n.d.). Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. ResearchGate. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. (2024). Journal of Cancer. Available at: [Link]

  • Taylor & Francis Online. (2022). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Available at: [Link]

  • Interplay of Carbonic Anhydrase IX With Amino Acid and Acid/Base Transporters in the Hypoxic Tumor Microenvironment. (2021). Frontiers in Cell and Developmental Biology. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.